MOTS-c(Human) Acetate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C103H156N28O24S2 |
|---|---|
Peso molecular |
2234.6 g/mol |
Nombre IUPAC |
acetic acid;(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H152N28O22S2.C2H4O2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5;1-2(3)4/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);1H3,(H,3,4)/t57-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-;/m0./s1 |
Clave InChI |
HIBGHBYKDNZOCF-DNWXONKHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
MOTS-c (Human) Acetate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide (MDP) that has emerged as a significant regulator of metabolic homeostasis.[1][2] Encoded by a short open reading frame within the mitochondrial 12S rRNA gene, MOTS-c is translated in the cytoplasm and acts systemically, with skeletal muscle being a primary target.[1][2][3] This peptide has demonstrated the ability to enhance insulin (B600854) sensitivity, increase glucose uptake, and regulate fatty acid metabolism, positioning it as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and obesity.[1][2][3] Its mechanism of action is multifaceted, involving the activation of key metabolic signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway, and the regulation of nuclear gene expression in response to cellular stress. This guide provides an in-depth technical overview of the molecular mechanisms underlying the action of MOTS-c, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.
Core Mechanism of Action: The Folate-AICAR-AMPK Axis
The primary mechanism by which MOTS-c exerts its metabolic effects is through the modulation of the folate cycle and subsequent activation of AMPK.[3][4][5][6]
-
Inhibition of the Folate Cycle: MOTS-c inhibits the folate-methionine cycle, leading to a reduction in the production of 5-methyl-tetrahydrofolate (5Me-THF).[4][5] This disruption of one-carbon metabolism results in the accumulation of an intermediate in the de novo purine (B94841) biosynthesis pathway, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).[3][4][5]
-
AMPK Activation: AICAR is a well-established pharmacological activator of AMPK.[3][4] It mimics adenosine (B11128) monophosphate (AMP), allosterically activating AMPK. Activated AMPK acts as a master metabolic switch, phosphorylating a multitude of downstream targets to promote catabolic processes that generate ATP and inhibit anabolic, energy-consuming pathways.[7]
The activation of AMPK by MOTS-c leads to several beneficial metabolic outcomes:
-
Increased Glucose Uptake: Activated AMPK promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells, thereby increasing glucose uptake from the bloodstream.[1][5][8] MOTS-c has also been shown to increase the expression of genes involved in mitochondrial biogenesis, such as TFAM, COX4, and NRF1, which further supports enhanced glucose metabolism.[1][5]
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation.[4]
Signaling Pathway Diagram: MOTS-c and the AMPK Axis
Caption: MOTS-c activates the AMPK signaling pathway.
Secondary Signaling Pathways and Nuclear Translocation
Beyond the primary AMPK axis, MOTS-c influences other signaling pathways and exhibits nuclear activity, highlighting its role as a versatile signaling molecule.
Akt/mTORC2 Pathway
MOTS-c has been shown to activate the Akt signaling pathway in skeletal muscle.[1][9] This activation is, at least in part, mediated by the protein kinase CK2, which has been identified as a direct binding partner of MOTS-c.[10] MOTS-c binding activates CK2, which in turn can lead to the phosphorylation and activation of Akt.[10] Activated Akt can then influence a variety of cellular processes, including glucose metabolism and cell survival. Furthermore, MOTS-c has been shown to increase the activity of mTOR Complex 2 (mTORC2), which is a key upstream activator of Akt.[9]
Inhibition of MAP Kinase/c-Fos Pathway
In certain contexts, MOTS-c has an inhibitory effect on the MAP kinase (MAPK) pathway. Specifically, it has been shown to inhibit the activation of ERK, JNK, and p38, leading to a downstream reduction in the expression of the transcription factor c-Fos.[1][11] This anti-inflammatory action is particularly relevant in the context of cellular stress and injury.[11]
Nuclear Translocation and Gene Regulation
Under conditions of metabolic stress, such as glucose restriction or oxidative stress, MOTS-c translocates from the mitochondria to the nucleus.[2][7][12][13] This translocation is dependent on AMPK activity.[7] In the nucleus, MOTS-c can bind to chromatin and interact with transcription factors to regulate the expression of a wide range of genes.[12][14] A key interaction is with Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[15][16] MOTS-c can bind to Nrf2 and enhance the transcription of genes containing antioxidant response elements (AREs), thereby protecting the cell from oxidative damage.[12][14]
Signaling Pathway Diagram: MOTS-c Nuclear and Secondary Signaling
Caption: MOTS-c's nuclear translocation and secondary signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of MOTS-c as reported in various experimental models.
| Parameter | Experimental Model | MOTS-c Concentration/Dose | Effect | Reference |
| Glucose Uptake | C2C12 myotubes | 10 µM | Increased survival under glucose restriction | [17] |
| C2C12 myotubes | 100 nM | Increased cell survival | [17] | |
| AMPK Phosphorylation | HEK293 cells | Dose-dependent | Increased | [4] |
| Rat Hearts | 5 mg/kg for 4 weeks | Increased | [9] | |
| Akt Phosphorylation | HEK293 cells | Time and dose-dependent | Increased | [4] |
| Mouse Skeletal Muscle | Not specified | Increased | [9] | |
| Gene Expression | U-2 OS cells | 25, 50, or 100 µM for 48h | Increased mRNA of PGC1α, NRF1, ND1, ND6, ATP8 | [18] |
| HEK293 cells | 10 µM | Regulation of 802 genes under glucose restriction | [14] | |
| In Vivo Efficacy | Aged mice | Not specified | Reversed age-dependent insulin resistance | [1] |
| High-fat diet mice | Not specified | Prevented diet-induced obesity and insulin resistance | [1][3] |
Detailed Experimental Protocols
In Vitro Glucose Uptake Assay (2-NBDG Method)
This protocol describes the measurement of glucose uptake in C2C12 myotubes using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated C2C12 myotubes in 24-well plates
-
Glucose-free DMEM
-
2% Bovine Serum Albumin (BSA) in glucose-free DMEM
-
2-NBDG (100 µM in low glucose DMEM with 2% BSA)
-
Insulin (200 nM, optional)
-
Phosphate-buffered saline (PBS), chilled
-
RIPA lysis buffer
-
Fluorescence plate reader or microscope
Procedure:
-
Starvation: Wash C2C12 myotubes once with PBS. Replace the medium with glucose-free DMEM containing 2% BSA and incubate for 20 minutes to 2 hours to starve the cells.[5]
-
Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, add insulin to a final concentration of 200 nM and incubate for 15-30 minutes.[5]
-
2-NBDG Incubation: Remove the starvation medium and add 100 µM 2-NBDG in low glucose DMEM with 2% BSA. Incubate for 30 minutes to 2 hours.[5]
-
Washing: Wash the cells twice with chilled PBS to remove extracellular 2-NBDG.
-
Lysis: Add RIPA lysis buffer to each well and incubate on ice for 20 minutes.
-
Quantification: Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation/emission ≈ 485/535 nm).[19] Alternatively, visualize and quantify uptake using a fluorescence microscope.[19]
Western Blotting for Protein Phosphorylation
This protocol outlines the detection of phosphorylated AMPK (p-AMPK) and other signaling proteins.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell or tissue lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-AMPKα) to normalize for loading.
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold standard for assessing insulin sensitivity in vivo.
Materials:
-
Anesthetized mice with jugular vein and carotid artery catheters
-
Infusion pumps
-
Human insulin
-
20% glucose solution
-
[3-³H]glucose (for glucose turnover)
-
[1-¹⁴C]2-deoxy-D-glucose (for tissue-specific glucose uptake)
-
Glucometer
Procedure:
-
Basal Period: After an overnight fast, infuse [3-³H]glucose for 2 hours to assess basal glucose turnover.[14]
-
Clamp Period:
-
Begin a primed-continuous infusion of human insulin (e.g., 15 pmol/kg/min).[14]
-
Monitor blood glucose every 10-20 minutes from the arterial catheter.[14]
-
Infuse 20% glucose at a variable rate to maintain euglycemia (basal glucose levels).[14]
-
Continue the infusion of [3-³H]glucose to measure insulin-stimulated glucose metabolism.[14]
-
-
Tissue-Specific Glucose Uptake: At 75 minutes into the clamp, administer a bolus of [1-¹⁴C]2-deoxy-D-glucose.[14]
-
Sampling: Collect blood samples at timed intervals to measure plasma concentrations of isotopes and insulin.[14]
-
Tissue Harvest: At the end of the clamp, anesthetize the mouse and harvest tissues for further analysis.[14]
Concluding Remarks
MOTS-c represents a novel class of signaling molecules that underscores the role of mitochondria as active regulators of cellular and systemic metabolism. Its primary mechanism of action through the Folate-AICAR-AMPK pathway, coupled with its ability to translocate to the nucleus and modulate gene expression, provides a multi-pronged approach to metabolic regulation. The preclinical data strongly support its potential as a therapeutic agent for metabolic disorders. Further research, particularly clinical trials in humans, is warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a comprehensive technical foundation for researchers and drug development professionals to understand and investigate the multifaceted actions of MOTS-c.
References
- 1. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial-Derived Peptide MOTS-c Attenuates Vascular Calcification and Secondary Myocardial Remodeling via Adenosine Monophosphate-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. researchgate.net [researchgate.net]
- 13. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Mitochondrial-Derived Peptide (MOTS-c) Interacted with Nrf2 to Defend the Antioxidant System to Protect Dopaminergic Neurons Against Rotenone Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Functions of Mitochondrial-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial-derived peptides (MDPs) represent a novel class of bioactive molecules encoded by short open-reading frames within the mitochondrial genome.[1][2][3][4][5] Initially considered evolutionary relics, these peptides have emerged as critical signaling molecules in a retrograde communication pathway from the mitochondria to the nucleus and other cellular compartments.[4][6] This technical guide provides a comprehensive overview of the core functions of the three major classes of MDPs: Humanin (B1591700) (HN), MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), and the Small Humanin-like Peptides (SHLPs). We will delve into their diverse physiological roles, the intricate signaling pathways they modulate, and their therapeutic potential in a range of age-related and metabolic diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
Introduction to Mitochondrial-Derived Peptides
Mitochondria, long known as the powerhouses of the cell, are now understood to be dynamic signaling organelles.[3] A key aspect of this expanded role is the discovery of MDPs, which are encoded by small open reading frames (sORFs) within the mitochondrial DNA (mtDNA).[3][7] To date, eight MDPs have been identified and are broadly categorized into three families:
-
Humanin (HN): The first discovered MDP, encoded by the 16S rRNA gene.[6][8]
-
Small Humanin-like Peptides (SHLPs): A family of six peptides (SHLP1-6) also encoded by the 16S rRNA gene.[6][12]
These peptides are involved in a wide array of cellular processes, including metabolism, apoptosis, and stress responses.[13][14] They can act intracellularly, be secreted into the circulation to function as hormones, and even translocate to the nucleus to regulate gene expression.[3][13] This guide will explore the specific functions and mechanisms of action for each of these important peptide families.
Humanin (HN) and its Analogs
Humanin was first identified in the brain of an Alzheimer's disease patient and was noted for its potent neuroprotective effects.[8][15] It is a 24-amino acid peptide with a more potent synthetic analog, HNG, which has a glycine (B1666218) substitution at position 14.[16]
Core Functions
Humanin's primary functions revolve around cytoprotection, particularly in the context of neuronal health and cardiovascular disease. Its main cardioprotective activities are anti-apoptosis and anti-inflammation, offering protection from oxidative and endoplasmic reticulum stress.[17][18]
-
Neuroprotection: Humanin exhibits robust neuroprotective effects against a variety of insults, including those associated with Alzheimer's disease.[15][19][20][21] It can suppress neuronal cell death induced by amyloid-beta peptides and familial Alzheimer's disease-related gene mutations.[15][16]
-
Cardioprotection: Humanin protects against cardiovascular diseases by improving mitochondrial function, reducing oxidative stress, and exerting anti-inflammatory and anti-apoptotic effects.[18][22]
-
Metabolic Regulation: Humanin is involved in regulating glucose and lipid metabolism.[7]
Signaling Pathways
Humanin exerts its effects through interactions with several signaling pathways. It can bind to a trimeric receptor complex composed of CNTFR/WSX-1/gp130, which activates the JAK2/STAT3 signaling cascade.
-
JAK2/STAT3 Pathway: Activation of this pathway is crucial for Humanin's anti-apoptotic and cytoprotective effects.
-
MAPK Pathway: Humanin has been shown to modulate the activity of MAP kinases, such as ERK, JNK, and p38. For instance, a significant decrease in phospho-ERK was observed in mice treated with HNG, suggesting its role in neuroprotection against cerebral ischemia/reperfusion injury.[16]
-
PI3K/Akt Pathway: This pathway is also implicated in Humanin-mediated cell survival and protection against oxidative stress.[23]
Caption: Signaling pathways activated by Humanin.
Quantitative Data
| Parameter | Value | Context | Reference |
| HNG Pretreatment (intracerebroventricular) | 0.1 μg | Neuroprotection against cerebral ischemia/reperfusion in mice | [16] |
| HNG Pretreatment (intraperitoneal) | 1 μg | Neuroprotection against cerebral ischemia/reperfusion in mice | [16] |
Experimental Protocols
Detection of Humanin:
-
ELISA: Commercially available ELISA kits are widely used to quantify Humanin levels in plasma and tissue homogenates.
-
Mass Spectrometry: Provides a highly sensitive and specific method for the absolute quantification of Humanin.
Functional Assays:
-
Cell Viability Assays (MTT, LDH): To assess the cytoprotective effects of Humanin against various stressors.
-
Apoptosis Assays (TUNEL, Caspase Activity): To measure the anti-apoptotic properties of Humanin.
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins like STAT3, Akt, and ERK upon Humanin treatment.
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c)
MOTS-c is a 16-amino acid peptide that plays a significant role in metabolic regulation and cellular stress responses.[9][11][24] It is considered an "exercise-mimetic" due to its ability to enhance physical performance and improve metabolic homeostasis.[3]
Core Functions
-
Metabolic Regulation: MOTS-c is a potent regulator of glucose and fatty acid metabolism.[13][24][25] It enhances insulin (B600854) sensitivity and promotes the utilization of stored fat for energy.[24]
-
Exercise Mimetic: MOTS-c levels increase during exercise, and its administration can improve physical capacity in aged or obese mice.[26]
-
Stress Resistance: It helps cells adapt to oxidative and metabolic stress, thereby promoting cellular resilience.[24]
-
Anti-inflammatory: MOTS-c has demonstrated anti-inflammatory properties.[9]
Signaling Pathways
The primary mechanism of action for MOTS-c involves the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[24][25][26]
-
AMPK Pathway: MOTS-c activates AMPK, leading to improved glucose uptake, increased fatty acid oxidation, and enhanced mitochondrial function.[24][25]
-
Folate-AICAR Pathway: MOTS-c can influence the folate-AICAR pathway, which in turn modulates AMPK activity.[9][10]
-
Nuclear Translocation: Under cellular stress, MOTS-c can translocate to the nucleus and regulate the expression of genes involved in stress adaptation and metabolism.[4][25]
Caption: Signaling pathways regulated by MOTS-c.
Quantitative Data
| Parameter | Value | Context | Reference |
| MOTS-c treatment in mice | 5 mg/kg i.p. for 5 weeks | Reduced fat accumulation and improved insulin sensitivity in ovariectomized female mice | [26] |
| Plasma MOTS-c levels in a reference population | 45.9 to 218.5 ng/mL | Measured by ELISA in 10 males and 10 females | [26] |
Experimental Protocols
Detection of MOTS-c:
-
ELISA: Specific ELISAs are available for the quantification of MOTS-c in various biological samples.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high precision for MOTS-c measurement.
Functional Assays:
-
Glucose Uptake Assays: Using radiolabeled glucose (e.g., 2-deoxy-D-[3H]glucose) in cultured cells to assess the effect of MOTS-c on glucose transport.
-
Fatty Acid Oxidation Assays: Measuring the oxidation of radiolabeled fatty acids (e.g., [14C]palmitate) in cells or isolated mitochondria.
-
Treadmill Running Test: To evaluate the impact of MOTS-c on physical performance in animal models.[26]
Small Humanin-like Peptides (SHLPs)
The SHLPs are a family of six peptides (SHLP1-6) that are structurally and functionally related to Humanin.[12][27] They are also encoded by the 16S rRNA gene and have diverse, and sometimes opposing, biological activities.[6][12]
Core Functions
The functions of SHLPs are peptide-specific:
-
SHLP2 and SHLP3: These peptides generally exhibit cytoprotective effects similar to Humanin. They enhance cell survival, reduce apoptosis, and improve mitochondrial metabolism.[12][27][28][29] They have also been shown to enhance insulin sensitivity.[28][30]
-
SHLP4: Promotes cell proliferation in certain cell types.[12]
-
SHLP6: In contrast to SHLP2 and SHLP3, SHLP6 has been shown to increase apoptosis.[6][12]
Signaling Pathways
The signaling pathways for SHLPs are not as well-characterized as those for Humanin and MOTS-c. However, some studies have shown that:
-
SHLP2 and SHLP3: Can activate the ERK and STAT3 signaling pathways, similar to Humanin.[28]
-
SHLP2: Has been shown to increase signaling in the insulin-mediated Akt pathway.[30]
Caption: Differential signaling of SHLP family members.
Quantitative Data
| Parameter | Value | Context | Reference |
| SHLP2 levels in white men with prostate cancer vs. controls | 196 pg/mL vs. 393 pg/mL (p < 0.001) | Circulating SHLP2 levels may be a biomarker for prostate cancer | [27] |
| SHLP2 treatment on oxidative phosphorylation complex protein subunits | Complex I: +350%, Complex II: +54%, Complex III: +32%, Complex IV: +221%, Complex V: +38% | In vitro treatment of cells with SHLP2 | [27] |
Experimental Protocols
Detection of SHLPs:
-
Custom Antibodies and ELISA: Development of specific antibodies is necessary for the creation of ELISAs to measure individual SHLP levels.
-
Mass Spectrometry: The most reliable method for distinguishing between and quantifying the different SHLP family members.
Functional Assays:
-
Cell Proliferation Assays (e.g., BrdU incorporation): To assess the effects of SHLPs on cell growth.
-
Mitochondrial Respiration Analysis (e.g., Seahorse XF Analyzer): To measure changes in oxygen consumption rate and mitochondrial function in response to SHLP treatment.
-
Hyperinsulinemic-euglycemic clamp studies: To evaluate the in vivo effects of SHLPs on insulin sensitivity.[28][29]
Therapeutic Potential and Future Directions
The discovery of MDPs has opened up new avenues for understanding and potentially treating a wide range of diseases. Their roles in fundamental cellular processes make them attractive therapeutic targets.
-
Neurodegenerative Diseases: Humanin and its analogs are being investigated for their potential in treating Alzheimer's disease and other neurodegenerative conditions.[17][20]
-
Metabolic Disorders: MOTS-c and SHLP2 have shown promise in preclinical models of obesity, insulin resistance, and type 2 diabetes.[1][2][5]
-
Cardiovascular Diseases: The cardioprotective effects of Humanin and MOTS-c suggest their potential as therapies for conditions like myocardial infarction and atherosclerosis.[7][18][22]
-
Aging: The age-related decline in the levels of some MDPs, such as Humanin and SHLP2, suggests that their supplementation could be a strategy to promote healthy aging.[6][27]
Future research will likely focus on elucidating the full spectrum of MDP functions, identifying their receptors and downstream signaling pathways in greater detail, and developing more potent and stable synthetic analogs for therapeutic use. The continued exploration of the "mitochondrial-derived secretome" holds great promise for the future of medicine.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Mitochondrial-derived peptides: Antidiabetic functions and evolutionary perspectives. [escholarship.org]
- 3. Mitochondria-derived peptides in aging and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Mitochondrial-derived peptides: Antidiabetic functions and evolutionary perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers | Aging [aging-us.com]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cascadebusnews.com [cascadebusnews.com]
- 12. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 13. Mitochondrially derived peptides as novel regulators of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of mitochondrial derived peptides (MDPs) in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of neuroprotection by a novel rescue factor humanin from Swedish mutant amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Mitochondria-Derived Peptides in Cardiovascular Diseases and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cyprus.pharmalabglobal.com [cyprus.pharmalabglobal.com]
- 20. Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The neuroprotective role of Humanin in Alzheimer's disease: The molecular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mitochondrial-derived peptides in cardiovascular disease: Novel insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. swolverine.com [swolverine.com]
- 25. polarispeptides.com [polarispeptides.com]
- 26. alzdiscovery.org [alzdiscovery.org]
- 27. alzdiscovery.org [alzdiscovery.org]
- 28. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. phoenixpeptide.com [phoenixpeptide.com]
- 30. Frontiers | Mitochondrial-Derived Peptides in Diabetes and Its Complications [frontiersin.org]
MOTS-c Signaling in Skeletal Muscle: A Technical Guide
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA Type-c) is a 16-amino acid peptide encoded by a short open reading frame within the mitochondrial 12S rRNA gene.[1][2] Initially identified in 2015, it has emerged as a critical signaling molecule and metabolic regulator, exerting its effects at both the cellular and organismal levels.[3][4] As a member of the class of mitochondrial-derived peptides (MDPs), MOTS-c functions as a "mitohormone," communicating mitochondrial status to the rest of the cell and other tissues.[3] It is expressed in multiple tissues, with skeletal muscle being a primary target.[1][3] In muscle, MOTS-c plays a pivotal role in enhancing glucose metabolism, improving insulin (B600854) sensitivity, regulating muscle mass, and adapting to metabolic stress, positioning it as a key molecule in exercise physiology and metabolic health.[4][5][6] Its levels have been shown to increase in skeletal muscle and circulation in response to exercise, and decline with age, correlating with the onset of age-related insulin resistance.[1][7]
Core Signaling Pathways
MOTS-c orchestrates its effects in skeletal muscle through the activation and modulation of several key signaling cascades. The two most well-characterized pathways are the AMP-activated protein kinase (AMPK) pathway and the Casein Kinase 2 (CK2)-AKT-FOXO1 axis.
AMPK Pathway Activation
The activation of AMPK, a master regulator of cellular energy homeostasis, is a central mechanism of MOTS-c action.[6] MOTS-c treatment leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous activator of AMPK.[3][8]
Key Downstream Effects:
-
Enhanced Glucose Uptake: Activated AMPK promotes the translocation of the glucose transporter GLUT4 to the cell surface, facilitating glucose entry into muscle cells, a mechanism that can occur independently of insulin signaling.[3][6][9]
-
Increased Fatty Acid Oxidation: AMPK activation stimulates fatty acid oxidation to generate ATP, contributing to improved metabolic flexibility.[6][10]
-
Mitochondrial Biogenesis: AMPK is a known upstream regulator of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a key factor in mitochondrial biogenesis.[8][11] Studies show that MOTS-c can upregulate PGC-1α expression, suggesting a role in expanding mitochondrial networks in response to metabolic demands like exercise.[2][8]
CK2-AKT-FOXO1 Axis Regulation
Recent studies have identified Casein Kinase 2 (CK2) as a direct and functional target of MOTS-c in skeletal muscle.[12][13] This interaction is crucial for regulating both muscle mass and glucose metabolism.
Signaling Cascade:
-
Direct CK2 Activation: MOTS-c directly binds to the CK2α catalytic subunit and activates CK2 in skeletal muscle.[12][13]
-
PTEN Inhibition: Activated CK2 can inhibit the activity of Phosphatase and Tensin Homolog (PTEN), a key negative regulator of the PI3K/AKT pathway.[14]
-
AKT Phosphorylation: By inhibiting PTEN, MOTS-c leads to increased phosphorylation and activation of AKT (also known as Protein Kinase B).[12][14]
-
FOXO1 Inhibition: Activated AKT phosphorylates and thereby inhibits the Forkhead box protein O1 (FOXO1), a transcription factor.[14]
-
Myostatin Suppression: FOXO1 is a known upstream transcription factor for myostatin (a potent negative regulator of muscle mass) and other muscle atrophy-related genes. By inhibiting FOXO1, MOTS-c treatment leads to a decrease in myostatin expression, thereby preventing muscle atrophy.[14]
This pathway highlights a novel mechanism by which MOTS-c protects against muscle wasting conditions, such as those induced by high-fat diets or insulin resistance.[14]
Quantitative Data Summary
The effects of MOTS-c on skeletal muscle signaling and metabolism have been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.
Table 1: Effects of MOTS-c on Gene and Protein Expression/Activity in Skeletal Muscle
| Target Molecule | Experimental Model | Treatment | Result | Reference |
| CK2 Activity | Mouse Skeletal Muscle (HFD) | 8 weeks MOTS-c treatment | Increased CK2 activity | [12] |
| p-AKT / Total AKT | Mouse Skeletal Muscle (HFD) | 8 weeks MOTS-c treatment | Increased ratio | [12] |
| p-AMPK / Total AMPK | Rat Myocardium | MOTS-c + Exercise | Increased p-AMPK levels | [15] |
| Myostatin mRNA | Mouse Skeletal Muscle (HFD) | 8 weeks MOTS-c (5 mg/kg) | Decreased expression | [14] |
| PGC-1α mRNA | C2C12 Myotubes | PGC-1α overexpression | Upregulated MOTS-c mRNA | [8] |
| Myogenin Protein | C2C12 Myotubes | 6 days MOTS-c (1, 10, 100 nM) | Upregulated at all doses | [16] |
| ERK1/2 Phosphorylation | C2C12 Myotubes | 5 min MOTS-c (10, 100 nM) | Increased phosphorylation | [16] |
Table 2: Effects of MOTS-c on Metabolic Parameters in Skeletal Muscle
| Parameter | Experimental Model | Treatment | Result | Reference |
| Glucose Uptake (2DG) | Mouse Skeletal Muscle | MOTS-c administration | Significantly increased 2DG uptake | [12] |
| Glucose Uptake (2DG) | Mouse Skeletal Muscle | MOTS-c + CK2 inhibitor | Increase in uptake was blocked | [12] |
| Oxygen Consumption Rate | C2C12 Myotubes | 48h MOTS-c (10 µM) + Palmitate | Increased fatty acid-driven respiration | [17] |
| Lipid Accumulation | C2C12 Myotubes | MOTS-c + Free Fatty Acids | Decreased lipid accumulation | [16] |
Experimental Protocols
The following sections detail common methodologies used to investigate MOTS-c signaling in skeletal muscle.
Cell Culture and Myotube Differentiation
This protocol is standard for studying muscle cell biology in vitro.
-
Cell Line: Murine C2C12 myoblasts are a common model.[12][16]
-
Proliferation Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in 5% CO₂.[12]
-
Differentiation: To induce differentiation into myotubes, the proliferation medium is replaced with a differentiation medium (DMEM with 2% horse serum). This medium is replaced every 48 hours for 6-7 days until multinucleated myotubes are formed.[12]
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure changes in gene expression at the mRNA level.
-
RNA Extraction: Total RNA is isolated from myotubes or homogenized skeletal muscle tissue using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers (e.g., for Myostatin, PGC-1α). A fluorescent dye (e.g., SYBR Green) is used to detect the amplification in real-time.
-
Quantification: Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used as an internal control for normalization.[16]
Western Blotting
Western blotting is employed to detect and quantify specific proteins and their phosphorylation status.
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding. It is then incubated overnight with a primary antibody specific to the target protein (e.g., anti-p-AMPK, anti-AKT, anti-CK2α).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
-
Cell Preparation: Differentiated myotubes are serum-starved for several hours.
-
Stimulation: Cells are treated with MOTS-c or a control vehicle for the desired duration.
-
Uptake: The assay is initiated by adding a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) for a short period (e.g., 10-15 minutes).
-
Lysis & Scintillation Counting: The uptake reaction is stopped, cells are washed to remove extracellular tracer, and then lysed. The radioactivity within the cell lysate is measured using a liquid scintillation counter, which is proportional to the amount of glucose taken up by the cells.
References
- 1. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of MOTS-c in the regulation of bone metabolism [frontiersin.org]
- 3. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. univenfm.co.za [univenfm.co.za]
- 6. polarispeptides.com [polarispeptides.com]
- 7. MOTS-c increases in skeletal muscle following long-term physical activity and improves acute exercise performance after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MOTS-c interacts synergistically with exercise intervention to regulate PGC-1α expression, attenuate insulin resistance and enhance glucose metabolism in mice via AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of MOTS-c in the regulation of bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yuniquemedical.com [yuniquemedical.com]
- 12. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. peptidesciences.com [peptidesciences.com]
- 16. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 17. researchgate.net [researchgate.net]
The Role of MOTS-c in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a critical regulator of cellular metabolism.[1][2] Acting as a mitochondrial signaling molecule, or "mitokine," MOTS-c orchestrates a sophisticated response to metabolic stress, influencing glucose and fatty acid metabolism, enhancing insulin (B600854) sensitivity, and promoting cellular homeostasis.[1][3][4] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[5][6][7] Preclinical studies have demonstrated the therapeutic potential of MOTS-c in a range of metabolic disorders, including diet-induced obesity and insulin resistance.[4][8] This technical guide provides an in-depth overview of the core functions of MOTS-c in cellular metabolism, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.
Core Signaling Pathway: MOTS-c and AMPK Activation
The metabolic effects of MOTS-c are predominantly mediated through the activation of the AMPK signaling pathway.[5][6][7] Under conditions of metabolic stress, MOTS-c translocates from the mitochondria to the cytoplasm and nucleus, where it influences cellular processes.[2][9]
One of the initial intracellular events triggered by MOTS-c is the inhibition of the folate cycle. This leads to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an analog of AMP, which in turn allosterically activates AMPK.[10][11]
Activated AMPK initiates a cascade of downstream effects aimed at restoring cellular energy balance:
-
Increased Glucose Uptake: AMPK promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells, thereby increasing glucose uptake from the bloodstream.[3][8][12]
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the transport of fatty acids into the mitochondria for beta-oxidation.[11][13]
-
Mitochondrial Biogenesis: MOTS-c has been shown to influence the expression of genes involved in mitochondrial biogenesis, such as PGC-1α, further enhancing cellular respiratory capacity.[2][14]
-
Nuclear Gene Regulation: Under stress conditions, MOTS-c can translocate to the nucleus and regulate the expression of a wide range of genes, including those with antioxidant response elements (AREs), contributing to cellular stress resistance.[2][4][15]
Quantitative Data on Metabolic Effects
Preclinical studies, primarily in rodent models, have provided significant quantitative data on the metabolic benefits of MOTS-c administration.
Table 1: Effects of MOTS-c on High-Fat Diet (HFD)-Induced Obesity in Mice
| Parameter | Control (HFD) | MOTS-c (0.5 mg/kg/day) + HFD | Reference |
| Body Weight Gain (g) | ~15 g | ~5 g | [9] |
| Fasting Insulin (ng/mL) | ~2.5 ng/mL | ~1.0 ng/mL | [9] |
| Glucose Tolerance (AUC) | Significantly higher | Significantly lower | [16][17] |
| Hepatic Lipid Accumulation | Severe | Markedly reduced | [9] |
Table 2: In Vitro Effects of MOTS-c on Cellular Metabolism
| Cell Line | Treatment | Effect | Quantitative Change | Reference |
| HEK293 | 10 µM MOTS-c (72h) | AMPK Phosphorylation (Thr172) | ~2.5-fold increase | [9] |
| HEK293 | 10 µM MOTS-c (72h) | ACC Phosphorylation (Ser79) | ~2-fold increase | [9] |
| C2C12 myoblasts | 10 µM MOTS-c (48h) | Fatty Acid Oxidation (OCR) | ~1.5-fold increase | [18] |
| MOTS-c Stable Cells | - | AICAR Levels | ~1.5-fold increase | [9] |
Detailed Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp in Mice
This protocol is a standard method for assessing insulin sensitivity in vivo.
Objective: To measure whole-body glucose disposal and hepatic glucose production in response to a constant insulin infusion.
Methodology:
-
Surgical Preparation: 5-7 days prior to the clamp, catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).[19][20]
-
Fasting: Mice are fasted overnight (typically 14-18 hours) before the experiment.[6]
-
Basal Period (2 hours): A continuous infusion of [3-³H]glucose is administered to measure basal glucose turnover. A blood sample is taken at the end of this period to determine basal plasma glucose, insulin, and [³H]glucose concentrations.[12][19]
-
Clamp Period (120 minutes):
-
A primed-continuous infusion of human insulin (e.g., 15 pmol/kg/min) is initiated.[12]
-
Blood glucose is monitored every 10-20 minutes from the arterial catheter.[12]
-
A variable infusion of 20% glucose is adjusted to maintain euglycemia (basal glucose levels).[12]
-
[3-³H]glucose infusion is continued to trace glucose metabolism during the clamp.[12]
-
-
Tissue-Specific Glucose Uptake (Optional): A bolus of 2-[¹⁴C]deoxy-D-glucose (2-[¹⁴C]DG) can be administered towards the end of the clamp to measure glucose uptake in specific tissues.[12]
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a primary indicator of insulin sensitivity. Isotope data is used to calculate whole-body glucose turnover, glycolysis, and glycogen (B147801) synthesis.
Glucose Uptake Assay in C2C12 Myotubes
This in vitro assay measures the rate of glucose transport into cultured muscle cells.
Objective: To quantify basal and insulin-stimulated glucose uptake in differentiated C2C12 myotubes.
Methodology:
-
Cell Culture and Differentiation: C2C12 myoblasts are seeded and grown to confluence. Differentiation into myotubes is induced by switching to a low-serum differentiation medium.
-
Serum Starvation: Prior to the assay, myotubes are serum-starved (e.g., in serum-free DMEM) for a defined period (e.g., 16 hours) to minimize the effects of growth factors.
-
Insulin Stimulation: Cells are incubated with or without insulin (e.g., 100 nM) in a glucose-free medium for a short period (e.g., 10-30 minutes).[21][22]
-
Glucose Uptake Measurement:
-
The medium is replaced with a solution containing a glucose analog, typically 2-deoxy-D-glucose (2-DG), which is taken up by glucose transporters but not fully metabolized.[22] A radiolabeled version ([³H]2-DG) or a fluorescent version (2-NBDG) is commonly used.[10][21]
-
Uptake is allowed to proceed for a short time (e.g., 30 minutes).[21][22]
-
-
Cell Lysis and Quantification:
-
Data Normalization: Glucose uptake values are typically normalized to the total protein content of each well.
Measurement of Mitochondrial Respiration
This protocol assesses the impact of MOTS-c on mitochondrial function using high-resolution respirometry.
Objective: To measure oxygen consumption rates (OCR) in isolated mitochondria or permeabilized cells to determine the effects of MOTS-c on different respiratory states.
Methodology:
-
Sample Preparation:
-
Isolated Mitochondria: Mitochondria are isolated from tissues (e.g., heart, skeletal muscle) by differential centrifugation.
-
Permeabilized Cells/Fibers: Cells or muscle fibers are treated with a mild detergent (e.g., digitonin (B1670571) or saponin) to permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
-
High-Resolution Respirometry:
-
A specialized instrument (e.g., Oroboros Oxygraph-2k) is used to measure oxygen concentration in a sealed chamber.
-
The prepared sample is added to the chamber containing a respiration buffer.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential addition of various substrates, uncouplers, and inhibitors is performed to dissect different aspects of mitochondrial function:
-
LEAK state (State 2): Respiration in the presence of substrate but absence of ADP (e.g., malate, pyruvate, or succinate).
-
OXPHOS capacity (State 3): Respiration after the addition of ADP, representing the maximal capacity of oxidative phosphorylation.
-
Electron Transport System (ETS) capacity: Respiration after the addition of an uncoupler (e.g., FCCP), which dissipates the proton gradient and allows for maximal electron flow.
-
Specific Complex Activity: Inhibitors of specific respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) are used to isolate the activity of different parts of the ETS.
-
-
Data Analysis: The rates of oxygen consumption in each state are calculated and compared between control and MOTS-c treated samples.
Conclusion and Future Directions
MOTS-c represents a novel and promising target for the development of therapeutics for metabolic diseases. Its unique origin from the mitochondrial genome and its role as a key signaling molecule in cellular metabolism open up new avenues for understanding and treating conditions such as obesity, type 2 diabetes, and age-related metabolic decline. The primary mechanism of action through AMPK activation is well-established, and preclinical data strongly support its beneficial effects on glucose and lipid metabolism.
Future research should focus on elucidating the full spectrum of MOTS-c's downstream targets and its interactions with other signaling pathways. Further investigation into its role in different tissues and its potential as a biomarker for metabolic health is also warranted. Ultimately, well-designed clinical trials in human subjects are necessary to translate the promising preclinical findings into effective therapies for metabolic disorders. The development of MOTS-c analogs with improved pharmacokinetic properties may also be a key area for future drug development efforts.
References
- 1. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ipharmapharmacy.com [ipharmapharmacy.com]
- 9. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 13. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mmpc.org [mmpc.org]
- 20. mmpc.org [mmpc.org]
- 21. researchgate.net [researchgate.net]
- 22. Low-Dose Dioxin Reduced Glucose Uptake in C2C12 Myocytes: The Role of Mitochondrial Oxidative Stress and Insulin-Dependent Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
MOTS-c: A Deep Dive into Its Role in Insulin Sensitivity Regulation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2][3][4] Extensive preclinical research has demonstrated its potent effects on enhancing insulin (B600854) sensitivity, preventing diet-induced obesity, and improving overall metabolic health.[1][2] The primary mechanism of MOTS-c action involves the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy metabolism, primarily targeting skeletal muscle.[1][2][3][5] This technical guide provides an in-depth overview of the core mechanisms of MOTS-c action, a compilation of quantitative data from key studies, detailed experimental protocols for its investigation, and visualizations of the critical signaling pathways.
Core Mechanism of Action: The MOTS-c/AMPK Axis
MOTS-c exerts its profound metabolic effects through a well-defined signaling cascade that ultimately enhances cellular glucose uptake and fatty acid oxidation.
Inhibition of the Folate Cycle and AICAR Accumulation
The canonical pathway for MOTS-c-induced AMPK activation begins with its inhibitory action on the folate-methionine cycle.[1][2][3] This inhibition leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous analog of AMP.[1][6][7]
Activation of AMPK
AICAR allosterically activates AMPK, a critical energy sensor that, when activated, shifts the cell from an anabolic to a catabolic state to restore energy balance.[1][5][7] This activation is a pivotal event in mediating the downstream metabolic benefits of MOTS-c.
Downstream Effects of AMPK Activation
Once activated, AMPK initiates a cascade of events that collectively improve insulin sensitivity:
-
GLUT4 Translocation and Glucose Uptake: Activated AMPK promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in skeletal muscle cells.[1][3][8] This increases the rate of glucose uptake from the bloodstream into the muscle, a critical step in maintaining glucose homeostasis.[8]
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation in the mitochondria.[1]
-
Mitochondrial Biogenesis and Function: MOTS-c has been shown to improve mitochondrial efficiency and protect against metabolic stressors.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on MOTS-c and its analogs.
Table 1: In Vivo Preclinical Studies of MOTS-c in Mice
| Parameter | Mouse Model | MOTS-c Dosage & Duration | Key Findings | Reference |
| Body Weight | High-Fat Diet (HFD)-fed CD-1 mice | 0.5 mg/kg/day (IP) for 8 weeks | Prevented HFD-induced obesity. | [1] |
| Blood Glucose | HFD-fed C57BL/6J mice | 2.5 mg/kg (IP), twice daily for 3 days | Significantly lower blood glucose levels compared to control. | [9] |
| Insulin Levels | HFD-fed CD-1 mice | 0.5 mg/kg/day (IP) for 8 weeks | Prevented HFD-induced hyperinsulinemia. | [1] |
| Glucose Tolerance | C57BL/6 mice | 5 mg/kg/day (IP) for 7 days | Significantly enhanced glucose clearance in a glucose tolerance test. | [1] |
| Whole Body Insulin Sensitivity | HFD-fed C57BL/6 mice | 5 mg/kg/day (IP) for 7 days | Increased Glucose Infusion Rate (GIR) in euglycemic-hyperinsulinemic clamp. | [1] |
| Skeletal Muscle Insulin Sensitivity | HFD-fed C57BL/6 mice | 5 mg/kg/day (IP) for 7 days | Increased insulin-stimulated glucose disposal rate (IS-GDR). | [1] |
| Energy Expenditure | HFD-fed CD-1 mice | 0.5 mg/kg/day (IP) for 3 weeks | Increased heat production. | [1] |
Table 2: In Vitro Studies of MOTS-c
| Cell Line | MOTS-c Concentration & Duration | Parameter Measured | Key Findings | Reference |
| HEK293 cells | 10 µM for 72 hours | AMPK Phosphorylation (Thr172) | Increased AMPK phosphorylation. | [1] |
| HEK293 cells | 10 µM for 72 hours | ACC Phosphorylation | Increased ACC phosphorylation. | [1] |
| U-2 OS cells | 25, 50, 100 µM for 48 hours | Mitochondrial Biogenesis Markers (PGC1α, NRF1 mRNA) | Increased mRNA expression of mitochondrial biogenesis markers. | [10] |
| Differentiated C2C12 myotubes | 10 µM for 10 minutes | CK2 Activity | Increased CK2 activity, which was shown to be required for MOTS-c-induced glucose uptake. | [11] |
Table 3: Clinical Trial Data for MOTS-c Analog (CB4211)
| Trial Phase | Patient Population | CB4211 Dosage & Duration | Key Findings | Reference |
| Phase 1a/1b | Obese subjects with Nonalcoholic Fatty Liver Disease (NAFLD) | 25 mg, subcutaneously, once daily for 4 weeks | - Safe and well-tolerated.- Significant reductions in serum ALT (-21%) and AST (-28%).- Significant reduction in glucose (-6%).- 36% of patients had a >30% relative reduction in liver fat. | [12] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying MOTS-c.
Caption: MOTS-c signaling cascade leading to improved metabolic outcomes.
Caption: A typical workflow for evaluating MOTS-c's metabolic effects in vivo.
Detailed Methodologies for Key Experiments
This section outlines the protocols for key experiments used to evaluate the effects of MOTS-c on insulin sensitivity and related metabolic parameters.
In Vivo Studies in Mice
-
Animal Models: C57BL/6J or CD-1 mice are commonly used. To induce insulin resistance, mice are typically fed a high-fat diet (HFD), often with 60% of calories from fat, for several weeks (e.g., starting at 5 weeks of age).[9]
-
MOTS-c Preparation and Administration:
-
Synthesis: MOTS-c peptide (H-MRWQEMGYIFYPRKLR-OH) with >95% purity is commercially available.
-
Vehicle: MOTS-c is typically dissolved in sterile phosphate-buffered saline (PBS) or sterile water.[13]
-
Administration: Intraperitoneal (IP) injection is a common route.[1][9][14] Dosages range from 0.5 mg/kg/day to 5 mg/kg/day for chronic studies, and up to 50 mg/kg for acute studies.[1][14][15] For some protocols, the dose is administered twice daily (BID).[9]
-
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours (overnight fasting of 16-18 hours is also used, but can induce hypoglycemia).[2][16]
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a glucose bolus (typically 1-2 g/kg body weight) via IP injection or oral gavage.[1]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[2]
-
Improved glucose tolerance is indicated by a faster return to baseline glucose levels.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer human insulin (e.g., 0.75 U/kg body weight) via IP injection.
-
Measure blood glucose at regular intervals (e.g., 15, 30, 45, 60 minutes).
-
Enhanced insulin sensitivity is reflected by a greater and more rapid decrease in blood glucose levels.
-
-
Euglycemic-Hyperinsulinemic Clamp:
-
This is the gold-standard method for assessing insulin sensitivity. It involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is adjusted to maintain euglycemia. The glucose infusion rate (GIR) required to maintain normal blood glucose is a direct measure of whole-body insulin sensitivity.[1]
-
In Vitro Studies with C2C12 Myotubes
-
Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10-15% fetal bovine serum (FBS).
-
To induce differentiation into myotubes, the growth medium is switched to DMEM with 2% horse serum when cells reach confluence. Differentiation is typically carried out for 4-6 days.[11][17]
-
-
MOTS-c Treatment:
-
Differentiated myotubes are serum-starved for several hours before treatment.
-
MOTS-c, dissolved in a suitable vehicle like PBS or water, is added to the culture medium at concentrations typically ranging from 10 µM to 100 µM for various durations (e.g., 10 minutes to 72 hours), depending on the endpoint being measured.[1][10][11]
-
-
Western Blotting for AMPK Activation:
-
Lyse MOTS-c-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software. An increased ratio of p-AMPK/total AMPK indicates activation.[18]
-
-
GLUT4 Translocation Assay (Flow Cytometry):
-
This assay quantifies the amount of GLUT4 on the cell surface.
-
L6 or C2C12 cells stably expressing GLUT4 with an exofacial myc epitope (L6-GLUT4myc) are used.[19]
-
After MOTS-c treatment, live, non-permeabilized cells are incubated with an anti-myc antibody, followed by a fluorescently labeled secondary antibody.
-
The fluorescence intensity of individual cells is then quantified by flow cytometry. An increase in fluorescence indicates a higher amount of GLUT4 at the plasma membrane.[19]
-
Conclusion and Future Directions
MOTS-c represents a novel therapeutic avenue for combating insulin resistance and metabolic disorders. Its unique mitochondrial origin and its role as a key signaling molecule underscore the importance of mitochondria in systemic metabolic regulation. The robust preclinical data, demonstrating its efficacy in improving insulin sensitivity and preventing obesity, is compelling. The initial positive safety and efficacy signals from the clinical trial of the MOTS-c analog, CB4211, in patients with NAFLD and obesity further validate this approach.[12]
Future research should focus on elucidating the full spectrum of MOTS-c's molecular targets and signaling interactions. Large-scale, long-term human clinical trials are necessary to definitively establish the therapeutic efficacy and safety of MOTS-c and its analogs for conditions such as type 2 diabetes, obesity, and NAFLD. The development of more potent and stable MOTS-c analogs could further enhance its therapeutic potential. As our understanding of mitochondrial-derived peptides grows, MOTS-c stands out as a pioneering example of a new class of therapeutics for age-related metabolic diseases.
References
- 1. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polarispeptides.com [polarispeptides.com]
- 6. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 9. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patientworthy.com [patientworthy.com]
- 13. genscript.com [genscript.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. The intraperitoneal administration of MOTS-c produces antinociceptive and anti-inflammatory effects through the activation of AMPK pathway in the mouse formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MOTS-c: an equal opportunity insulin sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ipharmapharmacy.com [ipharmapharmacy.com]
- 19. Mitofusion is required for MOTS-c induced GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
endogenous MOTS-c levels in aging
An In-depth Technical Guide to Endogenous MOTS-c Levels in Aging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial-derived peptides (MDPs) are a novel class of signaling molecules with profound effects on metabolism and cellular homeostasis. Among them, MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) has emerged as a critical regulator of metabolic function and a key factor in the aging process. This technical guide provides a comprehensive overview of the current understanding of endogenous MOTS-c levels during aging. It summarizes quantitative data from human and animal studies, offers detailed experimental protocols for MOTS-c quantification, and visualizes the core signaling pathways and experimental workflows. The evidence suggests a complex, tissue-specific regulation of MOTS-c with age, highlighting its potential as a therapeutic target for age-related diseases.
Introduction: MOTS-c, a Mitokine Regulating Healthspan
MOTS-c is a 16-amino-acid peptide encoded by a short open reading frame (sORF) within the 12S ribosomal RNA (rRNA) region of the mitochondrial genome.[1][2] Initially identified for its role in enhancing insulin (B600854) sensitivity and glucose metabolism, MOTS-c is now recognized as a "mitokine"—a mitochondrial-derived signaling molecule that communicates the state of mitochondrial health to the rest of the cell and organism.[3] Under conditions of metabolic stress, MOTS-c can translocate from the mitochondria to the nucleus, where it regulates the expression of a wide range of genes, including those with antioxidant response elements (AREs).[1][4][5] Its primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[3][6][7] Given that mitochondrial dysfunction is a hallmark of aging, understanding the dynamics of endogenous MOTS-c levels is crucial for developing interventions that promote healthy aging.[2][8]
Age-Related Changes in Endogenous MOTS-c Levels
The expression and circulating levels of MOTS-c are dynamically regulated throughout the lifespan, exhibiting significant changes with age that are tissue-dependent.
Circulating MOTS-c Levels Decline with Age
A consistent finding across multiple human studies is that plasma and serum concentrations of MOTS-c decrease with advancing age.[1][2][9] This decline is associated with the onset of age-related metabolic dysfunction and reduced physical capability.[1] In mice, a similar age-dependent decrease in circulating MOTS-c is observed, which occurs concomitantly with the development of insulin resistance.[9]
Table 1: Quantitative Changes in Circulating Endogenous MOTS-c Levels with Age in Humans
| Age Group 1 (Younger) | Age Group 2 (Older) | Percent Change | Population | Reference |
|---|---|---|---|---|
| 18-30 years | 45-55 years | -11% | Healthy Males | [9][10] |
| 18-30 years | 70-81 years | -21% | Healthy Males | [1][9][10] |
| 5-14 years (Control) | 5-14 years (Obese) | -16% (Total) / -20.3% (Males) | Children & Adolescents |[11][12] |
Note: Absolute concentrations vary significantly between studies and detection methods (see Section 3).
Tissue-Specific Regulation: The Skeletal Muscle Paradox
While circulating MOTS-c declines, its expression within skeletal muscle—a primary target organ—shows a paradoxical increase with age in humans.[12] This suggests a complex, differential regulation between tissue expression and secretion into circulation.[10] The elevated muscle MOTS-c in older individuals is hypothesized to be linked to the characteristic age-related shift from fast-twitch to slow-twitch muscle fibers.[10][13] In stark contrast, studies in mice show that MOTS-c levels decrease with age in skeletal muscle, mirroring the decline observed in circulation.[14][9]
Table 2: Quantitative Changes in Skeletal Muscle Endogenous MOTS-c Levels with Age
| Species | Age Group 1 (Younger) | Age Group 2 (Older) | Fold Change | Reference |
|---|---|---|---|---|
| Human | 18-30 years | 45-55 years & 70-81 years | ~1.5-fold Higher | [10][12][13] |
| Mouse | Young | Old (12 mo.) | Decline |[14][9] |
Experimental Protocols for MOTS-c Quantification
Accurate quantification of MOTS-c is critical for research and clinical development. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is important to note that a significant discrepancy has been reported between these methods, with ELISA kits measuring substantially higher concentrations (ng/mL range) than LC-MS (pg/mL range).[15] This may be due to differences in antibody specificity and the detection of MOTS-c fragments or related peptides by ELISA.
Protocol 1: Quantification by Competitive ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[16][17] In this format, MOTS-c in the sample competes with a fixed amount of biotin-labeled MOTS-c for a limited number of antibodies coated on the microplate.
Methodology:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the MOTS-c standard to generate a standard curve.
-
Prepare samples. Plasma should be collected using EDTA or heparin as an anticoagulant and centrifuged to remove platelets. Serum, cell culture supernatants, or tissue homogenates can also be used.[16] Samples may require dilution in the provided sample diluent.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to each well of the antibody-coated microplate.
-
Immediately add 50 µL of Biotin-labeled MOTS-c (Detection Reagent A) to each well. Mix gently.
-
Aspirate the liquid from each well and wash the plate 3 times with 350 µL of wash buffer per well.
-
Add 100 µL of Streptavidin-HRP conjugate (SABC or Detection Reagent B) to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 10-20 minutes at 37°C in the dark. The color development is inversely proportional to the amount of MOTS-c in the sample.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm immediately.
-
Plot the absorbance (Y-axis) against the concentration of the standards (X-axis) to generate a standard curve.
-
Calculate the concentration of MOTS-c in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high specificity and sensitivity for absolute quantification of the intact MOTS-c peptide. This generalized workflow is based on published methods for peptide analysis in plasma.[15][18]
Methodology:
-
Sample Preparation:
-
Protease Inhibition: To prevent degradation of endogenous peptides, collect whole blood into tubes containing protease inhibitors or immediately dilute with an ice-cold solution upon collection.[18]
-
Protein Precipitation & Extraction: Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample to denature and remove larger proteins. Centrifuge to pellet the precipitate.
-
Solid-Phase Extraction (SPE): Load the supernatant onto an SPE cartridge (e.g., polymeric or C18) to desalt the sample, remove lipids, and concentrate the peptides.
-
Elution & Reconstitution: Elute the peptides from the SPE cartridge using an appropriate solvent (e.g., high organic content). The eluate can be injected directly or dried down and reconstituted in a mobile phase-compatible solvent.
-
-
LC Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the peptides on a reversed-phase analytical column (e.g., C18, 0.3 x 100 mm) using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[18]
-
-
MS Detection and Quantification:
-
The eluent from the LC column is directed into the ion source of a mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap).
-
Ionize the peptides using electrospray ionization (ESI).
-
For quantification, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode. This involves selecting the precursor ion (the specific mass-to-charge ratio of MOTS-c) and fragmenting it in the collision cell to produce specific product ions.
-
Monitor the intensity of one or more specific precursor-product ion transitions unique to MOTS-c.
-
-
Data Analysis:
-
Generate a calibration curve using a synthetic MOTS-c standard spiked into a matrix (e.g., stripped plasma).
-
Quantify the endogenous MOTS-c in the samples by comparing the peak areas of its specific transitions to the calibration curve. The lower limit of detection can reach the low pg/mL level.[15]
-
Visualizing MOTS-c Signaling and Experimental Workflows
MOTS-c Signaling Pathway in Aging and Metabolism
MOTS-c acts as a retrograde signaling molecule, communicating mitochondrial status to the nucleus. Its primary pathway involves the regulation of folate metabolism, which leads to the accumulation of AICAR and subsequent activation of AMPK. This cascade influences a host of downstream processes critical to aging, such as metabolic homeostasis, stress resistance, and inflammation.[4][5][7]
References
- 1. mdpi.com [mdpi.com]
- 2. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ipharmapharmacy.com [ipharmapharmacy.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. yuniquemedical.com [yuniquemedical.com]
- 9. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased expression of the mitochondrial derived peptide, MOTS-c, in skeletal muscle of healthy aging men is associated with myofiber composition | Aging [aging-us.com]
- 11. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Increased expression of the mitochondrial derived peptide, MOTS-c, in skeletal muscle of healthy aging men is associated with myofiber composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a mass spectrometry based detection method for the mitochondrion-derived peptide MOTS-c in plasma samples for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ELISA Kit for Mitochondrial Open Reading Frame Of The 12S rRNA-c (MOTS-c) | CEX132Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 17. assaygenie.com [assaygenie.com]
- 18. newomics.com [newomics.com]
An In-depth Technical Guide to MOTS-c Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by a short open reading frame within the mitochondrial 12S rRNA gene.[1][2][3] Initially discovered in 2015, MOTS-c has emerged as a critical signaling molecule in cellular and systemic metabolism, with profound implications for aging, metabolic diseases, and exercise physiology.[1][4] Unlike most peptides, which are encoded in the nuclear genome, MOTS-c originates from mitochondrial DNA, highlighting a novel layer of communication between mitochondria and the rest of the cell.[5] This guide provides a comprehensive overview of MOTS-c gene expression, its regulation, and the key signaling pathways it modulates. It is intended to serve as a technical resource for researchers and professionals in the field of drug development.
Data Presentation: Quantitative Analysis of MOTS-c Expression
MOTS-c expression is dynamic and responsive to various physiological and pathological states. Its levels have been quantified in different tissues and under various conditions, providing insights into its biological roles.
Table 1: MOTS-c Expression in Human Plasma and Skeletal Muscle with Age
| Age Group | Plasma MOTS-c Concentration (ng/mL) | Skeletal Muscle MOTS-c Expression (relative to young) |
| Young (18-30 years) | ~561.64 ± 19.19 | 1.0 |
| Middle-aged (45-55 years) | Lower by ~11% compared to young | ~1.5-fold higher than young |
| Older (70-81 years) | Lower by ~21% compared to young | ~1.5-fold higher than young |
| Data compiled from studies on healthy male subjects.[6][7] |
Table 2: Changes in MOTS-c Expression in Response to Exercise
| Condition | Tissue | Fold Change in MOTS-c |
| Acute Exercise | Skeletal Muscle | 11.9-fold increase |
| Acute Exercise | Circulation (Plasma) | 1.6-fold increase |
| 4-8 Weeks Voluntary Running | Rodent Skeletal Muscle | ~1.5 to 5-fold increase |
| Data from studies on healthy young men and rodents.[6][8] |
Table 3: MOTS-c Levels in Various Human Health Conditions
| Condition | Tissue/Fluid | Observation | Reference |
| Obesity (children and adolescents) | Plasma | Significantly lower in obese males compared to controls (472.61 ± 22.83 vs 561.64 ± 19.19 ng/mL) | [6] |
| Type 1 Diabetes | Serum | Lower in patients compared to healthy controls | [9] |
| Type 2 Diabetes (inadequately controlled) | Serum | Lower in patients compared to healthy controls | [1] |
| Chronic Kidney Disease | Plasma | Lower in patients compared to controls (185 ± 70 vs. 435 ± 124 ng/mL) | [6] |
| Chronic Kidney Disease | Skeletal Muscle | Lower in patients compared to controls (3.7 ± 1.8 vs. 7.5 ± 3.3 ng/mL) | [6] |
Signaling Pathways and Regulation
MOTS-c exerts its biological effects through intricate signaling networks, primarily involving the AMP-activated protein kinase (AMPK) pathway and nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. A key regulatory feature of MOTS-c is its translocation from the mitochondria to the nucleus under conditions of cellular stress.[4][5][10]
MOTS-c and the AMPK Pathway
MOTS-c is a potent activator of AMPK, a master regulator of cellular energy homeostasis.[10] Activation of AMPK by MOTS-c is mediated by its ability to inhibit the folate-methionine cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous AMP mimetic.[3][4] Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance, including enhanced glucose uptake, increased fatty acid oxidation, and promotion of mitochondrial biogenesis.[4]
MOTS-c Nuclear Translocation and Nrf2 Signaling
Under conditions of metabolic stress, such as glucose restriction or oxidative stress, MOTS-c translocates from the mitochondria to the nucleus in an AMPK-dependent manner.[5][11] In the nucleus, MOTS-c can bind to chromatin and interact with stress-responsive transcription factors, including Nrf2.[11][12] This interaction appears to regulate the expression of genes containing antioxidant response elements (AREs), thereby enhancing the cell's capacity to counteract oxidative damage.[4][12]
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of MOTS-c.
Quantification of MOTS-c Protein
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying MOTS-c in biological fluids like plasma and serum, as well as in tissue homogenates and cell culture supernatants.[13][14][15]
-
Principle: Competitive ELISA is often employed, where MOTS-c in the sample competes with a labeled MOTS-c for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of MOTS-c in the sample.[16]
-
Sample Preparation:
-
Serum: Collect blood in a serum separator tube and allow it to clot. Centrifuge and collect the serum.[15]
-
Plasma: Collect blood with an anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma.[14]
-
Tissue Homogenates: Rinse tissue with ice-cold PBS, homogenize, and lyse the cells. Centrifuge to remove debris.[14]
-
Cell Culture Supernatants: Centrifuge to remove cells and debris.[14]
-
-
General Procedure (based on commercially available kits):
-
Prepare standards and samples.
-
Add standards and samples to the antibody-coated microplate.
-
Add a biotinylated MOTS-c conjugate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add TMB substrate and incubate for color development.
-
Add a stop solution and measure the absorbance at 450 nm.
-
Calculate MOTS-c concentration based on a standard curve.[13][14][16]
-
-
Commercially Available Kits: Several companies offer ELISA kits for human and rodent MOTS-c, including Thermo Fisher Scientific, MyBioSource, and Cloud-Clone Corp.[13][17][18]
Western Blotting
Western blotting is used to detect and semi-quantify MOTS-c protein in cell lysates and tissue homogenates.
-
Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for MOTS-c. A common dilution for polyclonal rabbit anti-MOTS-c antibodies is 1:500-1:1000.[17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Commercially Available Antibodies: Polyclonal antibodies against MOTS-c are available from suppliers such as Thermo Fisher Scientific and FabGennix.[17][19]
Measurement of MOTS-c mRNA Expression
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative or absolute levels of MOTS-c mRNA.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells or tissues and reverse transcribe it into cDNA.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for MOTS-c, and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of MOTS-c mRNA using a reference gene (e.g., GAPDH) and the ΔΔCt method.
-
Primer Design: Specific primers for the MOTS-c encoding region within the 12S rRNA gene are required. It is crucial to design primers that specifically amplify the MOTS-c open reading frame.
Analysis of MOTS-c-DNA Interactions
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the regions of the genome to which MOTS-c binds, particularly within the nucleus.
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for MOTS-c. Polyclonal rabbit anti-MOTS-c antibodies can be used for this application.[17]
-
Capture the antibody-protein-DNA complexes using protein A/G beads.
-
-
DNA Purification and Analysis:
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers for specific target gene promoters (e.g., those containing AREs) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Conclusion
MOTS-c represents a paradigm shift in our understanding of mitochondrial biology, demonstrating that mitochondria are not merely cellular powerhouses but also critical signaling hubs. The regulation of MOTS-c expression is intricately linked to cellular stress and energy status, and its downstream effects on metabolism and gene expression are profound. The methodologies outlined in this guide provide a framework for the continued investigation of this fascinating mitochondrial-derived peptide and its potential as a therapeutic target for a range of metabolic and age-related diseases.
References
- 1. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases [mdpi.com]
- 2. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOTS-c: A Mitochondrial-Encoded Regulator of the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 10. polarispeptides.com [polarispeptides.com]
- 11. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mitochondrial-Derived Peptide (MOTS-c) Interacted with Nrf2 to Defend the Antioxidant System to Protect Dopaminergic Neurons Against Rotenone Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELISA Kit for Mitochondrial Open Reading Frame Of The 12S rRNA-c (MOTS-c) | CEX132Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Human MOTS-c(Mitochondrial-derived peptide MOTS-c)Elisa kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. MOTS-c Polyclonal Antibody (MOTSC-101AP) [thermofisher.com]
- 18. mybiosource.com [mybiosource.com]
- 19. Anti-MOTS-c Antibodies | Invitrogen [thermofisher.com]
The Biological Functions of MOTS-c: A Technical Guide for Researchers
An In-depth Examination of the Mitochondrial-Derived Peptide Regulating Cellular Metabolism and Homeostasis
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by a short open reading frame within the mitochondrial 12S rRNA gene.[1][2] Its discovery has unveiled a novel layer of cellular regulation, positioning mitochondria not just as metabolic powerhouses but as dynamic signaling organelles that communicate with the rest of the cell, including the nucleus, to orchestrate metabolic homeostasis.[3][4] This guide provides a comprehensive overview of the core biological functions of MOTS-c, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols for the scientific community.
MOTS-c has emerged as a critical regulator of metabolism, with profound implications for age-related diseases such as type 2 diabetes and obesity.[1][5] It primarily targets skeletal muscle, a key metabolic tissue, to enhance glucose utilization and insulin (B600854) sensitivity.[2][6] Under conditions of metabolic stress, MOTS-c translocates from the mitochondria to the nucleus, where it modulates the expression of a wide array of genes involved in stress adaptation and metabolic regulation.[3][7][8]
Core Biological Functions and Mechanisms of Action
The primary mechanism through which MOTS-c exerts its metabolic effects is the activation of the 5'-AMP-activated protein kinase (AMPK) pathway.[9][10][11] This is achieved indirectly through the inhibition of the folate-methionine cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous activator of AMPK.[2][12][13]
Metabolic Regulation
MOTS-c is a potent regulator of both glucose and lipid metabolism. Its actions are central to maintaining cellular energy balance and adapting to metabolic stress.
-
Enhanced Insulin Sensitivity and Glucose Uptake: MOTS-c significantly improves insulin sensitivity, particularly in skeletal muscle.[5][6] By activating AMPK, it promotes the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake from the bloodstream.[2][14] Studies in mice have demonstrated that MOTS-c treatment can reverse age-dependent and high-fat diet-induced insulin resistance.[1][5]
-
Increased Fatty Acid Oxidation: The activation of AMPK by MOTS-c leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC).[10] This relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT-1), a key enzyme in the transport of fatty acids into the mitochondria for beta-oxidation.[10] This results in an increased rate of fatty acid utilization for energy production.[15]
Cellular Stress Response and Aging
MOTS-c plays a crucial role in the cellular response to stress and has been implicated in the aging process.
-
Nuclear Translocation and Gene Regulation: During metabolic stress, such as glucose restriction, MOTS-c translocates to the nucleus in an AMPK-dependent manner.[3][7] In the nucleus, it interacts with transcription factors, including NRF2, to regulate the expression of genes containing antioxidant response elements (AREs), thereby enhancing cellular resilience to oxidative stress.[8][12]
-
Role in Aging: Endogenous levels of MOTS-c have been observed to decline with age in both humans and rodents, coinciding with the development of age-related insulin resistance.[5][16] Supplementation with MOTS-c in aged mice has been shown to restore insulin sensitivity and improve physical performance, suggesting its potential as a therapeutic agent to combat age-related metabolic decline.[5][16]
Quantitative Data on MOTS-c Functions
The following tables summarize key quantitative data from preclinical studies investigating the effects of MOTS-c.
| Parameter | Experimental Model | Treatment | Result | Reference |
| Glucose Uptake | C2C12 myotubes | 10 µM MOTS-c | ~1.5-fold increase | [17] |
| AMPK Phosphorylation (Thr172) | HEK293 cells | 10 µM MOTS-c (72h) | Significant increase | [10] |
| ACC Phosphorylation (Ser79) | HEK293 cells | 10 µM MOTS-c (72h) | Significant increase | [10] |
| Insulin Sensitivity (ITT) | High-Fat Diet-fed mice | 0.5 mg/kg/day MOTS-c (i.p.) | Prevention of insulin resistance | [1] |
| Body Weight Gain | High-Fat Diet-fed mice | 0.5 mg/kg/day MOTS-c (i.p.) | Prevention of diet-induced obesity | [1][18] |
| Energy Expenditure | High-Fat Diet-fed mice | 0.5 mg/kg/day MOTS-c (i.p.) | Significant increase | [10] |
| Myostatin Levels | Mice | 15 mg/kg MOTS-c (i.p. daily for 2 weeks) | Decrease in plasma myostatin | [19] |
| Plasma MOTS-c Levels | Obese vs. Lean Male Children | N/A | 472.61±22.83 ng/mL vs. 561.64±19.19 ng/mL (P<0.01) | [20] |
Table 1: Summary of Quantitative Effects of MOTS-c on Metabolic Parameters.
| Parameter | Experimental Model | Condition | Result | Reference |
| MOTS-c Nuclear Translocation | C2C12 myoblasts | Glucose Restriction | Time-dependent increase in nuclear MOTS-c | [21] |
| Endogenous MOTS-c Levels | Human Skeletal Muscle | Post-exercise | ~11.9-fold increase | [5] |
| Endogenous MOTS-c Levels | Human Plasma | Post-exercise | ~1.5-fold increase | [16] |
Table 2: Quantitative Data on MOTS-c in Cellular Stress and Exercise.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in MOTS-c research.
In Vivo Mouse Model of Diet-Induced Obesity and Insulin Resistance
Objective: To assess the in vivo effects of MOTS-c on metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
C57BL/6J mice (male, 5 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Normal Chow Diet (NCD)
-
MOTS-c peptide (synthetic, high purity)
-
Sterile saline or PBS for injection
-
Insulin (Humulin R)
-
Glucose meter and strips
-
Metabolic cages (for energy expenditure measurement)
Procedure:
-
Acclimation: Acclimate mice to the animal facility for one week.
-
Diet Induction: Divide mice into two groups: HFD and NCD. Feed them the respective diets for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance in the HFD group.
-
MOTS-c Treatment:
-
Subdivide the HFD group into two subgroups: HFD + Vehicle and HFD + MOTS-c.
-
Administer MOTS-c (e.g., 0.5 mg/kg body weight) or vehicle (saline/PBS) via intraperitoneal (i.p.) injection daily for a defined duration (e.g., 7 days).[16]
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor and record daily.
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose from the tail vein.
-
Inject insulin (e.g., 0.75 U/kg body weight, i.p.).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight (12-16 hours).
-
Measure baseline blood glucose.
-
Administer a glucose bolus (e.g., 2 g/kg body weight, i.p. or oral gavage).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Energy Expenditure: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) over a 24-hour period.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize mice.
-
Collect tissues (skeletal muscle, liver, adipose tissue) and plasma.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blotting for p-AMPK, p-ACC; qPCR for gene expression).
-
In Vitro Glucose Uptake Assay in Skeletal Muscle Cells
Objective: To measure the effect of MOTS-c on glucose uptake in a skeletal muscle cell line.
Materials:
-
C2C12 myoblasts
-
DMEM (high glucose) with 10% FBS and 1% penicillin-streptomycin (B12071052) (Growth Medium)
-
DMEM with 2% horse serum and 1% penicillin-streptomycin (Differentiation Medium)
-
MOTS-c peptide
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium until they reach 80-90% confluency.
-
Induce differentiation by switching to Differentiation Medium. Replace the medium every two days for 4-6 days until multinucleated myotubes are formed.
-
-
MOTS-c Treatment:
-
Treat differentiated C2C12 myotubes with MOTS-c at various concentrations (e.g., 1-10 µM) or vehicle for a specified duration (e.g., 24 hours) in serum-free medium.
-
-
Glucose Uptake Assay:
-
Wash cells twice with warm KRH buffer.
-
Incubate cells in KRH buffer for 30 minutes at 37°C.
-
Stimulate with or without insulin (e.g., 100 nM) for 20 minutes.
-
Add 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/well) or 2-NBDG and incubate for 10-20 minutes.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
For radiolabeled glucose, measure radioactivity using a scintillation counter.
-
For fluorescent glucose, measure fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content of each well.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with MOTS-c.
Caption: MOTS-c signaling cascade leading to metabolic regulation and nuclear gene expression.
Caption: Workflow for assessing MOTS-c's in vivo metabolic effects in mice.
Conclusion
MOTS-c represents a significant advancement in our understanding of mitochondrial signaling and its impact on systemic metabolism. As a key regulator of the AMPK pathway and a mediator of mitonuclear communication, MOTS-c holds considerable therapeutic potential for a range of metabolic and age-related diseases. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to further elucidating the biological functions of this promising mitochondrial-derived peptide and translating these findings into novel therapeutic strategies. The continued investigation into MOTS-c and other mitochondrial-derived peptides will undoubtedly pave the way for new paradigms in the treatment of metabolic disorders.
References
- 1. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear transcriptional regulation by mitochondrial-encoded MOTS-c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 5. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial-derived peptide MOTS-c relieves hyperglycemia and insulin resistance in gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polarispeptides.com [polarispeptides.com]
- 10. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polarispeptides.com [polarispeptides.com]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging | springermedizin.de [springermedizin.de]
- 14. corepeptides.com [corepeptides.com]
- 15. MOTS-c Peptide and Its Role in Metabolic Health | Social Life Magazine [sociallifemagazine.com]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ipharmapharmacy.com [ipharmapharmacy.com]
- 19. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 20. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MOTS-c: A Mitochondrial-Encoded Regulator of the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
MOTS-c: A Mitochondrial-Derived Regulator of Metabolic Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a critical regulator of metabolic homeostasis.[1] It is considered an exercise-mimetic, as its levels increase in response to physical activity.[2] Functioning as a mitokine, MOTS-c orchestrates a sophisticated signaling network that influences glucose and fatty acid metabolism, enhances insulin (B600854) sensitivity, and protects against metabolic dysregulation associated with aging and diet-induced obesity.[1][3] This technical guide provides a comprehensive overview of the core biology of MOTS-c, its mechanism of action, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical studies.
Introduction: Discovery and Core Biology of MOTS-c
Discovered in 2015, MOTS-c was identified as a novel peptide encoded by a short open reading frame (sORF) within the 12S ribosomal RNA (rRNA) region of the mitochondrial DNA (mtDNA).[3] This discovery challenged the conventional understanding of the mitochondrial genome's coding capacity and highlighted the existence of mitochondrial-derived peptides (MDPs) with systemic signaling roles. MOTS-c is expressed in various tissues and is detectable in circulation, suggesting it functions as a hormone-like molecule that facilitates communication between the mitochondria and the rest of the cell, as well as between different tissues.[4]
The primary structure of human MOTS-c is a 16-amino-acid sequence: MRWQEMGYIFYPRKLR.[2] Under basal conditions, MOTS-c is localized to the mitochondria. However, in response to cellular stress, it can translocate to the nucleus, where it influences the expression of genes involved in metabolic regulation and stress responses.[5]
The Central Role of MOTS-c in Metabolic Homeostasis
MOTS-c plays a pivotal role in maintaining metabolic balance through its coordinated effects on glucose metabolism, insulin sensitivity, and fatty acid oxidation. Its primary target organ appears to be the skeletal muscle, a key site for glucose disposal and energy expenditure.[3][6]
Glucose Metabolism and Insulin Sensitivity
MOTS-c has been shown to enhance glucose utilization and improve insulin sensitivity in both in vitro and in vivo models.[1] Treatment with MOTS-c promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, thereby increasing glucose uptake.[7] This effect is particularly significant in the context of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome. Studies in mice have demonstrated that MOTS-c administration can prevent and even reverse age-dependent and high-fat diet-induced insulin resistance.[1][3]
Fatty Acid Oxidation
In addition to its effects on glucose metabolism, MOTS-c stimulates the oxidation of fatty acids.[3] This is achieved, in part, through the activation of AMP-activated protein kinase (AMPK), which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[3] This shifts cellular metabolism towards the burning of fat for energy, which can help reduce fat accumulation in tissues like the liver and prevent obesity.[2][4]
Mechanism of Action: The AMPK Signaling Pathway
The metabolic effects of MOTS-c are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] AMPK acts as a cellular energy sensor, being activated in response to an increase in the AMP/ATP ratio, which signals low energy status.
MOTS-c activates AMPK by inhibiting the folate cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous activator of AMPK.[3] Once activated, AMPK initiates a cascade of downstream signaling events that collectively promote catabolic processes to generate ATP and inhibit anabolic pathways that consume energy.
Quantitative Data on the Metabolic Effects of MOTS-c
The following tables summarize key quantitative data from preclinical studies investigating the effects of MOTS-c on various metabolic parameters.
Table 1: Effects of MOTS-c on Body Weight and Glucose Homeostasis in High-Fat Diet (HFD)-Fed Mice
| Parameter | Treatment Group | Result | Reference |
| Body Weight | MOTS-c (0.5 mg/kg/day, IP for 8 weeks) | Prevention of HFD-induced obesity | [3] |
| Glucose Levels | MOTS-c (0.5 mg/kg/day, IP for 8 weeks) | Prevention of HFD-induced hyperglycemia | [3] |
| Insulin Levels | MOTS-c (0.5 mg/kg/day, IP for 8 weeks) | Prevention of HFD-induced hyperinsulinemia | [3] |
| Glucose Infusion Rate (GIR) during euglycemic-hyperglycemic clamp | MOTS-c (5 mg/kg/day, IP for 7 days) | Increased GIR, indicating improved whole-body insulin sensitivity | [3] |
| Insulin-Stimulated Glucose Disposal Rate (IS-GDR) | MOTS-c (5 mg/kg/day, IP for 7 days) | Increased IS-GDR, reflecting enhanced skeletal muscle insulin sensitivity | [3] |
Table 2: In Vitro Effects of MOTS-c on Cellular Metabolism
| Cell Type | Treatment | Parameter Measured | Result | Reference |
| HEK293 cells | MOTS-c (10 µM) | Glucose Clearance from Media | Increased | [3] |
| HEK293 cells | MOTS-c (10 µM) | Lactate Accumulation in Media | Increased | [3] |
| MOTS-c stably transfected (MOTS-c-ST) cells | - | Oxygen Consumption Rate (OCR) | Reduced | [3] |
| MOTS-c-ST cells | - | β-oxidation intermediate (myristoyl-CoA) | Increased | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of MOTS-c.
Peptide Synthesis and Preparation
MOTS-c peptide (MRWQEMGYIFYPRKLR) can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and its identity confirmed by mass spectrometry. For experimental use, lyophilized MOTS-c is typically reconstituted in sterile, nuclease-free water or a suitable buffer.
In Vivo Animal Studies
Protocol for MOTS-c Administration in a High-Fat Diet Mouse Model:
-
Animal Model: Use 8-week-old male CD-1 or C57BL/6J mice.
-
Diet: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) or a matched control diet for a specified period (e.g., 8 weeks).
-
MOTS-c Administration: Administer MOTS-c daily via intraperitoneal (IP) injection at a dose of 0.5 mg/kg body weight.[3] A control group should receive vehicle injections.
-
Metabolic Monitoring: Monitor body weight and food intake regularly (e.g., weekly). Measure fasting blood glucose levels periodically.
-
Glucose and Insulin Tolerance Tests: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tissues (e.g., skeletal muscle, liver, adipose tissue) for further analysis (e.g., Western blotting, gene expression analysis).
In Vitro Cell-Based Assays
Protocol for Measuring Glucose Uptake in Cultured Myotubes:
-
Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes.
-
Treatment: Treat the myotubes with MOTS-c at a desired concentration (e.g., 10 µM) for a specified time.
-
Glucose Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with radiolabeled 2-deoxyglucose (e.g., [³H]-2-deoxyglucose) in KRH buffer for a short period (e.g., 10 minutes).
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
-
Protocol for Western Blot Analysis of AMPK Phosphorylation:
-
Sample Preparation: Lyse MOTS-c-treated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and express the level of p-AMPK relative to total AMPK.
Therapeutic Potential and Future Directions
The profound metabolic benefits of MOTS-c have positioned it as a promising therapeutic candidate for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). A MOTS-c analog, CB4211, has undergone Phase 1a/1b clinical trials for NAFLD and obesity, demonstrating the translational potential of targeting this pathway.[2][8]
Future research will likely focus on further elucidating the downstream targets of MOTS-c, exploring its role in other physiological processes, and developing more potent and specific MOTS-c analogs for therapeutic use. Understanding the precise molecular interactions and the full spectrum of its biological functions will be crucial for harnessing the therapeutic potential of this novel mitochondrial-derived peptide.
Conclusion
MOTS-c represents a paradigm shift in our understanding of mitochondrial biology and its role in systemic metabolic regulation. Its ability to act as a signaling molecule that enhances insulin sensitivity, promotes fatty acid oxidation, and protects against metabolic stress underscores its importance in maintaining metabolic homeostasis. The information and protocols provided in this technical guide offer a foundational resource for researchers and drug development professionals seeking to explore the biology and therapeutic potential of MOTS-c.
References
- 1. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncrpcanada.com [ncrpcanada.com]
- 7. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 8. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Benefits of MOTS-c
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a significant signaling molecule in cellular metabolism and homeostasis.[1][2][3] Its discovery has broadened the understanding of mitochondria from being solely cellular powerhouses to active participants in intracellular communication. Preclinical research has unveiled a wide array of therapeutic benefits of MOTS-c, positioning it as a promising candidate for addressing age-related diseases, metabolic disorders, and other conditions. This technical guide provides an in-depth overview of the core preclinical findings on MOTS-c, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Metabolic Regulation
MOTS-c has been shown to be a potent regulator of metabolic homeostasis, particularly in the context of insulin (B600854) resistance and obesity.[2][4] Preclinical studies have consistently demonstrated its ability to improve glucose metabolism and prevent diet-induced obesity.[1]
Quantitative Data: Metabolic Benefits
| Parameter | Animal Model | MOTS-c Treatment Protocol | Key Findings | Reference |
| Insulin Sensitivity | Middle-aged (12 months) male mice | 5 mg/kg/day, i.p. for 7 days | Restored muscle insulin sensitivity to levels of young (3 months) mice. | [5] |
| Glucose Tolerance | High-fat diet (HFD)-fed mice | Not specified | Improved glucose tolerance and prevented hyperinsulinemia. | [1] |
| Body Weight | HFD-fed mice | Not specified | Prevented diet-induced obesity. | [1] |
| Fat Accumulation | Ovariectomized female mice | 5 mg/kg, i.p. for 5 weeks | Reduced fat accumulation in white adipose tissue and liver. | [5] |
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Model:
-
Animals: Inbred CD-1 mice.
-
Diet: Mice are fed a high-fat diet to induce obesity and insulin resistance.
-
MOTS-c Administration: MOTS-c is administered systemically, for example, via intraperitoneal (i.p.) injection. A typical dose is 5 mg/kg body weight.
-
Outcome Measures: Body weight, food intake, and glucose homeostasis are monitored. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess insulin sensitivity.
Glucose Uptake Assay in vitro:
-
Cell Line: C2C12 myotubes (differentiated mouse muscle cells).
-
Protocol:
-
Differentiate C2C12 myoblasts into myotubes.
-
Treat myotubes with a specified concentration of MOTS-c for a defined period.
-
Incubate the cells with a glucose analog, such as 2-deoxyglucose (2-DG), which is taken up by cells but not fully metabolized.
-
Measure the intracellular accumulation of 2-DG to quantify glucose uptake.
-
Signaling Pathway: MOTS-c and AMPK
A primary mechanism through which MOTS-c exerts its metabolic effects is by activating the AMP-activated protein kinase (AMPK) pathway.[2][6] AMPK is a master regulator of cellular energy metabolism.
Muscle Function and Exercise Performance
MOTS-c has been identified as an exercise-induced mitochondrial peptide, with its levels increasing in muscle and circulation during physical activity.[7][8] Exogenous administration of MOTS-c has been shown to enhance physical performance, particularly in aged animals.
Quantitative Data: Muscle and Exercise Benefits
| Parameter | Animal Model | MOTS-c Treatment Protocol | Key Findings | Reference |
| Exercise Capacity | Old (22 months) mice | Systemic treatment for 2 weeks | Doubled running time on a treadmill. | [7][9] |
| Physical Performance | Aged (23.5 months) mice | 15 mg/kg, 3 times/week | Showed a trend toward increased lifespan. | [5] |
| Endurance | Untrained mice | Single dose of 15 mg/kg | Increased total running time by 12% and distance by 15%. | [10] |
| MOTS-c Levels | Healthy young men | Acute stationary bike exercise | Increased 11.9-fold in skeletal muscle and 1.6-fold in circulation. | [5] |
Experimental Protocols
Treadmill Exercise Performance Test:
-
Animals: Young, middle-aged, and old mice.
-
Protocol:
-
Acclimatize mice to the treadmill for several days before the test.
-
Administer MOTS-c or a vehicle control at a specified time before the exercise challenge.
-
The treadmill is set at a specific speed and incline, which may be constant or progressively increased.
-
The total running time and/or distance until exhaustion is recorded as a measure of exercise capacity.
-
Experimental Workflow for Muscle Function Analysis
Neuroprotection
Preclinical evidence suggests that MOTS-c may have neuroprotective effects, although its ability to cross the blood-brain barrier (BBB) is limited.[5]
Experimental Protocols
Traumatic Brain Injury (TBI) Model:
-
Animals: Adult male C57BL/6 mice.
-
MOTS-c Administration: Peripherally administered MOTS-c has been shown to enter brain tissue after TBI.
-
Behavioral Tests:
-
Morris Water Maze (MWM): To assess learning and memory.
-
Balance Beam Test: To evaluate motor coordination.
-
-
Mechanism of Action: Studies suggest MOTS-c mitigates the inflammatory response and reduces cell death in the brain following injury.[11]
Cardiovascular Effects
MOTS-c has demonstrated protective effects on the cardiovascular system in preclinical models.
Quantitative Data: Cardiovascular Benefits
| Parameter | Animal Model | MOTS-c Treatment Protocol | Key Findings | Reference |
| Cardiac Function | Diabetic rats | 8-week treatment | Repaired myocardial mitochondrial damage and preserved systolic and diastolic function. | [12] |
| Heart Failure | Mice with pressure overload | Subcutaneous administration | Delayed the development of cardiac dysfunction and structural dilation. | [13] |
| Vascular Calcification | Rats with vitamin D3 and nicotine-induced calcification | 4-week treatment | Significantly attenuated vascular calcification. | [6] |
Experimental Protocols
Pressure Overload-Induced Heart Failure Model:
-
Animals: Mice.
-
Procedure: Transverse aortic constriction (TAC) is performed to induce pressure overload on the heart, leading to heart failure.
-
MOTS-c Administration: MOTS-c is administered subcutaneously, often via an osmotic pump for continuous delivery.
-
Outcome Measures: Cardiac function is assessed by echocardiography. Heart tissues are analyzed for histological and molecular changes.
Signaling Pathway in Cardiovascular Protection
Anti-Aging
MOTS-c levels have been shown to decline with age, and its supplementation in older animals has been associated with improved healthspan and a trend towards increased lifespan.[7][9]
Quantitative Data: Anti-Aging Benefits
| Parameter | Animal Model | MOTS-c Treatment Protocol | Key Findings | Reference |
| Plasma MOTS-c Levels | Humans (young, middle-aged, older) | Cross-sectional study | Plasma levels were significantly lower in middle-aged and older individuals compared to young adults. | [7][9] |
| Lifespan | Mice (treatment started at 23.5 months) | 15 mg/kg, 3 times/week | 6.4% increase in median lifespan and a 7% increase in maximum lifespan (trend, p=0.05). | [5] |
Conclusion
The preclinical data on MOTS-c strongly support its role as a critical regulator of metabolic health, muscle function, and longevity. Its multifaceted benefits, primarily mediated through the AMPK signaling pathway, make it a highly attractive therapeutic target for a range of age-related and metabolic diseases. Further research, particularly well-controlled clinical trials, is necessary to translate these promising preclinical findings into human therapies. This guide provides a foundational understanding of the key preclinical evidence and methodologies to inform future research and development efforts in this exciting field.
References
- 1. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polarispeptides.com [polarispeptides.com]
- 3. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipharmapharmacy.com [ipharmapharmacy.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. karger.com [karger.com]
- 7. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 8. peptidesciences.com [peptidesciences.com]
- 9. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Mechanism of MOTS-c in TBI Mice: Insights from Integrated Transcriptomic and Metabolomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | MOTS-c repairs myocardial damage by inhibiting the CCN1/ERK1/2/EGR1 pathway in diabetic rats [frontiersin.org]
- 13. Mitochondrial derived peptide MOTS‐c prevents the development of heart failure under pressure overload conditions in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Mitochondrial-Derived Peptide MOTS-c: A Catalyst for Mitochondrial Biogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MOTS-c, a 16-amino acid peptide encoded by the mitochondrial 12S rRNA, has emerged as a critical signaling molecule in metabolic regulation and cellular homeostasis. Functioning as a mitokine, MOTS-c orchestrates a sophisticated response to cellular stress, notably enhancing mitochondrial biogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning MOTS-c's impact on the genesis of new mitochondria, with a focus on key signaling pathways, quantitative experimental data, and detailed methodological insights to support further research and therapeutic development.
Core Signaling Pathways of MOTS-c-Induced Mitochondrial Biogenesis
MOTS-c exerts its pro-biogenic effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy status.[1][2] This activation sets off a downstream cascade that converges on the transcriptional coactivator peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) , a pivotal orchestrator of mitochondrial biogenesis.[1][3] Furthermore, MOTS-c signaling integrates with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses and mitochondrial health.[4][5]
The AMPK/PGC-1α Axis
MOTS-c treatment has been shown to increase the phosphorylation of AMPK, leading to its activation.[3] Activated AMPK can then directly phosphorylate and activate PGC-1α.[6] PGC-1α, in turn, co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2), which are transcription factors that drive the expression of genes essential for mitochondrial biogenesis, including mitochondrial transcription factor A (TFAM).[3][7] TFAM is critical for the replication and transcription of mitochondrial DNA (mtDNA).[7]
Interaction with NRF2
MOTS-c has been shown to translocate to the nucleus under conditions of cellular stress and interact with NRF2.[8] This interaction can enhance the expression of antioxidant response element (ARE)-driven genes, which protect mitochondria from oxidative damage.[6] NRF2 itself can also promote the expression of genes involved in mitochondrial biogenesis, creating a synergistic effect with the PGC-1α pathway.[5]
Quantitative Data on MOTS-c's Impact on Mitochondrial Biogenesis
The following tables summarize quantitative data from various studies investigating the effects of MOTS-c on key markers of mitochondrial biogenesis.
Table 1: Effects of MOTS-c on Mitochondrial Biogenesis Markers in Cell Culture
| Cell Line | MOTS-c Concentration | Treatment Duration | Marker | Fold Change vs. Control | Reference |
| U-2 OS | 100 µM | 48 h | PGC-1α mRNA | ~1.5 | [9] |
| U-2 OS | 100 µM | 48 h | NRF1 mRNA | ~1.8 | [9] |
| U-2 OS | 100 µM | 48 h | TFAM Protein | ~2.5 | [7][9] |
| U-2 OS | 100 µM | 48 h | NRF1 Protein | ~2.0 | [7][9] |
| U-2 OS | 100 µM | 48 h | COX4 Protein | >8.0 | [7][9] |
| C2C12 | 100 nM | 5 min | p-ERK | Significant Increase | [10] |
| C2C12 | 10 & 100 nM | Not specified | Cell Survival | Increased | [10] |
| 3T3-L1 | Not specified | Not specified | p-ERK, PGC-1α, UCP1 Protein | Elevated | [11] |
Table 2: Effects of MOTS-c on Mitochondrial Biogenesis Markers in Animal Models
| Animal Model | MOTS-c Dosage | Treatment Duration | Tissue | Marker | Fold Change vs. Control | Reference |
| Mice | 0.5 mg/kg/day (IP) | 8 weeks | Skeletal Muscle | p-AMPK | Increased | [12] |
| Mice | 0.5 mg/kg/day (IP) | 8 weeks | Skeletal Muscle | GLUT4 | Increased | [12] |
| Rodent | Voluntary Running | 4-8 weeks | Skeletal Muscle | MOTS-c Protein | ~1.5-5.0 | [13] |
| Rodent | Voluntary Running | 4-8 weeks | Skeletal Muscle | mtDNA | Increased | [13] |
| Mice | 15 mg/kg (single dose) | Acute | - | Running Time | ~12% increase | [13] |
| Mice | 15 mg/kg (single dose) | Acute | - | Running Distance | ~15% increase | [13] |
| Rats (T2DM) | Not specified | Not specified | Liver | Nrf2, Gclc, Gclm, Ho-1 mRNA | Increased | [14] |
| Rats (T2DM) | Not specified | Not specified | Liver | MOTS-c, NRF2, GCLC, HO-1 Protein | Increased | [14] |
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the study of MOTS-c and mitochondrial biogenesis. These protocols are generalized and may require optimization for specific experimental conditions.
In Vivo MOTS-c Administration in Mice
This protocol describes the intraperitoneal (IP) injection of MOTS-c for metabolic studies in mice.[12][15]
Materials:
-
MOTS-c peptide (synthetic)
-
Sterile 0.9% saline
-
Insulin (B600854) syringes (or equivalent for small volume injections)
-
Animal scale
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week prior to the start of the experiment.
-
MOTS-c Preparation: Reconstitute lyophilized MOTS-c in sterile 0.9% saline to the desired stock concentration. Ensure complete dissolution by gentle vortexing. Prepare fresh or store aliquots at -20°C or -80°C.
-
Dosage Calculation: Weigh each mouse accurately before each injection. Calculate the injection volume based on the mouse's body weight and the desired dosage (e.g., 0.5 mg/kg).
-
Injection: Administer the calculated volume of MOTS-c solution via intraperitoneal injection. Use appropriate animal handling and restraint techniques.
-
Monitoring: Monitor the animals for any adverse reactions following the injection. Record body weight and food intake daily or as required by the study design.
-
Treatment Schedule: Repeat injections according to the experimental timeline (e.g., daily for 8 weeks).[12]
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved protocols and collect tissues of interest (e.g., skeletal muscle, liver) for downstream analysis.
Western Blot Analysis of Mitochondrial Proteins
This protocol outlines the steps for detecting changes in mitochondrial protein expression (e.g., PGC-1α, TFAM, NRF1) in cell lysates or tissue homogenates following MOTS-c treatment.[10][16][17]
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for PGC-1α, TFAM, NRF1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Cells: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Tissues: Homogenize tissues in lysis buffer on ice.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol describes a method to determine the relative mtDNA copy number in cells or tissues after MOTS-c treatment using quantitative PCR (qPCR).[18][19][20][21][22]
Materials:
-
DNA extraction kit
-
Spectrophotometer (e.g., NanoDrop) for DNA quantification
-
qPCR instrument
-
SYBR Green or TaqMan qPCR master mix
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or GAPDH)
Procedure:
-
Genomic DNA Extraction: Extract total genomic DNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer.
-
qPCR Primer Design: Design or obtain validated primers for a single-copy mitochondrial gene and a single-copy nuclear gene.
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample, including a reaction for the mitochondrial gene and a reaction for the nuclear gene. Each reaction should contain qPCR master mix, primers, and template DNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the difference in Ct values (ΔCt) between the nuclear and mitochondrial genes (ΔCt = Ct_nuclear - Ct_mitochondrial).
-
The relative mtDNA copy number can be calculated using the 2^ΔCt method, normalized to a control group.
-
Conclusion and Future Directions
The evidence strongly indicates that MOTS-c is a potent inducer of mitochondrial biogenesis, acting through well-defined signaling pathways. Its ability to enhance mitochondrial function holds significant therapeutic potential for a range of metabolic and age-related diseases. Future research should focus on elucidating the precise molecular interactions of MOTS-c within the nucleus and further delineating its tissue-specific effects. The development of MOTS-c analogs with improved pharmacokinetic properties will be crucial for translating these promising preclinical findings into clinical applications. The protocols and data presented in this guide offer a solid foundation for advancing our understanding of this remarkable mitochondrial-derived peptide.
References
- 1. Exercise, Mitohormesis, and Mitochondrial ORF of the 12S rRNA Type-C (MOTS-c) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c Peptide and Its Role in Metabolic Health | Social Life Magazine [sociallifemagazine.com]
- 3. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. indiehackers.com [indiehackers.com]
- 9. Mitofusion is required for MOTS‐c induced GLUT4 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 11. Mitochondrial-Derived Peptide MOTS-c Increases Adipose Thermogenic Activation to Promote Cold Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MOTS-c mimics exercise to combat diabetic liver fibrosis by targeting Keap1-Nrf2-Smad2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PGC-1α and PGC-1β Increase Protein Synthesis via ERRα in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MtDNA copy number [protocols.io]
- 19. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencellonline.com [sciencellonline.com]
- 21. PCR-based analysis of mitochondrial DNA copy number, mitochondrial DNA damage, and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative mitochondrial DNA copy number determination using droplet digital PCR with single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MOTS-c's Effect on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MOTS-c, a mitochondrial-derived peptide, has emerged as a significant regulator of metabolic homeostasis and cellular stress responses. This guide provides a comprehensive technical overview of the mechanisms by which MOTS-c mitigates oxidative stress. Under conditions of cellular stress, MOTS-c translocates from the mitochondria to the nucleus, where it orchestrates a multi-faceted antioxidant defense.[1][2][3][4] This response is primarily mediated through the activation of key signaling pathways, including the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Experimental evidence from various in vitro and in vivo models demonstrates MOTS-c's ability to reduce reactive oxygen species (ROS) production, enhance the activity of antioxidant enzymes, and protect cells from oxidative damage. This guide details the underlying signaling cascades, provides a compilation of quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.
Core Mechanisms of MOTS-c in Oxidative Stress Regulation
MOTS-c's protective effects against oxidative stress are rooted in its ability to act as a signaling molecule that communicates mitochondrial status to the rest of the cell, particularly the nucleus.[2][3] This mitonuclear communication is crucial for mounting an effective antioxidant defense.
Nuclear Translocation in Response to Stress
Under basal conditions, MOTS-c is predominantly localized within the mitochondria. However, upon exposure to various stressors, including oxidative stress, MOTS-c rapidly translocates to the nucleus.[1][2][3][4] This translocation is a critical step in its function as a regulator of nuclear gene expression.[2][4] Studies have shown that this nuclear influx can be observed as early as 30 minutes after stress induction and is dependent on the activation of AMPK.[4]
Activation of the Nrf2/ARE Pathway
A primary mechanism by which MOTS-c combats oxidative stress is through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[4][5][6] Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6][7]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon oxidative stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus. MOTS-c has been shown to interact with Nrf2 and promote its nuclear translocation and binding to ARE sequences in the promoter regions of its target genes.[4][5][8] This leads to the increased expression of antioxidant enzymes such as:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones and protects against oxidative stress.[9]
-
Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[9]
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[10]
-
Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.
Modulation of the AMPK/PGC-1α Axis
The activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is another key aspect of MOTS-c's function.[11] MOTS-c treatment has been shown to promote the phosphorylation and activation of AMPK.[11] Activated AMPK, in turn, can phosphorylate and activate Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[11]
The AMPK/PGC-1α signaling axis plays a crucial role in mitochondrial biogenesis and function, which is intrinsically linked to oxidative stress. By enhancing mitochondrial health, this pathway can reduce the endogenous production of ROS. Furthermore, PGC-1α can co-activate Nrf2, creating a synergistic effect that enhances the overall antioxidant response.[11] MOTS-c's inhibition of ROS production has been shown to be mediated through this AMPK-PGC-1α axis.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying MOTS-c's effect on oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on MOTS-c's impact on markers of oxidative stress.
Table 1: Effect of MOTS-c on Oxidative Stress Markers in H9c2 Cardiomyocytes Exposed to H₂O₂
| Marker | H₂O₂ Treatment | H₂O₂ + MOTS-c (50 µM) | Effect of MOTS-c | Reference |
| Cell Viability (%) | Significantly Decreased | Significantly Increased vs. H₂O₂ | Protective | [12] |
| ROS Levels | Significantly Increased | Significantly Decreased vs. H₂O₂ | Reduction | [12] |
| MDA Levels | Significantly Increased | Significantly Decreased vs. H₂O₂ | Reduction | [12] |
| SOD Activity | Significantly Decreased | Significantly Increased vs. H₂O₂ | Enhancement | [12] |
Table 2: Effect of MOTS-c on Nrf2 Pathway Proteins in H9c2 Cardiomyocytes Exposed to H₂O₂
| Protein | H₂O₂ Treatment | H₂O₂ + MOTS-c (50 µM) | Effect of MOTS-c | Reference |
| Nrf2 | Significantly Decreased | Significantly Increased vs. H₂O₂ | Upregulation | [12] |
| HO-1 | Significantly Decreased | Significantly Increased vs. H₂O₂ | Upregulation | [12] |
| NQO-1 | Significantly Decreased | Significantly Increased vs. H₂O₂ | Upregulation | [12] |
| p-NF-κBp65 | Significantly Increased | Significantly Decreased vs. H₂O₂ | Inhibition | [12] |
Table 3: Effect of MOTS-c on Oxidative Stress Markers in a Rat Model of Diabetic Myocardial Injury
| Marker | Diabetic Control | Diabetic + MOTS-c | Effect of MOTS-c | Reference |
| Myocardial MDA | Increased | Decreased | Reduction | [10] |
| Myocardial SOD | Decreased | Increased | Enhancement | [10] |
| Myocardial CAT | Decreased | Increased | Enhancement | [10] |
| Myocardial GSH | Decreased | Increased | Enhancement | [10] |
Table 4: Effect of MOTS-c on Oxidative Stress Markers in Radiation-Induced Lung Injury (In Vitro & In Vivo)
| Model | Marker | Irradiation | Irradiation + MOTS-c | Effect of MOTS-c | Reference |
| MLE-12 Cells | ROS Levels | Increased | Decreased | Reduction | [5][13][14] |
| GSH Levels | Decreased | Increased | Enhancement | [13][14] | |
| SOD Activity | Decreased | Increased | Enhancement | [13][14] | |
| C57BL/6 Mice | Serum MDA | Increased | Decreased | Reduction | [14] |
| Serum SOD | Decreased | Increased | Enhancement | [14] | |
| Serum GSH | Decreased | Increased | Enhancement | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
In Vitro Model of H₂O₂-Induced Oxidative Stress in H9c2 Cells
This protocol is based on methodologies used to study the protective effects of MOTS-c on cardiomyocytes under oxidative stress.[12]
-
Cell Culture:
-
Rat H9c2 cardiomyocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Experimental Procedure:
-
Seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Once cells reach 70-80% confluency, pre-treat with varying concentrations of MOTS-c (e.g., 10, 20, 50 µM) for 24 hours.
-
Induce oxidative stress by treating the cells with 100 µM hydrogen peroxide (H₂O₂) for 1 hour. A control group without H₂O₂ and a group with H₂O₂ alone should be included.
-
-
Measurement of Oxidative Stress Markers:
-
Cell Viability: Assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
Intracellular ROS Levels: Measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C. The fluorescence intensity is then measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
-
MDA and SOD Levels: Determined using commercially available kits according to the manufacturer's protocols.
-
-
Western Blot Analysis:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO-1, p-NF-κBp65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Model of Radiation-Induced Lung Injury
This protocol is based on studies investigating MOTS-c's protective role against radiation-induced oxidative damage.[5][13][14][15]
-
Animal Model:
-
C57BL/6 mice are subjected to a single dose of 20 Gy of X-ray irradiation to the thorax.
-
-
MOTS-c Treatment:
-
Mice in the treatment group receive daily intraperitoneal injections of MOTS-c (e.g., 10 mg/kg) for a specified period (e.g., 2 weeks) following irradiation.
-
-
Assessment of Oxidative Stress:
-
At the end of the treatment period, collect blood and lung tissue samples.
-
Measure levels of MDA, SOD, and GSH in serum and lung tissue homogenates using commercial ELISA or colorimetric assay kits.
-
-
Immunohistochemistry and Immunofluorescence:
-
Fix lung tissue in 4% paraformaldehyde, embed in paraffin, and section.
-
For immunohistochemistry, incubate sections with a primary antibody against MOTS-c, followed by a biotinylated secondary antibody and streptavidin-HRP, and visualize with DAB.
-
For immunofluorescence, incubate sections with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI and visualize using a fluorescence microscope to assess Nrf2 nuclear translocation.
-
In Vitro Model of Rotenone-Induced Oxidative Stress in PC12 Cells
This protocol is adapted from studies examining MOTS-c's neuroprotective effects against mitochondrial dysfunction and oxidative stress.[8][9][16]
-
Cell Culture:
-
PC12 cells are cultured in DMEM supplemented with 10% horse serum and 5% FBS.
-
-
Experimental Procedure:
-
Pre-treat PC12 cells with MOTS-c for a specified duration.
-
Induce mitochondrial dysfunction and oxidative stress by exposing the cells to rotenone (a complex I inhibitor).
-
-
Analysis:
-
Assess cell viability, mitochondrial membrane potential, and ROS production as described in Protocol 4.1.
-
Perform co-immunoprecipitation to investigate the interaction between MOTS-c and Nrf2.
-
Use Western blotting to analyze the expression levels of Nrf2, Keap1, HO-1, and NQO1.[16]
-
Conclusion
MOTS-c demonstrates a robust capacity to counteract oxidative stress through a sophisticated and coordinated molecular response. Its ability to translocate to the nucleus and activate the master antioxidant regulator Nrf2, coupled with its modulation of the energy-sensing AMPK/PGC-1α pathway, positions it as a promising therapeutic candidate for a range of pathologies underpinned by oxidative damage. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing mitochondrial-derived peptide. Future clinical studies are warranted to translate these preclinical findings into novel treatments for human diseases.
References
- 1. yuniquemedical.com [yuniquemedical.com]
- 2. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c: A Mitochondrial-Encoded Regulator of the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
- 8. The Mitochondrial-Derived Peptide (MOTS-c) Interacted with Nrf2 to Defend the Antioxidant System to Protect Dopaminergic Neurons Against Rotenone Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of MOTS-c-mediated antioxidant defense in aerobic exercise alleviating diabetic myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mitochondrial-Derived Peptide MOTS-c Attenuates Oxidative Stress Injury and the Inflammatory Response of H9c2 Cells Through the Nrf2/ARE and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mitochondrial-Derived Peptide MOTS-c Alleviates Radiation Pneumonitis via an Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Mitochondrial-Derived Peptide MOTS-c Alleviates Radiation Pneumonitis via an Nrf2-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MOTS-c (Human) Acetate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide derived from the mitochondrial genome that plays a significant role in metabolic regulation and cellular homeostasis.[1][2] Unlike most peptides, which are encoded by nuclear DNA, MOTS-c originates from the mitochondrial 12S rRNA region, highlighting a novel layer of communication between mitochondria and the rest of the cell.[3] Functioning as a mitokine, MOTS-c is involved in pathways that regulate insulin (B600854) sensitivity, glucose utilization, and fatty acid oxidation.[2][4] Its primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[4][5] Research indicates that MOTS-c levels may decline with age, and supplementation has been shown in preclinical models to counteract age-dependent and diet-induced insulin resistance.[3][6] These properties make MOTS-c a peptide of high interest for researchers in metabolism, aging, and drug development.
Product Information
-
Product Name: MOTS-c (Human) Acetate (B1210297)
-
Amino Acid Sequence: H-Met-Arg-Trp-Gln-Glu-Met-Gly-Tyr-Ile-Phe-Tyr-Pro-Arg-Lys-Leu-Arg-OH[3]
-
Appearance: Lyophilized (freeze-dried) white powder
-
Salt Form: Acetate is preferred for biological assays over the trifluoroacetate (B77799) (TFA) salt, as TFA can have mild cellular toxicity at high concentrations.[7]
Reconstitution Protocol for MOTS-c (Human) Acetate
Proper reconstitution of lyophilized MOTS-c is critical for maintaining its stability and biological activity. The following protocol provides a standardized procedure for dissolving the peptide for experimental use.
Materials Required:
-
Vial of lyophilized MOTS-c (Human) Acetate
-
Sterile, pyrogen-free reconstitution solvent (e.g., Bacteriostatic Water, Sterile Water, or 0.1% Acetic Acid)[7][8]
-
Sterile syringes and needles
-
Alcohol swabs
-
Vortex mixer (optional)
-
Sterile microcentrifuge tubes for aliquoting
Reconstitution Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized MOTS-c to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can compromise the peptide's stability.
-
Sterilization: Wipe the rubber septum of the MOTS-c vial and the solvent vial with an alcohol swab.
-
Solvent Addition: Using a sterile syringe, carefully draw up the desired volume of the chosen reconstitution solvent (see Table 1 for examples).
-
Dissolution: Slowly inject the solvent down the side of the MOTS-c vial. Avoid injecting directly onto the lyophilized powder.
-
Gentle Mixing: Gently swirl or roll the vial until the powder is completely dissolved. Do not shake or vortex vigorously , as this can cause the peptide to denature or aggregate.[6][9] If necessary, the vial can be gently sonicated or vortexed at a low setting.
-
Visual Inspection: The reconstituted solution should be clear and free of any particulate matter. If particles are visible, the solution may not be suitable for use.
Workflow for Reconstitution and Storage
Caption: Workflow for MOTS-c acetate reconstitution and storage.
Quantitative Data Summary
Table 1: Recommended Solvents and Example Concentrations
| Reconstitution Solvent | Recommended Use | Example Reconstitution (for 10 mg vial) | Final Concentration |
| Bacteriostatic Water (0.9% Benzyl Alcohol) | In vivo studies, multi-use vials | Add 1.0 mL | 10 mg/mL |
| Add 3.0 mL[9] | ~3.33 mg/mL | ||
| Sterile Water (HPLC-grade) | In vitro cell culture, single-use aliquots | Add 1.0 mL | 10 mg/mL |
| 0.1% Acetic Acid | Peptides with basic residues, aids solubility | Add 2.0 mL | 5 mg/mL |
| DMSO | Creating high-concentration stock for in vitro use | Add 1.0 mL (then dilute in media) | 10 mg/mL[10] |
Note: For cell-based assays, it is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).
Table 2: Storage Conditions for MOTS-c (Human) Acetate
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | ≥ 2 years[11][12] | Store desiccated and protected from light. |
| 2-8°C | ~2 years[11][12] | For shorter-term storage. | |
| Room Temperature | ~3 weeks[3] | Stable for shipping and brief periods. | |
| Reconstituted Solution | 2-8°C | 2 to 6 weeks[7][11][12] | Stability can vary (see Table 3). Protect from light. |
| -20°C or -80°C | Several months[7][13][14] | Recommended for long-term storage. Must be aliquoted to avoid repeated freeze-thaw cycles.[3][13] |
Table 3: Stability of Reconstituted MOTS-c at Refrigerated Temperatures (1.6–3.3°C)
This table summarizes data from a stability study assessing changes in peptide purity and solution volume over 30 days.[6]
| Time Point | Change in Purity (%) | Change in Volume (%) | Conclusion |
| Baseline | 99.279% | 11.45 µL/mg | - |
| Day 7 | +0.04% | -0.35% | Highly stable.[6] |
| Day 14 | -0.15% | -4.24% | Relatively stable with minimal degradation.[6] |
| Day 30 | -1.35% | -7.14% | Minor degradation observed.[6] |
Note: Another study using high-resolution mass spectrometry reported no significant degradation after 30 days at 4°C.[14] For experiments requiring the highest precision, using freshly reconstituted peptide or solutions stored for less than 14 days is recommended.
Key Signaling Pathway
MOTS-c primarily exerts its metabolic effects through the activation of the AMPK signaling pathway. It inhibits the mitochondrial folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous activator of AMPK.[3][7] Activated AMPK then orchestrates a downstream response to enhance cellular energy status.
Caption: The MOTS-c signaling pathway via AMPK activation.
Experimental Protocols
The following are example protocols for common experiments involving MOTS-c. Researchers should adapt these protocols to their specific models and experimental questions.
In Vitro AMPK Activation Assay in HEK293 Cells
This protocol describes how to assess the activation of AMPK by measuring its phosphorylation status following MOTS-c treatment in a human cell line.[3]
Methodology:
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare a stock solution of reconstituted MOTS-c (e.g., 10 mM in sterile water).
-
When cells reach desired confluency, replace the growth medium with serum-free DMEM for 2-4 hours to reduce basal signaling.
-
Treat cells with varying concentrations of MOTS-c (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 4-24 hours).[3] A positive control, such as AICAR (0.5-1 mM), should be included.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the extent of activation.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol assesses the effect of MOTS-c on glucose clearance in a mouse model.[3][8]
Methodology:
-
Animal Model: Use male C57BL/6J mice (8-10 weeks old). Acclimate the animals for at least one week before the experiment.
-
MOTS-c Administration:
-
Treat one group of mice with daily intraperitoneal (IP) injections of MOTS-c (e.g., 0.5 mg/kg body weight) for a predefined period (e.g., 8 weeks).[3]
-
Treat a control group with an equal volume of the vehicle (e.g., sterile saline).
-
-
Fasting: At the end of the treatment period, fast the mice for 6 hours with free access to water.[10]
-
Baseline Glucose Measurement (t=0):
-
Weigh each mouse.
-
Obtain a baseline blood sample by making a small incision at the tip of the tail.
-
Measure blood glucose using a handheld glucometer.[8]
-
-
Glucose Challenge:
-
Administer a 20% D-glucose solution via IP injection at a dose of 2 g/kg body weight.[8]
-
Start a timer immediately after the injection.
-
-
Blood Glucose Monitoring: Measure blood glucose from the tail tip at subsequent time points: 15, 30, 60, 90, and 120 minutes post-injection.[8][10]
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for both the MOTS-c treated and vehicle control groups.
-
Calculate the Area Under the Curve (AUC) for each mouse to quantify total glucose excursion.
-
Use an appropriate statistical test (e.g., two-way ANOVA for the time course, Student's t-test for AUC) to determine if MOTS-c treatment significantly improved glucose tolerance.
-
References
- 1. swolverine.com [swolverine.com]
- 2. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptideinitiative.com [peptideinitiative.com]
- 5. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidecrafters.com [peptidecrafters.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. happyhormonesmd.com [happyhormonesmd.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. uk-peptides.com [uk-peptides.com]
Application Notes and Protocols for MOT-c Peptide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide derived from the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2][3] It plays a crucial role in cellular energy regulation, insulin (B600854) sensitivity, and the response to metabolic stress.[1][4] As a potential therapeutic agent, understanding its stability and handling requirements is paramount for accurate and reproducible research findings. These application notes provide detailed information on the stability of MOTS-c under various conditions and protocols for its storage, reconstitution, and analysis.
II. MOTS-c Stability Data
The stability of MOTS-c is a critical factor for its experimental use and potential therapeutic development. The peptide's integrity can be affected by temperature, storage form (lyophilized or in solution), and the solvent used for reconstitution.
A. Lyophilized MOTS-c
Lyophilized MOTS-c is significantly more stable than its reconstituted form. Proper storage of the lyophilized powder is essential to maintain its purity and activity over time.
| Storage Condition | Temperature | Duration | Purity/Activity Loss | Source |
| Long-term | -20°C or below | Up to 24 months | Minimal | [5][6] |
| Short-term | 2-8°C | Up to 2 years | Minimal | [7] |
| Room Temperature | ~20-25°C | Up to 3 weeks | Stable | [1] |
Note: For optimal long-term stability, it is recommended to store lyophilized MOTS-c at -20°C or lower in a desiccated environment, protected from light.[6][8][9]
B. Reconstituted MOTS-c
The stability of MOTS-c in solution is a subject of some debate in the available literature, with reported stability ranging from a few days to a month. This discrepancy may be due to differences in experimental conditions, such as the reconstitution solvent, peptide concentration, and analytical methods used for assessment.
| Storage Condition | Temperature | Duration | Purity/Activity Loss | Source |
| Refrigerated | 2-8°C | 7 days | ~25% activity loss after 24 hours at 4°C | [8] |
| Refrigerated | 2-8°C | 2-7 days | Recommended for use | [1] |
| Refrigerated | 4°C | Up to 30 days | No significant degradation | [3][10][11] |
| Refrigerated | 1.6-3.3°C | 14 days | Purity decrease of 0.15% | [8] |
| Refrigerated | 1.6-3.3°C | 30 days | Purity decrease of 1.35% | [8][12] |
| Frozen | -20°C or lower | Several months | Stable | [3][10] |
Key takeaway: For short-term use (up to 7 days), storing reconstituted MOTS-c at 2-8°C is a common recommendation.[1][8] For longer-term storage, aliquoting and freezing at -20°C or below is advisable to prevent degradation from repeated freeze-thaw cycles.[3][8][10]
III. Experimental Protocols
A. Protocol for Reconstitution of Lyophilized MOTS-c
Proper reconstitution is crucial for maintaining the peptide's integrity.
Materials:
-
Vial of lyophilized MOTS-c
-
Sterile, high-purity reconstitution solvent (e.g., bacteriostatic water for injection, sterile water, or 0.9% NaCl)
-
Sterile syringe and needle
Procedure:
-
Allow the vial of lyophilized MOTS-c to equilibrate to room temperature before opening.
-
Using a sterile syringe, slowly inject the desired volume of the reconstitution solvent into the vial. Aim the stream of solvent down the side of the vial to avoid foaming.
-
Gently swirl or roll the vial to dissolve the peptide completely. Do not shake vigorously , as this can cause degradation.
-
Once dissolved, the solution should be clear and free of particulates.
-
Label the vial with the date of reconstitution and the final concentration.
B. Protocol for Stability Testing of MOTS-c using High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and stability of peptides.[13] Reverse-Phase HPLC (RP-HPLC) is commonly used for this purpose.[13]
Objective: To determine the purity of a MOTS-c sample over time under specific storage conditions.
Materials and Equipment:
-
Reconstituted MOTS-c solution
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of MOTS-c of known concentration in the chosen reconstitution solvent.
-
At each time point (e.g., Day 0, Day 7, Day 14, Day 30), withdraw an aliquot of the MOTS-c solution and dilute it to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared MOTS-c sample.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide and any degradation products.
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm for peptides).
-
-
Data Analysis:
-
Identify the main peak corresponding to intact MOTS-c.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the MOTS-c sample as a percentage of the main peak area relative to the total peak area.
-
Compare the purity at each time point to the initial purity at Day 0 to determine the extent of degradation.
-
C. Protocol for Stability Analysis of MOTS-c using High-Resolution Mass Spectrometry (HRMS)
HRMS provides detailed information on the mass of the peptide and its degradation products, including oxidation.[11]
Objective: To identify and quantify intact MOTS-c and its degradation products over time.
Materials and Equipment:
-
Reconstituted MOTS-c solution
-
UPLC-HRMS system (e.g., Q-TOF)
-
Solvents for UPLC (e.g., 0.1% Formic Acid in water and acetonitrile)
-
Sample vials for mass spectrometry
Procedure:
-
Sample Preparation:
-
UPLC-HRMS Analysis:
-
Data Analysis:
-
Identify the charge states of the intact MOTS-c peptide.
-
Search for and identify potential degradation products, such as oxidized forms (e.g., methionine oxidation).
-
Compare the intensity of the intact peptide signal to the signals of degradation products at different time points to assess stability.
-
IV. Signaling Pathways and Experimental Workflows
A. MOTS-c Signaling Pathway
MOTS-c primarily exerts its metabolic effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][4][7][14] Under metabolic stress, MOTS-c can translocate from the mitochondria to the nucleus and influence gene expression.[1][2][7]
Caption: MOTS-c signaling pathway.
B. Experimental Workflow for MOTS-c Stability Assessment
This diagram outlines the general workflow for conducting a stability study of MOTS-c.
Caption: Workflow for MOTS-c stability testing.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uk-peptides.com [uk-peptides.com]
- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipharmapharmacy.com [ipharmapharmacy.com]
- 6. MOTS-c 10mg | High Purity Mitochondrial Research Peptide [hvyresearch.com]
- 7. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging | springermedizin.de [springermedizin.de]
- 8. peptidedosages.com [peptidedosages.com]
- 9. revolutionhealth.org [revolutionhealth.org]
- 10. youtube.com [youtube.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. peptidecrafters.com [peptidecrafters.com]
- 13. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for MOTS-c Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis. Preclinical studies in various animal models have demonstrated its therapeutic potential in a range of metabolic diseases, including obesity, insulin (B600854) resistance, and age-related metabolic decline. MOTS-c primarily exerts its effects by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy balance. This document provides detailed application notes and experimental protocols for the administration of MOTS-c in animal models, intended to guide researchers in their preclinical investigations.
Data Presentation: Quantitative Effects of MOTS-c in Animal Models
The following tables summarize the quantitative outcomes observed in key studies involving MOTS-c administration in rodent models.
Table 1: Effects of MOTS-c on Body Weight and Metabolism in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Animal Model | MOTS-c Dose & Regimen | Duration | Outcome | Reference |
| Body Weight | CD-1 Mice | 0.5 mg/kg/day; IP | 8 weeks | Prevented HFD-induced obesity | |
| Body Weight | C57BL/6J Mice | 2.5 mg/kg; IP; BID | 3 days | No significant change in this short duration | |
| Insulin Levels | CD-1 Mice | 0.5 mg/kg/day; IP | 8 weeks | Prevented HFD-induced hyperinsulinemia | |
| Glucose Levels | CD-1 Mice | 0.5 mg/kg/day; IP | 8 weeks | Maintained normal glucose levels despite HFD | |
| Glucose Homeostasis | C57BL/6 Mice | 5 mg/kg/day; IP | 7 days | Improved glucose tolerance | |
| Energy Expenditure | Male Mice | 0.5 mg/kg/day; IP | 3 weeks | Increased heat output, indicating increased energy expenditure | |
| Fat Accumulation | Male Mice | 0.5 mg/kg/day; IP | 3 weeks | Reduced accumulation of lipids in the liver |
Table 2: Effects of MOTS-c in Models of Aging and Diabetes
| Parameter | Animal Model | MOTS-c Dose & Regimen | Duration | Outcome | Reference |
| Insulin Sensitivity | Middle-aged Mice (12 months) | 5 mg/kg; IP | 7 days | Restored muscle insulin sensitivity to levels of young mice | |
| Physical Performance | Aged Mice (23.5 months) | 15 mg/kg; 3x/week | Until death | Trend towards increased median and maximum lifespan | |
| Pancreatic Islet Senescence | Aged C57BL/6 Mice | Not specified | Not specified | Reduced pancreatic islet senescence | |
| Glucose Intolerance | Non-obese diabetic (NOD) mice | 0.5 mg/kg/day; IP | Not specified | Improved glucose intolerance | |
| Myocardial Damage | Diabetic Rats | Not specified | 8 weeks | Improved structure and function of cardiac myofibers and mitochondria | |
| Gestational Diabetes | GDM Mouse Model | 10 mg/kg; IP | During pregnancy | Reduced birth weight and GDM-related infant mortality |
Experimental Protocols
Protocol 1: Preparation and Administration of MOTS-c Solution
1. Materials:
-
MOTS-c peptide (lyophilized powder)
-
Bacteriostatic water for injection or sterile saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile insulin syringes (U-100) or appropriate syringes for the calculated volume
-
Alcohol swabs
2. Reconstitution of MOTS-c:
-
Aseptic Technique: Perform all reconstitution steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculation: Determine the required volume of solvent to achieve the desired stock concentration. For example, to reconstitute a 10 mg vial to a concentration of 3.33 mg/mL, add 3.0 mL of bacteriostatic water.
-
Reconstitution: Slowly inject the calculated volume of bacteriostatic water or sterile saline into the vial containing the lyophilized MOTS-c powder. Aim the stream of liquid against the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Storage: Store the reconstituted MOTS-c solution at 2-8°C. It is recommended to use the solution within 7-21 days for optimal potency. Avoid repeated freeze-thaw cycles.
3. Administration:
-
Route of Administration: The most common routes for MOTS-c administration in animal models are intraperitoneal (IP) and subcutaneous (SQ) injections.
-
Dosage Calculation: Calculate the volume of the reconstituted MOTS-c solution to be administered based on the animal's body weight and the desired dose (e.g., in mg/kg).
-
Injection Procedure (Intraperitoneal):
-
Properly restrain the animal.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Wipe the injection site with an alcohol swab.
-
Insert the needle at a 15-30 degree angle and inject the calculated volume of MOTS-c solution.
-
-
Injection Procedure (Subcutaneous):
-
Gently lift a fold of skin, typically in the dorsal region (scruff of the neck).
-
Wipe the area with an alcohol swab.
-
Insert the needle into the base of the skin tent and inject the solution.
-
Protocol 2: Assessment of Glucose Homeostasis - Intraperitoneal Glucose Tolerance Test (IPGTT)
1. Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Animal scale
-
Timer
2. Procedure:
-
Fasting: Fast the animals for 6-8 hours prior to the test, with free access to water.
-
Baseline Glucose: Weigh the animal and measure the baseline blood glucose level (t=0 min) from a tail snip.
-
Glucose Administration: Administer a bolus of glucose solution via intraperitoneal injection. A typical dose is 1-2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration, typically 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Plot the blood glucose concentration over time for each animal. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Protocol 3: Western Blot Analysis of AMPK Activation
1. Materials:
-
Skeletal muscle or other target tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
2. Procedure:
-
Tissue Homogenization: Homogenize the collected tissue samples in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-AMPKα and anti-total-AMPKα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of phosphorylated AMPK to the total AMPK level to determine the extent of AMPK activation.
Signaling Pathways and Experimental Workflows
MOTS-c Signaling Pathway
MOTS-c primarily functions by activating the AMPK pathway. This activation can occur through the inhibition of the folate cycle, leading to an accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), an AMP analog that allosterically activates AMPK. Activated AMPK then phosphorylates downstream targets to promote catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic processes that consume ATP.
Caption: MOTS-c signaling pathway leading to improved metabolic homeostasis.
Experimental Workflow for In Vivo MOTS-c Studies
The following diagram outlines a typical experimental workflow for investigating the effects of MOTS-c in an animal model of diet-induced obesity.
Caption: A typical experimental workflow for studying MOTS-c in vivo.
Application Notes and Protocols for In Vitro Studies Using MOTS-c Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies with the mitochondrial-derived peptide, MOTS-c. This document outlines the key signaling pathways affected by MOTS-c, detailed protocols for essential experiments, and a summary of quantitative data from published research to facilitate experimental design and data interpretation.
Introduction to MOTS-c
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2] In vitro studies have been instrumental in elucidating its mechanism of action, primarily demonstrating its ability to activate the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy metabolism.[1][3][4] This activation leads to a cascade of downstream effects, including enhanced glucose uptake and improved insulin (B600854) sensitivity, making MOTS-c a peptide of interest for research in metabolic diseases, aging, and exercise physiology.[1][2][3]
Key In Vitro Effects of MOTS-c
In vitro research has demonstrated that MOTS-c exerts a variety of effects on different cell types, primarily related to metabolic regulation.
-
Activation of AMPK Signaling: MOTS-c treatment in various cell lines leads to the phosphorylation and activation of AMPK.[1][3][4] This is a central mechanism through which MOTS-c mediates its metabolic benefits.
-
Enhanced Glucose Uptake: By activating AMPK, MOTS-c promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, thereby increasing glucose uptake.[1][2]
-
Modulation of Insulin and Glucagon (B607659) Secretion: Studies on pancreatic cell lines have shown that MOTS-c can influence hormone secretion, decreasing insulin secretion from β-cells (INS-1E) and increasing glucagon secretion from α-cells (αTC-1).[5]
-
Regulation of Gene Expression: MOTS-c can translocate to the nucleus and regulate the expression of genes involved in metabolic stress responses.[6]
-
Cell Viability and Differentiation: MOTS-c has been shown to affect cell viability and differentiation in a cell-type-specific manner. For instance, it has been observed to increase the survival of C2C12 myoblasts.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on MOTS-c, providing a reference for expected outcomes and effective concentrations.
Table 1: Dose-Response Effects of MOTS-c on Cell Viability and Signaling
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| C2C12 myoblasts | 10 nM, 100 nM | 24 hours | Increased cell survival | [7] |
| C2C12 myoblasts | 10 nM, 100 nM | 5 minutes | Stimulated phosphorylation of ERK1/2 | [7] |
| INS-1E cells | 10 nM, 100 nM | 24 hours | Decreased apoptosis | [5] |
| αTC-1 cells | 10 nM | 24 hours | Decreased apoptosis | [5] |
| HEK293 cells | 10 µM | 4 hours | Time- and dose-dependent phosphorylation of AMPKα (Thr172) and Akt (Ser473) | [1] |
Table 2: Effects of MOTS-c on Hormone Secretion
| Cell Line | Concentration | Incubation Time | Effect on Secretion | Reference |
| INS-1E (β-cells) | 100 nM | 1.5 hours | Decreased insulin secretion | [5] |
| αTC-1 (α-cells) | 100 nM | 1.5 hours | Increased glucagon secretion | [5] |
Table 3: Effects of MOTS-c on Gene Expression
| Cell Line | Concentration | Incubation Time | Gene | Fold Change | Reference |
| C2C12 myoblasts | 10 nM | 6 days | Myogenin | Upregulated | [7] |
| C2C12 myoblasts | 10 nM | 6 days | MyoD | Upregulated | [7] |
| INS-1E cells | 100 nM | 24 hours | Insulin | Decreased | [5] |
| αTC-1 cells | 100 nM | 24 hours | Glucagon | Increased | [5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of MOTS-c.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of MOTS-c on the viability of adherent cell lines such as C2C12 myoblasts.
Materials:
-
C2C12 myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MOTS-c peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer for MOTS-c reconstitution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
MOTS-c Preparation: Reconstitute lyophilized MOTS-c in sterile water or a recommended buffer to create a stock solution. Further dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations (e.g., 1, 10, 100 nM).[7]
-
Treatment: Remove the growth medium from the wells and replace it with the medium containing different concentrations of MOTS-c. Include a vehicle control group (medium without MOTS-c).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the control group's viability.
Protocol 2: Western Blot for Phosphorylated AMPK (p-AMPK)
This protocol describes the detection of phosphorylated AMPK in C2C12 cells following MOTS-c treatment.
Materials:
-
C2C12 cells cultured and treated with MOTS-c as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After MOTS-c treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
Analysis: Quantify the band intensities and express the level of p-AMPK relative to total AMPK.
Protocol 3: Glucose Uptake Assay (using 2-NBDG)
This protocol measures glucose uptake in L6 myotubes or other relevant cell types.
Materials:
-
Differentiated L6 myotubes in a 96-well plate.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
MOTS-c peptide.
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog.
-
Fluorescence microplate reader.
Procedure:
-
Serum Starvation: Before the assay, starve the differentiated L6 myotubes in a serum-free medium for 2-4 hours.
-
MOTS-c Treatment: Treat the cells with various concentrations of MOTS-c in KRH buffer for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., insulin) and a vehicle control.
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).
-
Analysis: Normalize the fluorescence readings to the protein content in each well and express the results as a fold change relative to the vehicle control.
Protocol 4: Hormone Secretion Assay (ELISA/RIA)
This protocol is for measuring insulin or glucagon secretion from INS-1E or αTC-1 cells, respectively.
Materials:
-
INS-1E or αTC-1 cells cultured in a 96-well plate.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with appropriate secretagogues (e.g., glucose).
-
MOTS-c peptide.
-
ELISA or RIA kit for insulin or glucagon.
Procedure:
-
Pre-incubation: Wash the cells with a low-glucose KRBB and pre-incubate for 1-2 hours to establish a basal secretion rate.
-
Treatment and Stimulation: Replace the pre-incubation buffer with KRBB containing various concentrations of MOTS-c and a stimulatory concentration of glucose (for insulin secretion) or a low concentration of glucose (for glucagon secretion).
-
Incubation: Incubate for the desired time (e.g., 1.5 hours).[5]
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Hormone Quantification: Measure the concentration of insulin or glucagon in the supernatant using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
Analysis: Normalize the hormone secretion to the total protein or DNA content of the cells in each well and express the results relative to the control group.
References
- 1. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOTS-c regulates pancreatic alpha and beta cell functions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
Application Notes and Protocols for MOTS-c in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the mitochondrial-derived peptide, MOTS-c, in various cell culture experiments. The information compiled is based on a comprehensive review of current scientific literature and is intended to guide researchers in designing and executing robust in vitro studies.
Introduction to MOTS-c
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2][3] It is known to be induced by exercise and acts as a mitokine, a mitochondrial-derived signaling molecule.[4] In cell culture models, MOTS-c has been demonstrated to enhance glucose uptake, improve insulin (B600854) sensitivity, and protect against metabolic stress, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[5][6][7][8][9]
Data Presentation: MOTS-c Dosage in Cell Culture
The following table summarizes the effective concentrations of MOTS-c used in various cell lines as reported in the literature. This information can serve as a starting point for dose-response experiments.
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| C2C12 (mouse myoblasts) | 10 nM - 100 nM | 5 min - 48 hours | Increased cell survival, stimulated ERK phosphorylation, promoted differentiation, prevented palmitic acid-induced atrophy.[10][11] | [11] |
| C2C12 (differentiated myotubes) | 50 µM | 48 hours | Prevented palmitic acid-induced atrophy.[10] | [10] |
| L6 (rat myoblasts) | 10 nM - 100 nM | Not specified | Reduced rate of proliferation, increased lipid accumulation.[11] | [11] |
| HEK293 (human embryonic kidney) | 10 µM | 4 - 72 hours | Altered gene expression, activated AMPK and Akt phosphorylation.[1][3] | [1][3] |
| PC12 (rat pheochromocytoma) | 0.01 µM - 4 µM | 24 hours | Increased cell viability at specific concentrations. |
Experimental Protocols
MOTS-c Reconstitution and Storage
Proper handling of the lyophilized MOTS-c peptide is crucial for maintaining its bioactivity.
Materials:
-
Lyophilized MOTS-c peptide
-
Sterile, nuclease-free water or bacteriostatic water
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Before opening, bring the vial of lyophilized MOTS-c to room temperature.
-
Reconstitute the peptide with sterile, nuclease-free water or bacteriostatic water to a desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or pipette to dissolve the powder completely. Avoid vigorous vortexing.
-
Aliquot the reconstituted MOTS-c into sterile, low-protein binding microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage:
Cell Culture and MOTS-c Treatment
a. C2C12 Myoblast Culture and Differentiation:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Seeding Density: For proliferation, seed C2C12 myoblasts at a density of 1 x 10^4 cells/cm². To induce differentiation, grow cells to confluence in growth medium and then switch to differentiation medium.[13]
-
MOTS-c Treatment: Add MOTS-c directly to the culture medium at the desired final concentration from a sterile stock solution.
b. L6 Myoblast Culture:
-
Growth Medium: Alpha Minimum Essential Medium (α-MEM) or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding Density: Seed L6 myoblasts at a density that allows for proliferation before reaching confluence for differentiation, if desired. A starting density of approximately 200,000 cells per well in a 6-well plate has been reported.[14]
c. HEK293 Cell Culture:
-
Growth Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding Density: Seed HEK293 cells to be 70-80% confluent at the time of treatment. For a 6-well plate, a seeding density of 5 x 10^5 cells per well is common.[15]
d. PC12 Cell Culture:
-
Growth Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Seeding Density: For viability assays in a 96-well plate, a seeding density of 5 x 10^4 cells/well has been used.[1]
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[6][16]
-
Treat cells with various concentrations of MOTS-c for the desired duration.
-
After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][12]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5][12][17]
Glucose Uptake Assay (2-Deoxy-D-[³H]glucose)
This protocol measures the uptake of a radiolabeled glucose analog.
Materials:
-
Differentiated C2C12 myotubes in 6-well or 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose
-
Insulin (positive control)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail and counter
Protocol:
-
Differentiate C2C12 myoblasts into myotubes in multi-well plates.
-
Wash the myotubes twice with warm PBS.
-
Glucose starve the cells by incubating them in KRH buffer for 2 hours at 37°C.[18]
-
Treat the cells with MOTS-c at the desired concentration in KRH buffer for the specified time. Include a positive control with insulin (e.g., 100 nM).
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose and incubate for 10-30 minutes.[19]
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Western Blot Analysis for AMPK Activation
This protocol is for detecting the phosphorylation of AMPK, a key downstream target of MOTS-c.
Materials:
-
C2C12 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
ECL detection reagent
Protocol:
-
Seed and treat C2C12 cells with MOTS-c as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[20]
-
Determine the protein concentration of the lysates using a BCA assay.[20]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[20]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20][21]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detect the signal using an ECL reagent and an imaging system.[21]
-
To normalize, strip the membrane and re-probe with an antibody against total AMPKα.[20]
Visualizations
Caption: MOTS-c Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Data on the proliferation and differentiation of C2C12 myoblast treated with branched-chain ketoacid dehydrogenase kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smujo.id [smujo.id]
- 8. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 9. Frontiers | MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation [frontiersin.org]
- 10. MOTS-c reduces myostatin and muscle atrophy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Clinical Implementation of Sustainable Functional Foods and Nutraceuticals in Metabolic Health: A Feasibility Study [mdpi.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Low-Dose Dioxin Reduced Glucose Uptake in C2C12 Myocytes: The Role of Mitochondrial Oxidative Stress and Insulin-Dependent Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Western blot analysis [bio-protocol.org]
Application Notes and Protocols for MOTS-c (Human) Acetate in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2] Functioning as a mitochondrial signaling peptide, MOTS-c is involved in cellular energy regulation, insulin (B600854) sensitivity, and the response to metabolic stress.[3][4] Its ability to mimic some of the metabolic benefits of exercise has positioned it as a compelling molecule for investigation in the context of metabolic diseases such as obesity and type 2 diabetes, as well as age-related metabolic decline.[5][6]
These application notes provide a comprehensive overview of the use of MOTS-c (Human) Acetate in metabolic research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings from preclinical studies.
Mechanism of Action
Under metabolic stress, MOTS-c translocates from the mitochondria to the nucleus, where it can influence gene expression related to metabolism and antioxidant defense.[1][2] The primary mechanism of MOTS-c involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance.[2][4] MOTS-c inhibits the folate cycle, leading to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an analog of AMP, which in turn activates AMPK.[3][7]
Activated AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Key downstream effects relevant to metabolic research include:
-
Enhanced Glucose Uptake: MOTS-c promotes the translocation of GLUT4 transporters to the cell membrane in skeletal muscle, increasing glucose uptake.[3][8]
-
Increased Fatty Acid Oxidation: By activating AMPK, MOTS-c stimulates the oxidation of fatty acids for energy production.[4][9]
-
Improved Insulin Sensitivity: Through its effects on glucose and lipid metabolism, MOTS-c enhances the sensitivity of tissues, particularly skeletal muscle, to insulin.[1][5]
-
Regulation of Mitochondrial Biogenesis: MOTS-c has been shown to influence the expression of genes involved in mitochondrial biogenesis, such as PGC-1α.[10]
Data Presentation: Summary of Quantitative In Vivo and In Vitro Data
The following tables summarize the quantitative effects of MOTS-c (Human) Acetate observed in various preclinical models.
In Vivo Studies: Effects of MOTS-c on Metabolic Parameters in Mice
| Animal Model | MOTS-c Dosage & Duration | Key Metabolic Outcome | Quantitative Result | Reference |
| High-Fat Diet (HFD)-fed CD-1 Mice | 0.5 mg/kg/day, IP, for 8 weeks | Prevention of Diet-Induced Obesity | Significantly prevented weight gain compared to vehicle-treated HFD mice. | [9] |
| HFD-fed CD-1 Mice | 0.5 mg/kg/day, IP, for 3 weeks | Prevention of Weight Gain | Prevented weight gain and reduced accumulation of lipids in the liver. | [11] |
| HFD-fed C57BL/6J Mice | 5 mg/kg, IP, for 8 weeks | Plasma Myostatin Levels | Decreased plasma myostatin levels. | [12] |
| Aged (12-month-old) Mice | 5 mg/kg, IP, for 7 days | Muscle Insulin Sensitivity | Restored muscle insulin sensitivity to levels seen in young (3-month-old) mice. | [11] |
| C57BL/6 Mice | 5 mg/kg/day, IP, for 7 days | Glucose Tolerance | Significantly enhanced glucose clearance in a glucose tolerance test. | [9] |
| Diet-Induced Obese (DIO) C57BL/6J Mice | 2.5 mg/kg, IP, twice daily for 3 days | Blood Glucose Levels | Significantly lower blood glucose compared to water-treated controls. | [13] |
| Ovariectomized Female Mice | 5 mg/kg, IP, for 5 weeks | Fat Accumulation | Reduced fat accumulation in white adipose tissue and liver. | [11] |
| Formalin-induced Inflammatory Pain Model (Male ICR Mice) | 50 mg/kg, IP, single dose | Anti-inflammatory Effect | Significantly reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased anti-inflammatory IL-10 in serum. | [11][14] |
In Vitro Studies: Effects of MOTS-c on Cellular Metabolism
| Cell Line | MOTS-c Concentration & Duration | Key Metabolic Outcome | Quantitative Result | Reference |
| HEK293 Cells | 10 µM, 72 hours | AMPK Phosphorylation | Increased phosphorylation of AMPK (Thr172). | [9] |
| Differentiated C2C12 Myotubes | Not specified | Prevention of Palmitic Acid-Induced Atrophy | Prevented atrophy induced by palmitic acid. | [12] |
| INS-1E (Insulinoma) Cells | Not specified | Insulin Secretion and Expression | Lowered insulin secretion and expression. | [15] |
| αTC-1 (Glucagonoma) Cells | Not specified | Glucagon (B607659) Secretion and Expression | Enhanced glucagon secretion and expression. | [15] |
Experimental Protocols
Preparation and Storage of MOTS-c (Human) Acetate
a. Reconstitution:
-
It is recommended to reconstitute lyophilized MOTS-c in sterile 18MΩ-cm H₂O to a concentration of not less than 100 µg/ml.[16] For a 10 mg vial, a common reconstitution is with 2.0 mL or 3.0 mL of bacteriostatic water.[7][17]
-
Slowly inject the sterile water into the vial, allowing it to run down the side of the vial to minimize foaming.[17]
-
Gently swirl or roll the vial until the powder is completely dissolved. Do not shake vigorously.[7][17]
b. Storage:
-
Lyophilized Powder: Store desiccated below -18°C. It is stable for up to 3 weeks at room temperature.[16]
-
Reconstituted Solution:
In Vitro Experiment: Western Blot for AMPK Activation in C2C12 Myotubes
a. Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, grow cells to ~80-90% confluency and then switch to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
Replace the differentiation medium every 48 hours for 4-6 days until multinucleated myotubes are formed.
b. MOTS-c Treatment:
-
Prepare a stock solution of MOTS-c (Human) Acetate in sterile water or an appropriate buffer.
-
Treat the differentiated C2C12 myotubes with the desired concentration of MOTS-c (e.g., 10 µM) for a specified duration (e.g., 24-72 hours).[9] Include a vehicle-treated control group.
c. Protein Extraction and Western Blotting:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated AMPK levels to total AMPK.
In Vivo Experiment: Glucose Tolerance Test (GTT) in a High-Fat Diet Mouse Model
a. Animal Model and MOTS-c Administration:
-
Induce obesity and insulin resistance in C57BL/6J mice by feeding them a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks).[9]
-
Administer MOTS-c (Human) Acetate (e.g., 5 mg/kg/day) or vehicle via intraperitoneal (IP) injection for a defined duration (e.g., 7 days) prior to the GTT.[9]
b. Glucose Tolerance Test (GTT) Protocol:
-
Fast the mice for 6 hours with free access to water.[19]
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.[19]
-
Administer a bolus of D-glucose (e.g., 1 g/kg body weight) via IP injection.[9]
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.[19]
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.
In Vitro Experiment: Fatty Acid Oxidation Assay in C2C12 Myotubes
a. Cell Preparation:
-
Seed and differentiate C2C12 cells into myotubes in a 24-well plate as described in the Western Blot protocol.[20]
b. Assay Protocol:
-
Prepare a pre-incubation medium containing DMEM, glucose, glutamine, HEPES, FFA-free BSA, and oleate.[20]
-
Treat the myotubes with MOTS-c (Human) Acetate at the desired concentration for a specified duration.
-
Prepare a solution of [1-¹⁴C]oleic acid.[20]
-
Wash the cells and incubate with the pre-incubation medium containing [1-¹⁴C]oleic acid.
-
Capture the released ¹⁴CO₂ on a filter paper soaked in a trapping agent (e.g., NaOH).[20]
-
Stop the reaction by adding an acid (e.g., perchloric acid).[20]
-
Measure the radioactivity on the filter paper using a scintillation counter to determine the rate of fatty acid oxidation.
Visualizations: Signaling Pathways and Experimental Workflows
MOTS-c Signaling Pathway in Metabolic Regulation
Caption: MOTS-c signaling pathway in metabolic regulation.
Experimental Workflow for In Vivo Glucose Tolerance Test
References
- 1. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polarispeptides.com [polarispeptides.com]
- 3. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polarispeptides.com [polarispeptides.com]
- 5. MOTS-c Peptide and Its Role in Metabolic Health | Social Life Magazine [sociallifemagazine.com]
- 6. revolutionhealth.org [revolutionhealth.org]
- 7. peptidedosages.com [peptidedosages.com]
- 8. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 9. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. MOTS-c reduces myostatin and muscle atrophy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The intraperitoneal administration of MOTS-c produces antinociceptive and anti-inflammatory effects through the activation of AMPK pathway in the mouse formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. prospecbio.com [prospecbio.com]
- 17. peptideprotocol.info [peptideprotocol.info]
- 18. uk-peptides.com [uk-peptides.com]
- 19. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty acid oxidation assay [protocols.io]
Application Notes and Protocols for Utilizing MOTS-c in Diabetes and Obesity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the mitochondrial-derived peptide, MOTS-c, in preclinical studies of diabetes and obesity. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for in vitro and in vivo experiments.
Introduction to MOTS-c
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1] It acts as a mitokine, a mitochondrial-derived signaling molecule, that communicates with the nucleus and other cellular components to influence metabolism and cellular stress responses.[2][3] Research has demonstrated its potential therapeutic benefits in the context of metabolic diseases such as type 2 diabetes and obesity by improving insulin (B600854) sensitivity, enhancing glucose utilization, and preventing diet-induced weight gain.[4][5]
Mechanism of Action
MOTS-c primarily exerts its metabolic effects through the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[6][7][8] The activation of AMPK by MOTS-c is, in part, mediated by its influence on the folate-methionine cycle, leading to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous AMPK activator.[1][9]
Activated AMPK initiates a cascade of downstream effects that promote a catabolic state, including:
-
Increased Glucose Uptake: Promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissues.[9][10]
-
Enhanced Fatty Acid Oxidation: Stimulating the breakdown of fats for energy production.[1]
-
Improved Mitochondrial Function: Supporting efficient energy production and reducing oxidative stress.[11]
Under metabolic stress, MOTS-c can also translocate to the nucleus and regulate the expression of genes involved in antioxidant responses and metabolic adaptation.[9][12]
Key Signaling Pathways
The primary signaling pathway for MOTS-c's metabolic effects is the AMPK pathway.
Caption: MOTS-c signaling pathway leading to improved metabolic outcomes.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the effects of MOTS-c on obesity and diabetes.
Table 1: Effects of MOTS-c on Body Weight and Fat Mass in High-Fat Diet (HFD)-Fed Mice
| Study Reference | Mouse Strain | MOTS-c Dosage | Treatment Duration | Key Findings |
| Lee et al. (2015)[1] | CD-1 | 0.5 mg/kg/day, IP | 8 weeks | Prevented HFD-induced obesity; no effect on body weight in mice on a normal diet.[3] |
| Lu et al. (2019) | C57BL/6J | 5 mg/kg, IP | 5 weeks | Reduced fat accumulation in white adipose tissue and liver in ovariectomized mice. |
| Reynolds et al. (2021) | C57BL/6J | 15 mg/kg, 3x/week | From 23.5 months of age | Trend towards increased lifespan.[13] |
Table 2: Effects of MOTS-c on Glucose Metabolism and Insulin Sensitivity
| Study Reference | Model | MOTS-c Dosage | Treatment Duration | Key Findings |
| Lee et al. (2015)[1] | HFD-fed C57BL/6 mice | 5 mg/kg/day, IP | 7 days | Significantly enhanced glucose clearance in a glucose tolerance test. |
| Lee et al. (2015)[1] | Middle-aged (12-month-old) male C57BL/6 mice | 5 mg/kg/day, IP | 7 days | Restored insulin-stimulated glucose uptake in soleus muscles to levels of young mice. |
| Kim et al. (2019)[14] | HFD-fed C57BL/6J mice | 2.5 mg/kg, IP, twice daily | 3 days | Significantly lowered blood glucose levels. |
| Su et al. (2022) | T2D rats | 15 mg/kg, daily injection | 3 weeks | Decreased fasting glucose levels and improved glucose homeostasis.[11] |
Experimental Protocols
In Vivo Study: High-Fat Diet-Induced Obesity Mouse Model
This protocol outlines a typical experiment to evaluate the effects of MOTS-c on diet-induced obesity and insulin resistance in mice.
Caption: Experimental workflow for a high-fat diet mouse study.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat) and control diet
-
MOTS-c peptide (lyophilized)
-
Sterile saline for reconstitution and as a vehicle control
-
Glucose meter and strips
-
Insulin
-
Anesthesia and euthanasia reagents
-
Equipment for tissue collection and processing
Procedure:
-
Acclimatization: House mice for one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Diet Induction: Switch mice to a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Group Allocation: Randomly divide the HFD-fed mice into a vehicle control group and a MOTS-c treatment group.
-
Treatment Administration: Reconstitute lyophilized MOTS-c in sterile saline. Administer MOTS-c (e.g., 0.5 mg/kg body weight) or an equivalent volume of saline via intraperitoneal (IP) injection daily for the specified treatment duration (e.g., 3-8 weeks).
-
Monitoring: Monitor body weight and food intake weekly.
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (1-2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75-1 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Tissue Collection: At the end of the study, euthanize mice and collect blood via cardiac puncture. Perfuse with saline and collect skeletal muscle (e.g., gastrocnemius, soleus), liver, and adipose tissue.
-
Analysis:
-
Blood Analysis: Measure plasma insulin and glucose levels.
-
Western Blot: Analyze protein expression and phosphorylation of key signaling molecules (e.g., p-AMPK, AMPK, p-Akt, Akt, GLUT4) in tissue lysates.
-
RT-qPCR: Analyze the gene expression of relevant metabolic and inflammatory markers.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining on liver and adipose tissue sections to assess lipid accumulation and cell morphology.
-
In Vitro Study: Glucose Uptake in L6 Myotubes
This protocol describes how to measure the effect of MOTS-c on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 rat myoblasts
-
Growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
MOTS-c peptide
-
2-deoxy-[³H]-glucose or a fluorescent glucose analog
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in growth medium until they reach 80-90% confluency.
-
Induce differentiation by switching to differentiation medium. Allow cells to differentiate into myotubes for 5-7 days, replacing the medium every 2 days.
-
-
MOTS-c Treatment:
-
Treat the differentiated L6 myotubes with varying concentrations of MOTS-c (e.g., 1-10 µM) or vehicle for a specified duration (e.g., 4-24 hours) in serum-free medium.
-
-
Glucose Uptake Assay:
-
Wash the cells twice with warm KRH buffer.
-
Incubate the cells in KRH buffer for 30 minutes at 37°C.
-
For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) for the last 20 minutes of the incubation.
-
Initiate glucose uptake by adding 2-deoxy-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxyglucose (to a final concentration of 10 µM) for 10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
-
Conclusion
MOTS-c represents a promising therapeutic candidate for metabolic disorders. The protocols and data presented here provide a framework for researchers to investigate its mechanisms and efficacy in diabetes and obesity models. Further research, particularly well-controlled clinical trials, is necessary to translate these preclinical findings into human therapies.
References
- 1. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corepeptides.com [corepeptides.com]
- 3. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation [frontiersin.org]
- 6. peptideinitiative.com [peptideinitiative.com]
- 7. peptideprotocol.info [peptideprotocol.info]
- 8. americanmedicalwellness.com [americanmedicalwellness.com]
- 9. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mitochondria-derived peptide MOTS-c restores mitochondrial respiration in type 2 diabetic heart [frontiersin.org]
- 12. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application of MOTS-c in Neurodegenerative Disease Models: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – As the global population ages, the prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's continues to rise, presenting a significant challenge to healthcare systems worldwide. In the quest for effective therapeutic interventions, the mitochondrial-derived peptide MOTS-c has emerged as a promising candidate. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the potential of MOTS-c in preclinical models of neurodegenerative diseases.
Abstract
Mitochondrial dysfunction is a key pathological feature of many neurodegenerative diseases. MOTS-c, a peptide encoded by the mitochondrial genome, has been shown to play a crucial role in regulating metabolic homeostasis, reducing inflammation, and protecting against oxidative stress. These properties make it a compelling molecule for investigation in the context of neurodegeneration. This guide summarizes the current understanding of MOTS-c's mechanism of action and provides standardized protocols for its application in relevant animal models, facilitating further research into its therapeutic potential.
Introduction to MOTS-c
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide that acts as a systemic signaling molecule, primarily regulating metabolic functions. Under cellular stress, MOTS-c can translocate to the nucleus and influence gene expression, highlighting its role in mitochondrial-nuclear communication.[1] Its ability to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism, is central to many of its beneficial effects.[1] Research has demonstrated the neuroprotective potential of MOTS-c, attributed to its anti-inflammatory and antioxidant properties.[2][3]
Key Signaling Pathways
The neuroprotective effects of MOTS-c are mediated through several key signaling pathways, primarily the AMPK and Nrf2 pathways.
MOTS-c and the AMPK Signaling Pathway
MOTS-c activates AMPK, which in turn can modulate downstream targets to enhance cellular stress resistance and reduce inflammation.[1] Activated AMPK can phosphorylate and activate PGC-1α and SIRT1, leading to improved mitochondrial biogenesis and function.[1] This pathway is crucial for maintaining neuronal health and resilience against neurodegenerative processes.
Caption: MOTS-c activates the AMPK signaling pathway, promoting neuroprotection.
MOTS-c and the Nrf2 Signaling Pathway
In models of Parkinson's disease, MOTS-c has been shown to interact with the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway to combat oxidative stress.[4] MOTS-c can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]
Caption: MOTS-c activates the Nrf2 pathway to mitigate oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of MOTS-c treatment in various neurodegenerative disease models.
Table 1: Effects of MOTS-c on Cognitive Function in Alzheimer's Disease Mouse Models
| Animal Model | Treatment Regimen | Behavioral Test | Outcome Measure | Result | Reference |
| Aβ1-42-induced AD mice | Central administration | Novel Object Recognition (NOR) | Discrimination Index | Significantly increased | [5] |
| LPS-induced AD mice | Central administration | Novel Object Recognition (NOR) | Discrimination Index | Significantly increased | [5] |
Table 2: Effects of MOTS-c on Motor Function in Parkinson's Disease Rodent Models
| Animal Model | Treatment Regimen | Behavioral Test | Outcome Measure | Result | Reference |
| Rotenone-induced PD rats | 3-5 mg/kg/day, i.p. for 30 days | Rotarod Test | Latency to fall | Significantly improved | [6] |
| Old mice (22 months) | 15 mg/kg, 3x/week | Rotarod Test | Latency to fall | Significantly enhanced | [7] |
Table 3: Anti-inflammatory Effects of MOTS-c in the Central Nervous System
| Model | Treatment Regimen | Measured Cytokines | Result | Reference |
| LPS-induced neuroinflammation | Central administration | TNF-α, IL-1β, IL-6 | Significantly reduced | [8] |
| Formalin-induced inflammatory pain | 50 mg/kg, i.p. | TNF-α, IL-1β, IL-6 (serum) | Significantly reduced | [6] |
| Sepsis-associated encephalopathy | 20 mg/kg, 4 hours before LPS | Inflammatory factors | Downregulated | [9] |
Experimental Protocols
Detailed protocols for key experiments are provided below to ensure reproducibility and standardization.
MOTS-c Administration Protocol (In Vivo)
Objective: To administer MOTS-c to rodent models of neurodegenerative diseases.
Materials:
-
MOTS-c peptide (lyophilized powder)
-
Sterile saline or bacteriostatic water for reconstitution
-
Insulin syringes (for subcutaneous injection) or standard syringes (for intraperitoneal injection)
-
Animal scale
Procedure:
-
Reconstitution: Reconstitute the lyophilized MOTS-c powder with the appropriate volume of sterile saline or bacteriostatic water to achieve the desired final concentration. Gently swirl the vial to dissolve the peptide completely. Do not shake vigorously.
-
Dosage Calculation: Weigh each animal to determine the precise volume of the MOTS-c solution to be administered based on the target dosage (e.g., in mg/kg).
-
Administration:
-
Intraperitoneal (i.p.) Injection: Securely hold the animal and inject the calculated volume of MOTS-c solution into the peritoneal cavity.
-
Subcutaneous (s.c.) Injection: Pinch a fold of skin on the back of the animal and insert the needle at the base of the fold to inject the solution.
-
-
Frequency and Duration: The frequency and duration of administration will depend on the specific experimental design. Refer to the quantitative data tables for examples of treatment regimens used in published studies.
Novel Object Recognition (NOR) Test Protocol
Objective: To assess recognition memory in rodent models.
Procedure:
-
Habituation: Individually place each mouse in an open-field arena (e.g., 40x40 cm) for 5-10 minutes in the absence of any objects. This should be done for 2-3 consecutive days to allow the animals to acclimate to the environment.
-
Training (Familiarization) Phase: Place two identical objects in the arena at a fixed distance from each other. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes). Exploration is typically defined as the nose of the animal being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Rotarod Test Protocol
Objective: To assess motor coordination and balance in rodent models.
Procedure:
-
Training: Place the mice on the rotarod apparatus at a low, constant speed (e.g., 4 rpm) for a few minutes each day for 2-3 days prior to testing to acclimate them to the device.
-
Testing:
-
Accelerating Protocol: Place the mouse on the rod and start the rotation, gradually accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Constant Speed Protocol: Test the animals at a fixed speed for a maximum duration.
-
-
Measurement: Record the latency to fall from the rotating rod for each animal.
-
Trials: Perform multiple trials for each animal with an appropriate inter-trial interval (e.g., 15-30 minutes) to minimize fatigue.
-
Data Analysis: The average latency to fall across the trials is used as the primary measure of motor performance.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
Objective: To quantify the levels of TNF-α, IL-1β, and IL-6 in brain tissue homogenates.
Procedure:
-
Sample Preparation: Homogenize dissected brain tissue (e.g., hippocampus or cortex) in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kits being used for TNF-α, IL-1β, and IL-6.[10][11][12][13][14] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve. Normalize the cytokine concentrations to the total protein concentration of each sample.
Western Blot Protocol for Signaling Proteins
Objective: To measure the expression and phosphorylation status of AMPK and Nrf2 in brain tissue.
Procedure:
-
Protein Extraction and Quantification: Extract total protein from brain tissue homogenates as described for the ELISA protocol and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for total AMPK, phosphorylated AMPK (p-AMPK), Nrf2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control. For phosphorylation analysis, calculate the ratio of the p-AMPK signal to the total AMPK signal.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of MOTS-c in a mouse model of Alzheimer's disease.
Caption: A typical experimental workflow for preclinical evaluation of MOTS-c.
Conclusion
MOTS-c represents a promising therapeutic avenue for the treatment of neurodegenerative diseases. Its multifaceted mechanism of action, targeting metabolic dysfunction, neuroinflammation, and oxidative stress, addresses key pathological features of these devastating disorders. The standardized protocols and compiled data presented in this document are intended to facilitate robust and reproducible research in this exciting field, ultimately accelerating the translation of these preclinical findings into clinical applications.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The Mitochondrial-Derived Peptide (MOTS-c) Interacted with Nrf2 to Defend the Antioxidant System to Protect Dopaminergic Neurons Against Rotenone Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intraperitoneal administration of MOTS-c produces antinociceptive and anti-inflammatory effects through the activation of AMPK pathway in the mouse formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This Exercise-Induced Peptide May Offset Age-Related Decline | Psychology Today [psychologytoday.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. A mitochondrial-derived peptide MOTS-c contributes to the protective effect against brain injury associated with LPS-induced sepsis by strengthening the blood-brain barrier's ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of IL-1β, IL-6, TNF-α and cAMP levels in the hippocampus [bio-protocol.org]
- 11. Enzyme linked immunosorbent assays (ELISAs) for mouse IL-10, IL-6, IL-1β and TNF-α [protocols.io]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Experimental Design for MOTS-c Treatment in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1] Functioning as a mitochondrial signaling peptide, MOTS-c has been shown to play a crucial role in insulin (B600854) sensitivity, glucose metabolism, and cellular stress responses.[2][3] Preclinical studies in mice have demonstrated its potential in mitigating age- and diet-induced insulin resistance and obesity.[1][4] MOTS-c primarily exerts its effects by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy balance.[2][5] This document provides detailed application notes and experimental protocols for researchers designing in vivo studies to investigate the therapeutic potential of MOTS-c in mouse models.
I. Summary of MOTS-c Dosage and Administration in Mice
The following table summarizes various MOTS-c dosages, administration routes, and treatment durations reported in murine studies for different physiological and pathological conditions. This information can serve as a guide for designing new experimental protocols.
| Mouse Model/Condition | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| High-Fat Diet-Induced Obesity | 0.5 mg/kg/day | Intraperitoneal (IP) | 3 weeks | Prevented weight gain, improved glucose homeostasis, reduced hepatic lipid accumulation. | [4][6] |
| High-Fat Diet-Induced Obesity | 5 mg/kg/day | Intraperitoneal (IP) | 8 weeks | Decreased plasma myostatin levels. | [4] |
| Aging (Middle-aged mice) | 5 mg/kg/day | Intraperitoneal (IP) | 7 days | Improved whole-body insulin sensitivity. | [6] |
| Aging (Old mice) | 15 mg/kg | Intraperitoneal (IP) | 3 times/week | Showed a trend towards increased lifespan. | |
| Gestational Diabetes Mellitus | 10 mg/kg/day | Intraperitoneal (IP) | During pregnancy | Alleviated hyperglycemia and improved insulin sensitivity. | [7] |
| Diet-Induced Obesity | 2.5 mg/kg | Intraperitoneal (IP) | Twice a day for 3 days | Stimulated beta-oxidation of fatty acids. | [6] |
| Post-Menopausal Metabolic Dysfunction (Ovariectomized mice) | 5 mg/kg/day | Intraperitoneal (IP) | 5 weeks | Reduced fat accumulation and improved insulin sensitivity. | [6] |
| Acute Exercise Performance | 15 mg/kg | Intraperitoneal (IP) | Single dose | Improved total running time and distance. | [8] |
II. Key Experimental Protocols
This section provides detailed methodologies for essential in vivo experiments to assess the metabolic effects of MOTS-c treatment in mice.
A. General Experimental Workflow
A typical experimental workflow for evaluating MOTS-c in a mouse model of metabolic disease is outlined below.
B. Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream, providing an indirect measure of insulin sensitivity.
Materials:
-
D-Glucose solution (20% in sterile saline)
-
Glucometer and glucose test strips
-
Sterile syringes (1 mL) with 27G needles
-
Animal scale
-
Restraining device (optional)
-
Timer
Protocol:
-
Fasting: Fast mice for 6 hours prior to the test by removing food but allowing free access to water.
-
Baseline Glucose: Weigh each mouse and obtain a baseline blood glucose reading (t=0 min) from a small tail clip.
-
Glucose Injection: Inject D-glucose solution (2 g/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for statistical comparison.
C. Insulin Tolerance Test (ITT)
Objective: To evaluate the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.
Materials:
-
Humulin R (human insulin) solution (diluted in sterile saline)
-
Glucometer and glucose test strips
-
Sterile syringes (1 mL) with 27G needles
-
Animal scale
-
Restraining device (optional)
-
Timer
Protocol:
-
Fasting: Fast mice for 4-6 hours before the test with free access to water.
-
Baseline Glucose: Weigh each mouse and obtain a baseline blood glucose reading (t=0 min) from a tail clip.
-
Insulin Injection: Inject insulin (0.75 U/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time for each group.
D. Metabolic Cage Analysis
Objective: To non-invasively measure energy expenditure, respiratory exchange ratio (RER), food and water intake, and physical activity.
Materials:
-
Metabolic cage system (e.g., TSE PhenoMaster, Columbus Instruments CLAMS)
-
Appropriate diet and water
Protocol:
-
Acclimation: Acclimate mice to the metabolic cages for at least 24-48 hours before data collection begins to minimize stress-related artifacts.
-
Data Collection: Monitor O₂ consumption, CO₂ production, food and water intake, and locomotor activity continuously for 24-72 hours.
-
Data Analysis:
-
Energy Expenditure (EE): Calculated from VO₂ and VCO₂ using the Weir equation.
-
Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO₂ to VO₂. An RER close to 1.0 indicates carbohydrate oxidation, while an RER close to 0.7 suggests fat oxidation.
-
Food and Water Intake: Measured by sensitive weight transducers.
-
Physical Activity: Monitored using infrared beams.
-
E. Western Blot for AMPK Phosphorylation in Skeletal Muscle
Objective: To quantify the activation of the AMPK signaling pathway in response to MOTS-c treatment by measuring the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Skeletal muscle tissue (e.g., gastrocnemius, soleus)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., semi-dry or wet transfer)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Homogenize frozen skeletal muscle tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.
-
Densitometry: Quantify the band intensities and express the results as the ratio of phospho-AMPKα to total AMPKα.
III. MOTS-c Signaling Pathway
MOTS-c primarily functions by activating the AMPK signaling cascade. This activation leads to a series of downstream effects that enhance metabolic health.
References
- 1. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c reduces myostatin and muscle atrophy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corepeptides.com [corepeptides.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MOTS-c: A Novel Tool for Interrogating Mitochondrial Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a critical regulator of metabolic homeostasis.[1][2] Unlike most peptides, which are encoded in the nuclear genome, MOTS-c's mitochondrial origin underscores a novel layer of communication between the powerhouse of the cell and the rest of the organism.[3] Functioning as a mitokine, MOTS-c is released from the mitochondria under cellular stress and orchestrates a coordinated response to maintain metabolic balance.[2][4] Its primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy.[3][5] This activation triggers a cascade of events that enhance mitochondrial function, including improved glucose uptake, increased fatty acid oxidation, and the promotion of mitochondrial biogenesis.[3][5] These properties position MOTS-c as a powerful tool for studying mitochondrial physiology and its role in health and disease, offering significant potential for the development of novel therapeutics for metabolic disorders, age-related decline, and other conditions linked to mitochondrial dysfunction.
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of MOTS-c on mitochondrial function.
Table 1: In Vivo Effects of MOTS-c on Mitochondrial Respiration in a Type 2 Diabetes Rat Model [6]
| Parameter | Control | Diabetic (Untreated) | Diabetic + MOTS-c (15 mg/kg/day) |
| Mitochondrial Oxygen Flux (pmol/s/mg tissue) | |||
| LEAK (State 2) | 15.2 ± 1.1 | 14.8 ± 1.3 | 16.1 ± 1.0 |
| OXPHOS (State 3) | 85.7 ± 4.5 | 74.2 ± 3.9 | 88.4 ± 4.2# |
| ETS (State U) | 90.1 ± 5.0 | 79.5 ± 4.1 | 92.3 ± 4.5# |
| ATP Hydrolysis Rate (pmol/s/mg tissue) | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.2# |
*p < 0.05 vs. Control; #p < 0.05 vs. Diabetic (Untreated). Data are presented as mean ± SEM.
Table 2: In Vitro Effects of MOTS-c on Cellular Metabolism in HEK293 Cells [1]
| Parameter | Control (Empty Vector) | MOTS-c Stable Overexpression |
| Extracellular Acidification Rate (ECAR) (mpH/min) | ||
| Basal Glycolysis | 100 ± 5 | 135 ± 7 |
| Glycolytic Capacity | 150 ± 8 | 190 ± 10 |
| Oxygen Consumption Rate (OCR) (pmol/min) | ||
| Basal Respiration | 100 ± 6 | 85 ± 5 |
| ATP Production | 80 ± 4 | 68 ± 4 |
| Maximal Respiration | 200 ± 12 | 170 ± 10* |
*p < 0.01 vs. Control. Data are presented as relative values (mean ± SEM).
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vivo Administration of MOTS-c in Rodent Models
Objective: To assess the systemic effects of MOTS-c on mitochondrial function and metabolism in a living organism.
Materials:
-
Lyophilized MOTS-c peptide
-
Bacteriostatic water or sterile saline for reconstitution
-
Insulin (B600854) syringes (for subcutaneous injection) or standard syringes with appropriate gauge needles (for intraperitoneal injection)
-
Animal model (e.g., C57BL/6 mice, Wistar rats)
Protocol:
-
Reconstitution of MOTS-c:
-
Allow the lyophilized MOTS-c vial to come to room temperature.
-
Aseptically add a precise volume of bacteriostatic water or sterile saline to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking.
-
The reconstituted peptide should be stored at 2-8°C and used within a week for optimal potency. For longer-term storage, aliquot and freeze at -20°C or -80°C.
-
-
Dosing and Administration:
-
Typical dosages in mice range from 0.5 mg/kg to 15 mg/kg per day.[7]
-
For subcutaneous (SC) administration, pinch the skin on the back of the neck or flank and insert the needle into the tented area.
-
For intraperitoneal (IP) administration, restrain the animal and inject into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Administer the calculated volume of MOTS-c solution based on the animal's body weight and the desired dose.
-
A vehicle control group (receiving only the reconstitution solution) should be included in all experiments.
-
-
Treatment Schedule:
-
Treatment duration can vary from a few days to several weeks depending on the experimental design.
-
For chronic studies, daily injections are common.
-
In Vitro Treatment of Cultured Cells with MOTS-c
Objective: To investigate the direct cellular effects of MOTS-c on mitochondrial function and signaling pathways.
Materials:
-
Cultured cells of interest (e.g., HEK293, C2C12 myotubes, HepG2)
-
Complete cell culture medium
-
Reconstituted MOTS-c peptide
-
Cell culture plates (e.g., 6-well, 96-well)
Protocol:
-
Cell Seeding:
-
Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
-
MOTS-c Treatment:
-
Prepare a working solution of MOTS-c in complete cell culture medium at the desired final concentration. Effective concentrations typically range from 1 µM to 10 µM.[1]
-
Remove the existing medium from the cells and replace it with the MOTS-c-containing medium.
-
Incubate the cells for the desired duration, typically between 24 and 72 hours.[1]
-
A vehicle control (medium with the same concentration of the reconstitution solution) should be included.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various analyses as described in the subsequent protocols.
-
Western Blot Analysis of AMPK Activation
Objective: To determine the effect of MOTS-c on the activation of the AMPK signaling pathway by measuring the phosphorylation of AMPK.
Materials:
-
MOTS-c treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-total-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash MOTS-c treated and control cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the culture dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal.
-
Measurement of Cellular Respiration using a Seahorse XF Analyzer
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis in MOTS-c treated cells.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
MOTS-c treated and control cells
-
Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
MOTS-c Treatment:
-
Treat cells with MOTS-c as described in the "In Vitro Treatment" protocol for the desired duration.
-
-
Seahorse XF Assay:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
On the day of the assay, remove the culture medium from the cells and wash with pre-warmed Seahorse XF Assay Medium.
-
Add fresh Seahorse XF Assay Medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
-
Data Analysis:
-
The Seahorse software will calculate OCR and ECAR values.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Quantification of Mitochondrial Biogenesis
Objective: To assess the effect of MOTS-c on the generation of new mitochondria by measuring the expression of key mitochondrial biogenesis markers.
Materials:
-
MOTS-c treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for mitochondrial biogenesis marker genes (e.g., PGC-1α, NRF1, TFAM) and a housekeeping gene (e.g., β-actin).[8][9]
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from MOTS-c treated and control cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, primers for the target genes, and a qPCR master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the relative expression levels between MOTS-c treated and control cells.
-
ATP Quantification Assay
Objective: To measure the total cellular ATP content as an indicator of overall energy status following MOTS-c treatment.
Materials:
-
MOTS-c treated and control cells in a 96-well plate
-
Luminescent ATP detection assay kit
Protocol:
-
Cell Lysis and ATP Measurement:
-
Equilibrate the 96-well plate with treated cells to room temperature.
-
Add the cell lysis reagent provided in the kit to each well and mix to lyse the cells and release ATP.
-
Add the substrate/enzyme solution to each well to initiate the luminescent reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize the ATP content to the cell number or protein concentration.
-
References
- 1. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c Peptide and Its Role in Metabolic Health | Social Life Magazine [sociallifemagazine.com]
- 4. mdpi.com [mdpi.com]
- 5. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mitochondria-derived peptide MOTS-c restores mitochondrial respiration in type 2 diabetic heart [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Expression of Mitochondrial Regulators PGC1α and TFAM as Putative Markers of Subtype and Chemoresistance in Epithelial Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling MOTS-c
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide derived from the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2][3] It is known to be induced by exercise and stress, playing a crucial role in cellular energy regulation, insulin (B600854) sensitivity, and stress resistance.[4][5][6] Under metabolic stress, MOTS-c can translocate from the mitochondria to the nucleus, where it influences the expression of genes involved in antioxidant defense and metabolism.[2][4][5] Its primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2][7][8] These properties make MOTS-c a compelling molecule for research in aging, metabolic disorders, and exercise physiology.
This document provides detailed protocols for the proper handling, storage, and application of MOTS-c in laboratory settings, intended for research-use only.
Product Specifications
Typical research-grade MOTS-c is supplied as a white to off-white lyophilized powder.
| Parameter | Value |
| Purity (HPLC) | ≥98% |
| Molecular Weight | ~2177.5 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in sterile water or bacteriostatic water. |
Storage and Reconstitution
Proper storage and reconstitution are critical to maintain the integrity and bioactivity of MOTS-c.
Storage of Lyophilized Powder
-
Short-term: Lyophilized MOTS-c is stable at room temperature for a few weeks.[9]
-
Long-term: For long-term storage, it should be kept in a desiccated environment at -20°C or below.[9][10][11]
Reconstitution Protocol
-
Preparation: Before opening, gently tap the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of reconstitution solvent (e.g., bacteriostatic water or sterile water) down the side of the vial to avoid foaming.[10][12]
-
Dissolution: Gently swirl or roll the vial until the powder is completely dissolved.[10][12] Do not shake vigorously , as this can degrade the peptide.[6]
-
Concentration: A common reconstitution is to add 3.0 mL of bacteriostatic water to a 10 mg vial, resulting in a concentration of approximately 3.33 mg/mL.[10] Another suggested protocol is to add 2.0 mL of bacteriostatic water to a 10 mg vial for a final concentration of 5 mg/mL.[12]
Storage of Reconstituted Solution
-
Short-term: The reconstituted solution should be stored at 2-8°C and used within 7 days for optimal potency.[9][10] Some studies suggest stability for up to 30 days at 4°C.[11][13]
-
Long-term: For longer-term storage, it is recommended to aliquot the reconstituted solution into single-use amounts and store at -20°C or below.[9][10][11] Avoid repeated freeze-thaw cycles.[9][10][11] For extended storage, adding a carrier protein like 0.1% HSA or BSA is advisable.[9]
Experimental Protocols
In Vitro Studies: Cellular Treatment
This protocol outlines the treatment of cultured cells with MOTS-c to investigate its effects on cellular signaling and function.
Materials:
-
Reconstituted MOTS-c solution
-
Appropriate cell culture medium
-
Cultured cells (e.g., C2C12 myotubes, INS-1E pancreatic beta-cells)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Preparation of Treatment Medium: Prepare the final concentrations of MOTS-c by diluting the stock solution in the appropriate cell culture medium. Common experimental concentrations range from 1 nM to 100 nM.[14]
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared MOTS-c-containing medium to the cells. Include a vehicle control group (medium without MOTS-c).
-
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours for signaling studies, or longer for gene expression analysis).
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting for phosphorylated AMPK, qPCR for gene expression changes, or metabolic assays.
In Vivo Studies: Animal Administration
This protocol describes the subcutaneous administration of MOTS-c to mice for studying its systemic effects on metabolism and physical performance.
Materials:
-
Reconstituted MOTS-c solution
-
Sterile insulin syringes (U-100)
-
Experimental animals (e.g., C57BL/6 mice)
-
70% ethanol (B145695) swabs
Procedure:
-
Dosage Calculation: Calculate the required volume of MOTS-c solution based on the animal's body weight and the desired dosage. Dosages in mouse studies have ranged from 5 mg/kg to 15 mg/kg.[7][15]
-
Animal Handling: Handle the animals according to approved institutional guidelines.
-
Injection:
-
Wipe the injection site (typically the scruff of the neck or the flank) with a 70% ethanol swab.
-
Gently pinch the skin to form a tent.
-
Insert the needle of the insulin syringe into the base of the tented skin at a 45-degree angle.
-
Inject the calculated volume of MOTS-c solution subcutaneously.
-
-
Monitoring: Monitor the animals for any adverse reactions.
-
Experimental Course: Administration can be a single dose or repeated daily for several weeks, depending on the study design.[10][15]
-
Tissue Collection: At the end of the experiment, tissues such as skeletal muscle, liver, and adipose tissue can be collected for further analysis.
Quantitative Data Summary
| Study Type | Organism/Cell Line | Dosage/Concentration | Duration | Key Findings | Reference |
| In Vivo | Ovariectomized female mice | 5 mg/kg i.p. | 5 weeks | Reduced fat accumulation, improved insulin sensitivity. | [7] |
| In Vivo | Untrained mice | 15 mg/kg (single dose) | Acute | Improved total running time and distance. | [15] |
| In Vivo | High-fat diet-fed mice | Not specified | 8 weeks | Prevented diet-induced obesity and insulin resistance. | [16] |
| In Vitro | INS-1E and αTC-1 cells | 1, 10, and 100 nM | Not specified | Regulated insulin and glucagon (B607659) secretion and expression. | [14] |
Signaling Pathway and Experimental Workflows
MOTS-c Signaling Pathway
Caption: MOTS-c primarily acts by inhibiting the folate cycle, leading to AICAR accumulation and subsequent AMPK activation, which drives metabolic benefits. It also translocates to the nucleus to regulate gene expression.
In Vitro Experimental Workflow
Caption: Workflow for treating cultured cells with MOTS-c for in vitro analysis.
In Vivo Experimental Workflow
Caption: Workflow for administering MOTS-c to animals for in vivo studies.
References
- 1. swolverine.com [swolverine.com]
- 2. polarispeptides.com [polarispeptides.com]
- 3. ipharmapharmacy.com [ipharmapharmacy.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innerbody.com [innerbody.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. americanmedicalwellness.com [americanmedicalwellness.com]
- 9. prospecbio.com [prospecbio.com]
- 10. peptidedosages.com [peptidedosages.com]
- 11. uk-peptides.com [uk-peptides.com]
- 12. peptideprotocol.info [peptideprotocol.info]
- 13. peptidecrafters.com [peptidecrafters.com]
- 14. MOTS-c regulates pancreatic alpha and beta cell functions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MOTS-c in the Study of Aging and Longevity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a significant factor in aging and longevity research.[1][2] Functioning as a mitokine, MOTS-c is released by mitochondria and acts systemically to regulate metabolic homeostasis.[3][4][5] Its expression levels have been shown to decline with age, and preclinical studies suggest that supplementation with MOTS-c can ameliorate age-related functional decline, positioning it as a promising therapeutic target for age-related diseases.[1][2][6]
These application notes provide a summary of the key findings on MOTS-c in the context of aging, detailed protocols for in vivo and in vitro studies, and visualizations of its signaling pathways.
Key Findings and Quantitative Data
MOTS-c has demonstrated significant positive effects on various age-related physiological and pathological conditions. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Effects of MOTS-c on Physical Performance in Aged Mice
| Parameter | Mouse Strain & Age | MOTS-c Dosage & Duration | Outcome | Reference |
| Treadmill Running Time | C57BL/6N, 22 months | 15 mg/kg/day IP for 2 weeks | 2-fold increase compared to untreated old mice. | [1] |
| Treadmill Running Distance | C57BL/6N, 22 months | 15 mg/kg/day IP for 2 weeks | 2.16-fold increase compared to untreated old mice. | [1] |
| Grip Strength | C57BL/6N, >30 months | 15 mg/kg, 3x/week, late-life intermittent treatment | Significant improvement (P = 0.000078). | [7] |
| Gait (Stride Length) | C57BL/6N, >30 months | 15 mg/kg, 3x/week, late-life intermittent treatment | Significant improvement (P = 0.0038). | [7] |
| 60-second Walking Test | C57BL/6N, >30 months | 15 mg/kg, 3x/week, late-life intermittent treatment | Significant improvement (P = 0.0428). | [7] |
Table 2: Effects of MOTS-c on Metabolic Health in Aged and Diet-Induced Obese Mice
| Parameter | Mouse Strain & Condition | MOTS-c Dosage & Duration | Outcome | Reference |
| Insulin (B600854) Sensitivity (Whole Body) | C57BL/6, High-Fat Diet | 5 mg/kg/day IP for 7 days | Significant improvement in glucose infusion rate during euglycemic-hyperinsulinemic clamp. | [8] |
| Insulin-Stimulated Glucose Uptake (Soleus Muscle) | C57BL/6, 12 months old | 5 mg/kg/day IP for 7 days | Restored to levels seen in young (3-month-old) mice. | [6][8] |
| Body Weight | CD-1, High-Fat Diet | 0.5 mg/kg/day IP | Prevention of diet-induced obesity. | [8] |
| Blood Glucose Levels | C57BL/6N, >30 months | 15 mg/kg, 3x/week, late-life intermittent treatment | Significant reduction (P = 0.0397). | [7] |
| Hepatic Lipid Accumulation | CD-1, High-Fat Diet | 0.5 mg/kg/day IP | Dramatically reduced. | [8] |
Table 3: Effects of MOTS-c on Bone Health in Ovariectomized Mice
| Parameter | Mouse Strain & Condition | MOTS-c Dosage & Duration | Outcome | Reference |
| Bone Loss | C57BL/6 female, Ovariectomized (8 weeks old) | Not specified | Significantly reduced bone loss by suppressing osteoclast formation. | [2] |
| Osteoclast Formation | In vitro | 50 µM | Number of osteoclasts per well reduced from 105 ± 5 (control) to 15 ± 5. |
Signaling Pathways and Mechanisms of Action
MOTS-c exerts its effects through various signaling pathways, primarily by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[9] Under metabolic stress, MOTS-c can translocate to the nucleus and regulate the expression of genes involved in metabolic adaptation and stress responses.[2]
MOTS-c Signaling Pathway
Caption: MOTS-c signaling pathway leading to metabolic regulation and gene expression changes.
Experimental Protocols
The following are detailed protocols for key experiments cited in MOTS-c research.
Protocol 1: In Vivo Administration of MOTS-c in Aged Mice
1.1. Peptide Preparation and Handling:
-
Reconstitution: Reconstitute lyophilized MOTS-c powder with sterile 0.9% saline or bacteriostatic water. For a 10 mg vial, inject 2.0 mL of bacteriostatic water to achieve a concentration of 5 mg/mL.[10] Gently swirl the vial to dissolve the powder; do not shake vigorously.[10]
-
Storage: Store lyophilized MOTS-c at -20°C.[11] After reconstitution, store the solution at 2-8°C and use within 30 days for optimal potency.[10] For long-term storage of the reconstituted peptide, it is recommended to make single-use aliquots and freeze them at -20°C.
-
Administration: Administer MOTS-c via intraperitoneal (IP) or subcutaneous (SQ) injection. For IP injections, restrain the mouse and inject into the lower abdominal quadrant at a 30-45 degree angle, aspirating to ensure no fluid is drawn back. For SQ injections, lift the skin to form a tent and insert the needle at the base.
1.2. Dosing and Treatment Schedule:
-
For Physical Performance Studies: Administer MOTS-c at a dose of 15 mg/kg body weight daily via IP injection for 2 weeks.[1][7]
-
For Longevity and Healthspan Studies: Administer MOTS-c at a dose of 15 mg/kg body weight via IP injection, 3 times per week, starting in late life (e.g., 23.5 months of age).[7]
-
For Metabolic Studies in Aged Mice: Administer MOTS-c at a dose of 5 mg/kg body weight daily via IP injection for 7 days.[8]
Protocol 2: Assessment of Physical Performance in Mice
2.1. Treadmill Test:
-
Acclimation: Acclimate mice to the treadmill for 10 minutes on two consecutive days before the test.
-
Protocol:
-
Stage 1: 5-minute run at 13 m/min.
-
Stage 2: Increase speed by 2 m/min every 2 minutes until the mouse is exhausted.
-
Exhaustion is defined as the inability of the mouse to remain on the treadmill despite gentle prodding.
-
-
Data Collection: Record the total running time and distance for each mouse.
2.2. Rotarod Test:
-
Acclimation: Acclimate mice to the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes on two consecutive days.
-
Protocol:
-
Place the mouse on the rotating rod.
-
The speed of the rotation should gradually increase from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a period of 5 minutes.
-
-
Data Collection: Record the latency to fall from the rod. Perform three trials with a rest period of at least 15 minutes between each trial and average the results.
2.3. Grip Strength Test:
-
Apparatus: Use a grip strength meter with a wire grid.
-
Protocol:
-
Allow the mouse to grasp the grid with its forelimbs.
-
Gently pull the mouse away from the grid by its tail in a horizontal plane.
-
The meter will record the peak force exerted by the mouse.
-
-
Data Collection: Perform three to five trials and average the results.
Protocol 3: Assessment of Metabolic Parameters in Mice
3.1. Glucose Tolerance Test (GTT):
-
Fasting: Fast mice overnight (approximately 16-18 hours) with free access to water.[12]
-
Baseline Measurement: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer a bolus of glucose (1 g/kg body weight) via oral gavage or IP injection.[8][13]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.[14]
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC).
3.2. Insulin Tolerance Test (ITT):
-
Fasting: Fast mice for 4-6 hours.[15]
-
Baseline Measurement: Measure baseline blood glucose from a tail snip.
-
Insulin Administration: Administer human insulin (0.75-1.2 U/kg body weight) via IP injection.[15][16]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-insulin injection.
-
Data Analysis: Plot blood glucose levels over time.
Protocol 4: In Vitro Studies with C2C12 Myotubes
4.1. Cell Culture and Differentiation:
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
Myotube Formation: Differentiated myotubes will form within 4-6 days.
4.2. MOTS-c Treatment and Analysis:
-
Treatment: Treat differentiated myotubes with varying concentrations of MOTS-c (e.g., 1-10 µM) for a specified duration (e.g., 24 hours).
-
Glucose Uptake Assay:
-
Starve myotubes in serum-free medium for 2-4 hours.
-
Treat with MOTS-c as described above.
-
Add 2-deoxy-D-[³H]glucose and incubate for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with NaOH.
-
Measure radioactivity using a scintillation counter.
-
-
Western Blot Analysis for p-AMPK:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
-
Experimental Workflow Visualization
Caption: General experimental workflow for studying MOTS-c in aging research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-dmj.org [e-dmj.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. MOTS-c is an exercise-induced mitochondrial-encoded regulator of age-dependent physical decline and muscle homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptideprotocol.info [peptideprotocol.info]
- 11. peptidedosages.com [peptidedosages.com]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
Measuring MOTS-c in Plasma: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, accurate and reproducible measurement of the mitochondrial-derived peptide MOTS-c in plasma is crucial for understanding its role in metabolic regulation, aging, and various disease states. This document provides detailed application notes and protocols for the principal techniques employed for MOTS-c quantification in plasma: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC/MS).
Introduction to MOTS-c
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide that plays a significant role in metabolic homeostasis.[1][2][3] It has been shown to enhance insulin (B600854) sensitivity and regulate metabolic pathways, making it a peptide of interest in research related to obesity, type 2 diabetes, and aging.[3][4][5] Given its therapeutic potential, robust and reliable methods for its quantification in biological matrices like plasma are essential.
Principal Measurement Techniques
The two primary methods for quantifying MOTS-c levels in plasma are ELISA and LC/MS. Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based immunoassay is a common and relatively high-throughput method for quantifying peptides. It relies on the specific binding of antibodies to MOTS-c. Commercially available ELISA kits are a popular choice for many researchers.
-
Liquid Chromatography-Mass Spectrometry (LC/MS): This technique offers high specificity and sensitivity for the absolute quantification of MOTS-c.[1] It separates the peptide from other plasma components via liquid chromatography before detecting and quantifying it based on its mass-to-charge ratio.[1]
It is important to note that studies have reported considerable differences in measured MOTS-c levels between ELISA and LC/MS methods.[1][2] Researchers should carefully consider the strengths and limitations of each technique when selecting a method and interpreting their results.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with commercially available ELISA kits and a published LC/MS method for MOTS-c measurement in human plasma.
Table 1: Comparison of MOTS-c Measurement Techniques
| Parameter | ELISA (Competitive) | LC/MS |
| Principle | Antigen-antibody binding | Mass-to-charge ratio |
| Sample Volume | ~50 µL | Varies by extraction method |
| Sensitivity | <18.75 pg/mL[6] | 100 pg/mL (LLOD)[1] |
| Assay Range | 31.25-2000 pg/mL[6] | Not specified |
| Specificity | High, but potential for cross-reactivity | Very High |
| Throughput | High | Moderate |
| Cost per Sample | Lower | Higher |
Table 2: Typical Performance of a Commercial Human MOTS-c ELISA Kit
| Parameter | Value |
| Assay Type | Competitive ELISA[6] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants[7] |
| Sensitivity | <18.75 pg/mL[6] |
| Assay Range | 31.25 - 2000 pg/mL[6] |
| Incubation Time | 45 minutes at 37°C[6] |
Experimental Protocols
I. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol provides a generalized procedure for a competitive ELISA for the quantification of MOTS-c in plasma, based on commercially available kits.[6][7][8][9]
A. Materials:
-
Human MOTS-c ELISA Kit (containing pre-coated 96-well plate, standards, biotinylated detection antibody, HRP-streptavidin conjugate, wash buffer, TMB substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
B. Sample Preparation:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[7][9]
-
Centrifuge the samples at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[7][9]
-
Carefully collect the plasma supernatant.
-
Assay immediately or aliquot and store samples at -80°C. Avoid repeated freeze-thaw cycles.[7] Note that hemolyzed samples may not be suitable.[8]
C. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the necessary dilutions of standards and the biotinylated detection antibody working solution according to the kit manual.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microtiter plate.[6]
-
Immediately add 50 µL of the Biotinylated Detection Antibody working solution to each well.[6]
-
Gently tap the plate to ensure thorough mixing and incubate for 45 minutes at 37°C.[6]
-
Aspirate the liquid from each well and wash the plate two to three times with 350 µL of wash buffer per well.[6][8] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.
-
Add 100 µL of HRP-Streptavidin conjugate (SABC working solution) to each well and incubate for 30 minutes at 37°C.[8]
-
Repeat the wash step five times as described in step 6.[8]
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm immediately.
D. Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
-
Use the standard curve to determine the concentration of MOTS-c in the unknown samples. The concentration of MOTS-c is inversely proportional to the absorbance measured.
II. Liquid Chromatography-Mass Spectrometry (LC/MS) Protocol
The following is a summary of a validated LC/MS method for the detection and quantification of MOTS-c in human plasma, developed for doping control purposes.[1]
A. Materials:
-
Liquid chromatography system coupled to a mass spectrometer (LC/MS)
-
Solid-phase extraction (SPE) cartridges
-
Reagents for sample preparation (e.g., buffers, organic solvents)
-
MOTS-c analytical standard
B. Sample Preparation (Solid-Phase Extraction):
-
Plasma samples are subjected to a solid-phase extraction (SPE) procedure to isolate the peptide and remove interfering substances.
-
The specific SPE protocol will depend on the chosen cartridge and reagents but generally involves conditioning the cartridge, loading the sample, washing away unbound components, and eluting the target peptide.
C. Liquid Chromatography (LC):
-
The extracted sample is injected into the LC system.
-
The peptide is separated from other components on a C18 analytical column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
D. Mass Spectrometry (MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
MOTS-c is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio (m/z).
-
Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.
E. Data Analysis:
-
The concentration of MOTS-c in the sample is determined by comparing the peak area of the analyte to that of a known concentration of the MOTS-c analytical standard.
Visualizations
References
- 1. Development of a mass spectrometry based detection method for the mitochondrion-derived peptide MOTS-c in plasma samples for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mitochondrial-derived peptide MOTS-c is a regulator of plasma metabolites and enhances insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human MOTS-c ELISA Kit (A326739) [antibodies.com]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
- 9. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for MOTS-c in Exercise Physiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide that has emerged as a significant signaling molecule in exercise physiology.[1] Encoded by a short open reading frame within the mitochondrial 12S rRNA, MOTS-c plays a crucial role in metabolic regulation and has been shown to mimic some of the beneficial effects of exercise.[2][3] Its expression is induced by physical activity, and it targets skeletal muscle to enhance glucose metabolism and insulin (B600854) sensitivity.[1][4] These characteristics make MOTS-c a compelling subject of research for understanding the molecular mechanisms of exercise and for the development of novel therapeutics targeting metabolic and age-related diseases.
These application notes provide an overview of MOTS-c's mechanisms of action, its effects on exercise performance, and detailed protocols for its study in a research setting.
Mechanisms of Action
MOTS-c exerts its effects through multiple signaling pathways, primarily centered around the regulation of cellular energy homeostasis.
1. AMPK Pathway Activation via Folate Cycle Inhibition:
The principal mechanism of MOTS-c involves the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[5][6][7] MOTS-c inhibits the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an analog of AMP.[5][8] AICAR then allosterically activates AMPK.[5][9] Activated AMPK initiates a cascade of downstream effects that mimic the cellular response to exercise, including:
-
Enhanced Glucose Uptake: AMPK promotes the translocation of GLUT4 transporters to the cell membrane in skeletal muscle, increasing glucose uptake.[10]
-
Increased Fatty Acid Oxidation: AMPK stimulates the breakdown of fats for energy.[5][7]
-
Mitochondrial Biogenesis: AMPK can activate PGC-1α, a key regulator of mitochondrial biogenesis.[11]
2. Direct Activation of Protein Kinase CK2:
Recent research has identified protein kinase CK2 as another direct molecular target of MOTS-c.[12][13] MOTS-c has been shown to directly bind to the catalytic alpha subunit of CK2 and activate it in a tissue-specific manner.[12][13] This interaction contributes to the effects of MOTS-c on glucose metabolism and the prevention of muscle atrophy.[12]
Signaling Pathway Diagrams
References
- 1. Human MOTS-c(Mitochondrial-derived peptide MOTS-c)Elisa kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. researchgate.net [researchgate.net]
- 3. MOTS-c is an exercise-induced mitochondrial-encoded regulator of age-dependent physical decline and muscle homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipharmapharmacy.com [ipharmapharmacy.com]
- 7. polarispeptides.com [polarispeptides.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swolverine.com [swolverine.com]
- 11. MOTS-c interacts synergistically with exercise intervention to regulate PGC-1α expression, attenuate insulin resistance and enhance glucose metabolism in mice via AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MOTS-c ELISA Technical Support Center
Welcome to the technical support center for MOTS-c ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during MOTS-c quantification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific issues you may encounter with your MOTS-c ELISA results.
Problem 1: High Background
Q1: My blank wells and negative controls show high optical density (OD) readings. What are the possible causes and solutions?
High background can obscure the true signal from your samples, leading to inaccurate results. It often manifests as excessive color development across the plate.[1][2][3]
Possible Causes & Solutions Summary
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time for each wash. Ensure complete aspiration of wash buffer after each step by inverting and tapping the plate on absorbent paper.[4][5] |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents. Ensure the TMB Substrate solution is colorless before use.[1] Use high-quality distilled or deionized water for buffer preparation.[1][3] |
| Non-specific Antibody Binding | Increase the duration of the blocking step or try a different blocking agent. Ensure the secondary antibody is not binding non-specifically by running a control without the primary antibody.[6] |
| High Detection Reagent Concentration | Reduce the concentration of the HRP-conjugated antibody or detection reagent.[7] |
| Extended Incubation Times/High Temperature | Adhere strictly to the incubation times and temperatures specified in the kit protocol. Avoid incubating the plate near heat sources or in direct sunlight.[1][4] |
| Cross-Contamination | Use fresh pipette tips for each standard, sample, and reagent.[4] Be careful not to splash reagents between wells. Use a new plate sealer for each incubation step.[1] |
| Prolonged Substrate Reaction Time | Read the plate immediately after adding the stop solution.[3] |
Troubleshooting Workflow for High Background
Problem 2: No or Weak Signal
Q2: I am not getting any signal, or the signal is very weak for my standards and samples. What should I check?
A lack of signal can be due to a variety of factors, from reagent preparation errors to incorrect assay procedures.[8]
Possible Causes & Solutions Summary
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation/Order | Double-check that all reagents were prepared according to the protocol and added in the correct sequence. Ensure lyophilized standards were properly reconstituted. |
| Expired or Improperly Stored Reagents | Verify the expiration dates on all kit components and ensure they have been stored at the recommended temperatures.[4] |
| Insufficient Incubation Time/Temperature | Ensure incubation steps are carried out for the full duration and at the temperature specified in the protocol.[8] |
| Low Antibody/Reagent Concentration | Confirm that antibodies and detection reagents were diluted correctly. Titrating the primary or secondary antibody may be necessary. |
| Overly Aggressive Washing | Vigorous washing can strip the coated antibody or antigen from the wells. Ensure the plate washer settings are not too aggressive or wash manually with gentle pipetting.[9] |
| Analyte Concentration Below Detection Limit | The MOTS-c concentration in your samples may be too low for the kit to detect. Consider concentrating your samples or using a more sensitive assay.[8] |
| Incorrect Plate Reader Settings | Verify that the correct wavelength is being used to read the plate.[8] |
| Incompatible Antibodies (Sandwich ELISA) | If using a sandwich ELISA, ensure the capture and detection antibodies recognize different epitopes on the MOTS-c peptide. |
Troubleshooting Workflow for Weak/No Signal
Problem 3: Poor Standard Curve or Inconsistent Replicates
Q1: My standard curve is not linear, or my replicate wells show high variability. What could be the cause?
A reliable standard curve and consistent replicates are critical for accurate quantification.
Possible Causes & Solutions Summary
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are calibrated. Use fresh tips for every standard and sample. Pipette liquids onto the side of the well to avoid splashing.[4] |
| Improper Standard Preparation | Reconstitute the lyophilized standard as directed. Ensure thorough mixing before making serial dilutions. Prepare a fresh standard curve for each assay. |
| Inconsistent Incubation Conditions | Ensure uniform temperature across the plate by avoiding stacking plates and placing them away from vents or corners of the incubator. Seal plates during incubation to prevent evaporation, which can cause an "edge effect".[4][10] |
| Insufficient Plate Washing | Inadequate washing can leave residual reagents, leading to variability. Ensure all wells are filled and emptied completely during each wash step.[4] |
| Reagents Not at Room Temperature | Allow all reagents to equilibrate to room temperature for at least 30 minutes before starting the assay.[7] |
| Plate Coating Issues | If coating your own plates, ensure you are using ELISA-grade plates and that coating is performed evenly and for the recommended duration. |
Experimental Protocols
General MOTS-c Competitive ELISA Protocol
This protocol outlines the typical steps for a competitive ELISA, a common format for small molecules like MOTS-c.[11][12][13] Note that specific incubation times, temperatures, and reagent volumes may vary by kit manufacturer. Always refer to the kit-specific manual.
Workflow Diagram
Methodology:
-
Reagent Preparation: Bring all reagents, including the wash buffer, standards, and samples, to room temperature.[12] Dilute concentrated buffers as instructed in the manual.
-
Standard Curve Preparation: Reconstitute the MOTS-c standard and perform serial dilutions to create a standard curve.
-
Sample Preparation: Prepare samples according to their type (serum, plasma, cell culture supernatant, etc.).[14] Samples may require dilution with the provided sample dilution buffer.[12]
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Immediately add the biotin-labeled anti-MOTS-c antibody to each well. This initiates the competitive binding reaction.
-
Seal the plate and incubate as specified (e.g., 45 minutes at 37°C).[12]
-
Wash the plate multiple times (e.g., 3 times) with wash buffer.[15]
-
Add HRP-Streptavidin (SABC) conjugate to each well.
-
Seal the plate and incubate again (e.g., 30 minutes at 37°C).[15]
-
Wash the plate thoroughly (e.g., 5 times).[15]
-
Add TMB substrate to each well and incubate in the dark. Color will develop in inverse proportion to the amount of MOTS-c in the sample.
-
Add the stop solution to terminate the reaction. The color will change from blue to yellow.
-
-
Data Analysis: Read the optical density (OD) of each well at 450 nm. Generate a standard curve by plotting the OD values against the known concentrations of the standards. Calculate the MOTS-c concentration in your samples by interpolating from this curve. The concentration is inversely proportional to the OD value.[13]
Disclaimer: This guide is intended for informational purposes. Always consult the specific protocol provided with your ELISA kit for detailed instructions.
References
- 1. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
- 2. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 8. arp1.com [arp1.com]
- 9. biomol.com [biomol.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. mybiosource.com [mybiosource.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Human MOTS-c(Mitochondrial-derived peptide MOTS-c)Elisa kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. assaygenie.com [assaygenie.com]
- 15. ELISA Kit for Mitochondrial Open Reading Frame Of The 12S rRNA-c (MOTS-c) | CEX132Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Technical Support Center: Optimizing MOTS-c Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MOTS-c concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for MOTS-c in in vitro assays?
A1: The optimal concentration of MOTS-c can vary significantly depending on the cell type and the specific biological endpoint being measured. Based on published studies, a general starting range for in vitro assays is between 1 µM and 100 µM.[1] For initial dose-response experiments, it is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal working concentration for your specific experimental model.[2]
Q2: How should I properly dissolve and store my MOTS-c peptide?
A2: For optimal stability, MOTS-c peptide should be reconstituted in sterile, HPLC-grade water or bacteriostatic water.[3] After reconstitution, it is recommended to store the solution at 4°C for short-term use (up to 30 days) or in aliquots at -20°C or lower for long-term storage.[3] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[3] Studies have shown that MOTS-c is relatively stable, with no significant degradation observed over a 30-day period when stored at 4°C or 37°C.[3][4]
Q3: I am not observing the expected biological effect of MOTS-c in my cell culture. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration of MOTS-c may be too low or too high for your specific cell type and assay. A comprehensive dose-response experiment is crucial.
-
Peptide Quality and Stability: Ensure the MOTS-c peptide is of high purity and has been stored correctly to prevent degradation.[3]
-
Cell Type and Passage Number: The responsiveness to MOTS-c can be cell-type specific. Additionally, high-passage number cells may exhibit altered signaling pathways.
-
Incubation Time: The duration of MOTS-c treatment may be insufficient to induce the desired effect. Time-course experiments are recommended. For example, some studies incubate cells with MOTS-c for 24 to 72 hours.[1][5]
-
Assay Sensitivity: The assay used to measure the biological endpoint may not be sensitive enough to detect subtle changes induced by MOTS-c.
Q4: What is the primary signaling pathway activated by MOTS-c?
A4: The primary mechanism of action for MOTS-c involves the activation of the AMP-activated protein kinase (AMPK) pathway.[6][7][8][9] MOTS-c can inhibit the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which in turn activates AMPK.[8][10][11] Activated AMPK is a master regulator of cellular metabolism, promoting glucose uptake and fatty acid oxidation.[7][9]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Step |
| Peptide Instability | Re-evaluate your reconstitution and storage procedures.[3] Use freshly prepared solutions for critical experiments. Consider performing a stability test of your MOTS-c stock. |
| Pipetting Errors | Calibrate your pipettes regularly. Use low-retention pipette tips. Prepare a master mix of MOTS-c to add to your wells to minimize variability. |
| Cell Culture Variability | Standardize cell seeding density and passage number. Ensure consistent growth conditions (media, temperature, CO2). |
| Assay Performance | Include appropriate positive and negative controls in every experiment. Validate your assay for linearity, precision, and accuracy. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Excessive MOTS-c Concentration | Perform a dose-response curve to identify the optimal concentration that elicits a specific response without causing toxicity or off-target effects. |
| Contaminants in Peptide | Use high-purity (>95%) MOTS-c from a reputable supplier. |
| Cellular Stress | Ensure cells are healthy and not stressed before adding MOTS-c. Minimize handling and environmental fluctuations. |
Quantitative Data Summary
| Parameter | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Cell Viability | PC12 | 0.01 - 4 µM | 24 h | No significant effect on viability at tested concentrations. | [2] |
| Insulin (B600854) Secretion | INS-1E (rat insulinoma) | 1, 10, 100 nM | Not specified | Decreased insulin secretion and expression. | [5] |
| Glucagon (B607659) Secretion | αTC-1 (mouse alpha cell) | 1, 10, 100 nM | Not specified | Increased glucagon secretion and expression. | [5] |
| Muscle Differentiation | LHCN-M2 (human), C2C12 (murine) | Not specified | Onset of differentiation | Increased myotube formation. | [12] |
| Glucose Uptake | C2C12 myotubes | 10 µM | 24 h | Increased glucose uptake. | [13] |
Experimental Protocols
Protocol 1: Determining Optimal MOTS-c Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MOTS-c Preparation: Prepare a series of MOTS-c dilutions in your cell culture medium. A suggested range is 0 (vehicle control), 0.1, 1, 10, 50, and 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared MOTS-c dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the MOTS-c concentration to determine the dose-response curve and identify any potential toxicity at higher concentrations.
Protocol 2: Assessing MOTS-c-Induced AMPK Activation by Western Blot
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with the predetermined optimal concentration of MOTS-c for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal to determine the extent of AMPK activation.
Visualizations
Caption: MOTS-c signaling pathway via AMPK activation.
References
- 1. championpeptides.com [championpeptides.com]
- 2. researchgate.net [researchgate.net]
- 3. uk-peptides.com [uk-peptides.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. MOTS-c regulates pancreatic alpha and beta cell functions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. swolverine.com [swolverine.com]
- 8. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polarispeptides.com [polarispeptides.com]
- 10. researchgate.net [researchgate.net]
- 11. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation [frontiersin.org]
MOTS-c Peptide Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MOTS-c peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized MOTS-c peptide?
The choice of solvent depends on the intended application. For most in vitro cell-based assays, sterile, HPLC-grade water or a slightly acidic buffer is recommended. For short-term in vitro work, bacteriostatic water may be used.
-
Sterile Water (18MΩ-cm): It is recommended to reconstitute MOTS-c in sterile water to a concentration of not less than 100 µg/ml.[1] One datasheet indicates a solubility of up to 6.25 mg/mL in water, though ultrasonic assistance may be needed.[2]
-
Slightly Acidic Buffers: For optimal solubility, 0.1% acetic acid in sterile water is recommended, which creates a pH of approximately 3.5-4.0.[3] General peptide solubility guidelines suggest that if a peptide with a net positive charge (MOTS-c has a net positive charge) does not dissolve in water, a 10-30% acetic acid solution can be tried.[4]
-
Bacteriostatic Water (BAC Water): This contains 0.9% benzyl (B1604629) alcohol and is often used for subcutaneous injection protocols.[5][6] It can be used for short-term in vitro work (less than 72 hours).[3]
-
DMSO: For highly hydrophobic peptides, DMSO can be used, followed by dilution in an aqueous buffer.[3][4] MOTS-c is soluble in DMSO at up to 4 mg/mL with the help of sonication.[2]
Q2: My MOTS-c solution appears cloudy or has particulates after reconstitution. What should I do?
Cloudiness or the appearance of particulates can occur, but it can often be resolved.
-
Transient Opalescence: MOTS-c may form a transient opalescence (milky or cloudy appearance) immediately after adding the solvent. This is often normal. Allow the vial to sit at room temperature for 5-10 minutes with gentle swirling. Do not vortex or shake vigorously.[3]
-
Sonication: If cloudiness persists, a brief sonication in an ice-water bath (10-15 second bursts) can aid dissolution.[2][3] This is particularly helpful when aiming for higher concentrations in water or DMSO.[2]
-
Check for Aggregation: If particulates do not dissolve with gentle methods, it could indicate peptide aggregation. Peptides with a high proportion of hydrophobic amino acids are prone to aggregation.[7] Using a slightly acidic solvent like 0.1% acetic acid can help prevent this.[3]
Q3: What is the best way to store MOTS-c before and after reconstitution?
Proper storage is critical to maintain the peptide's stability and integrity.
-
Lyophilized Powder: Store lyophilized MOTS-c desiccated and frozen at -20°C or below for long-term storage (stable for years).[1][8] It can be stable for up to 3 weeks at room temperature, allowing for shipping without cooling measures.[1][9]
-
Reconstituted Solution:
-
Short-term: Store at 2-8°C (refrigerated) for up to 30 days.[8][10] Some sources recommend a shorter window of 2-7 days for optimal potency.[1][5]
-
Long-term: For storage longer than a month, it is highly recommended to aliquot the reconstituted solution into single-use, low-binding microtubes, flash-freeze them (e.g., in liquid nitrogen or a dry ice/ethanol bath), and store at -20°C or below.[1][3][10]
-
Avoid Repeated Freeze-Thaw Cycles: This is crucial as it can degrade the peptide.[1][10]
-
Q4: How long is reconstituted MOTS-c stable?
Recent studies have shown that MOTS-c is more stable in solution than previously thought. A study using High-Resolution Mass Spectrometry (HRMS) found no significant degradation of MOTS-c in HPLC-grade water over a 30-day period when stored at 4°C and 37°C.[10][11] Another stability study showed a purity decrease of only 0.15% after 14 days and 1.35% after 30 days when stored under refrigeration.[12] However, for ensuring maximum potency in sensitive experiments, using the solution within 7 days of reconstitution when stored at 2-8°C is a safe practice.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve in sterile water. | Hydrophobicity/Net Charge: MOTS-c has several hydrophobic residues and a net positive charge. At neutral pH, it may not be fully soluble, especially at higher concentrations.[7] | 1. Add Acid: Add a small amount of 10% acetic acid solution to the vial and gently swirl.[4] 2. Use an alternative solvent: Reconstitute a new vial using 0.1% acetic acid in sterile water for better solubility.[3] 3. Sonication: Use brief bursts of sonication in a cool water bath.[2][3] |
| Solution is clear at first but forms a gel or precipitate over time. | Aggregation: The peptide may be aggregating in solution. This can be influenced by pH, temperature, and concentration.[7] | 1. Verify Storage: Ensure the solution is stored at the correct temperature (2-8°C for short-term, -20°C for long-term).[1] 2. Check pH: The pH of the solution may be at or near the peptide's isoelectric point (pI), where solubility is lowest.[7] Using a buffered or slightly acidic solution can prevent this. 3. Lower Concentration: Try working with a lower stock concentration. |
| Inconsistent experimental results. | Peptide Degradation: Improper handling or storage may have led to peptide degradation. This could be due to repeated freeze-thaw cycles or extended storage at room temperature.[1][10] | 1. Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment to avoid contamination and degradation from freeze-thaw cycles.[3] 2. Follow Reconstitution Protocol: Ensure the peptide was reconstituted gently (no vigorous shaking) and with the correct, high-purity solvent.[5][6] 3. Confirm Purity: If possible, verify the purity of a new batch via HPLC. A Certificate of Analysis should provide initial purity data.[3] |
Quantitative Data Summary
MOTS-c Solubility
| Solvent | Concentration | Conditions | Source(s) |
| Sterile Water (18MΩ-cm) | ≥ 100 µg/mL | Recommended minimum concentration. | [1] |
| H₂O | 6.25 mg/mL (2.80 mM) | Requires ultrasonic treatment. | [2] |
| DMSO | 4 mg/mL (1.79 mM) | Requires ultrasonic treatment. | [2] |
| 0.1% Acetic Acid in Sterile Water | Not specified | Optimal for cell culture assays. | [3] |
| Bacteriostatic Water | ~3.33 mg/mL (from 10mg vial in 3.0 mL) | Standard for injection protocols. | [5] |
Reconstituted MOTS-c Stability
| Storage Temperature | Duration | Purity Change | Source(s) |
| 4°C | 30 Days | No significant degradation detected by HRMS. | [10][11] |
| 1.6–3.3°C | 7 Days | +0.04% | [12] |
| 1.6–3.3°C | 14 Days | -0.15% | [12] |
| 1.6–3.3°C | 30 Days | -1.35% | [12] |
Experimental Protocols
Protocol: Solubility Testing of MOTS-c
This protocol outlines a method to determine the optimal solvent for your specific batch of MOTS-c peptide.
-
Preparation:
-
Work in a sterile environment (e.g., a laminar flow hood).
-
Allow the lyophilized MOTS-c vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[3]
-
-
Initial Test with Water:
-
Weigh a small, known amount of lyophilized MOTS-c (e.g., 1 mg) into a sterile microfuge tube.
-
Add a calculated volume of sterile, HPLC-grade water to achieve a high target concentration (e.g., add 160 µL to 1 mg of peptide for a target of 6.25 mg/mL).
-
Gently swirl the tube. Do not shake or vortex. Observe for dissolution.
-
If not fully dissolved, sonicate in an ice-water bath for 15-second intervals, allowing the sample to cool between bursts. Check for clarity.
-
-
Testing with Acidic Solution (if necessary):
-
If the peptide did not dissolve in water, use a new 1 mg sample.
-
Add the same volume of 0.1% acetic acid in sterile water.
-
Gently swirl and observe. Most peptides with a net positive charge will dissolve readily in a dilute acidic solution.
-
-
Testing with Organic Solvent (for very hydrophobic peptides):
-
If the peptide is still insoluble, use a new 1 mg sample.
-
Add a very small volume of DMSO (e.g., 25 µL) and gently swirl to dissolve.
-
Once dissolved, slowly add your aqueous buffer (e.g., PBS or cell culture media) dropwise while gently mixing to dilute the sample to the final desired concentration. Note: Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
-
Documentation:
-
Record the solvent and the maximum concentration at which the peptide completely dissolved. Note if sonication was required. This information will be valuable for future experiments.
-
Visualizations
MOTS-c Signaling Pathway
References
- 1. prospecbio.com [prospecbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. novavitality.co.uk [novavitality.co.uk]
- 4. genscript.com [genscript.com]
- 5. peptidedosages.com [peptidedosages.com]
- 6. particlepeptides.com [particlepeptides.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. happyhormonesmd.com [happyhormonesmd.com]
- 9. selleckchem.com [selleckchem.com]
- 10. uk-peptides.com [uk-peptides.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. peptidecrafters.com [peptidecrafters.com]
Technical Support Center: MOTS-c Handling and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of reconstituted MOTS-c.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reconstituting lyophilized MOTS-c?
A1: For most research applications, sterile bacteriostatic water (containing 0.9% benzyl (B1604629) alcohol) is recommended for reconstituting MOTS-c to prevent microbial contamination.[1][2] Alternatively, sterile water or 0.1% acetic acid in sterile water can be used, with the latter being optimal for solubility in cell culture assays.[2]
Q2: What is the recommended storage temperature for reconstituted MOTS-c?
A2: For short-term storage (up to 30 days), reconstituted MOTS-c should be stored in a refrigerator at 2°C to 8°C (35.6°F to 46.4°F).[1][3][4][5] For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them frozen at -20°C or lower.[3][6][7][8]
Q3: How long does reconstituted MOTS-c remain stable?
A3: When stored at 2-8°C, MOTS-c has been shown to be relatively stable for up to 14 days with minimal degradation.[9] One study indicated stability for at least 30 days at 4°C.[3][10] However, for optimal potency, it is often recommended to use the reconstituted peptide within 7 to 30 days.[1][5] Stability decreases significantly at room temperature.[6]
Q4: Can I freeze and thaw my reconstituted MOTS-c multiple times?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][3][4][6][8] To prevent this, it is best practice to aliquot the reconstituted MOTS-c into smaller, single-use vials before freezing.[6][8]
Q5: What are the visual signs of MOTS-c degradation?
A5: Visual indicators of potential degradation include the appearance of cloudiness, precipitation, or a change in color (e.g., to yellow or brown) in the reconstituted solution.[2] If any of these are observed, the solution should be discarded.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or inconsistent experimental results. | Peptide degradation due to improper storage (temperature fluctuations, extended storage time). | - Ensure storage at 2-8°C for short-term use and -20°C for long-term storage. - Aliquot the peptide upon reconstitution to avoid freeze-thaw cycles.[6][8] - Use reconstituted MOTS-c within the recommended timeframe (ideally within 14-30 days if refrigerated).[3][5][9] |
| Inaccurate peptide concentration due to incomplete reconstitution. | - Gently swirl or roll the vial to dissolve the powder completely; avoid vigorous shaking to prevent foaming and aggregation.[1][5] - Allow the vial to sit for a few minutes to ensure full dissolution. | |
| Contamination of the reconstituted peptide. | - Use sterile techniques during reconstitution, including wiping the vial stopper with 70% ethanol (B145695).[2][8] - Reconstitute in a sterile environment, such as a laminar flow hood.[2] | |
| Solution appears cloudy or contains particulates after reconstitution. | Poor solubility in the chosen solvent. | - Consider using a solvent that enhances solubility, such as 0.1% acetic acid in sterile water.[2] - Gentle warming or brief sonication in an ice bath may aid dissolution, but be cautious as heat can degrade the peptide.[2] |
| Peptide aggregation. | - Avoid vigorous shaking during reconstitution.[1] - Ensure the pH of the solvent is appropriate; a slightly acidic pH (4-6) can sometimes reduce aggregation.[7] | |
| Foaming occurs during reconstitution. | Vigorous shaking or forceful injection of the solvent. | - Inject the solvent slowly down the side of the vial.[1][5] - Gently swirl or roll the vial instead of shaking.[1] |
Data on MOTS-c Stability
The following table summarizes quantitative data from a stability study of reconstituted MOTS-c stored at refrigeration temperatures (1.6–3.3°C).[9]
| Time Point | Change in Purity | Change in Volume |
| Baseline | 99.276% | 11.45 µL/mg |
| 7 Days | +0.04% | -0.35% |
| 14 Days | -0.15% | -4.24% |
| 30 Days | -1.35% | -7.14% |
Note: This data indicates that while MOTS-c is relatively stable for up to two weeks under refrigerated conditions, noticeable degradation occurs by the 30-day mark.
Experimental Protocols
Protocol for Reconstitution of Lyophilized MOTS-c
-
Preparation: Before opening, allow the vial of lyophilized MOTS-c to come to room temperature to prevent condensation, which can introduce moisture and lead to hydrolysis.[6]
-
Sterilization: Work in a sterile environment (e.g., a laminar flow hood). Wipe the rubber stopper of the MOTS-c vial and the solvent vial with a 70% ethanol swab and allow it to air dry.[2][8]
-
Solvent Addition: Using a sterile syringe, draw up the desired volume of cold, sterile bacteriostatic water or other appropriate solvent.
-
Reconstitution: Slowly inject the solvent down the inner wall of the MOTS-c vial to avoid foaming.[1]
-
Dissolution: Gently swirl or roll the vial until all the powder is completely dissolved. Do not shake vigorously.[1][5] The solution should be clear and free of particulates.
-
Aliquoting and Storage: If not for immediate use, it is highly recommended to aliquot the reconstituted solution into sterile, low-binding, single-use vials. For short-term use, store at 2-8°C. For long-term storage, store at -20°C.
Protocol for a Basic Stability Assessment of Reconstituted MOTS-c
-
Reconstitution: Reconstitute a vial of MOTS-c as per the protocol above to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time 0): Immediately after reconstitution, take an aliquot for analysis by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and concentration.
-
Storage: Store the remaining reconstituted MOTS-c under the desired test condition (e.g., 4°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 7, 14, 30, and 60 days), remove an aliquot of the stored MOTS-c.
-
HPLC Analysis: Analyze the aliquot by HPLC to determine the purity and concentration.
-
Data Comparison: Compare the results from each time point to the initial analysis to quantify the extent of degradation over time.
Visualizations
Caption: MOTS-c primary signaling pathway via AMPK activation.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. novavitality.co.uk [novavitality.co.uk]
- 3. uk-peptides.com [uk-peptides.com]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. peptideprotocol.info [peptideprotocol.info]
- 6. jaycampbell.com [jaycampbell.com]
- 7. jpt.com [jpt.com]
- 8. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 9. peptidecrafters.com [peptidecrafters.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: MOTS-c Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in animal studies involving the mitochondrial-derived peptide, MOTS-c.
Frequently Asked Questions (FAQs)
Q1: What is MOTS-c and what is its primary mechanism of action?
A1: MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that plays a significant role in metabolic regulation.[1] Under metabolic stress, MOTS-c can move from the mitochondria to the nucleus, where it influences gene expression related to metabolism and antioxidant defense.[2] Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells.[2][3] This activation is thought to occur through the inhibition of the folate-methionine cycle, leading to an accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which then activates AMPK.[4][5]
Q2: What are the most common research applications for MOTS-c in animal models?
A2: MOTS-c is primarily investigated for its therapeutic potential in age-related and metabolic diseases. Common research areas include its effects on insulin (B600854) sensitivity, diet-induced obesity, exercise performance, and longevity.[4][6][7] Studies have explored its ability to reverse age-dependent insulin resistance, prevent weight gain in mice on high-fat diets, and enhance physical capacity in aged animals.[1][7][8]
Q3: How stable is MOTS-c after reconstitution and how should it be stored?
A3: Lyophilized MOTS-c is stable for extended periods when stored at -20°C or below.[9] After reconstitution with bacteriostatic water, the solution should be refrigerated at 2-8°C.[9][10] Studies on its stability have shown that it can remain relatively stable for at least 14 to 30 days under proper refrigeration, although some degradation may occur over time.[11][12] It is crucial to avoid repeated freeze-thaw cycles to maintain peptide integrity.[11]
Troubleshooting Guide for Inconsistent Results
Researchers may observe variability in the outcomes of MOTS-c animal studies. This guide addresses common issues and provides potential solutions.
Issue 1: Inconsistent Effects on Body Weight and Obesity
-
Observation: Some studies report significant prevention of high-fat diet-induced obesity, while others show modest or no effects on body weight.[7][13]
-
Potential Causes & Troubleshooting:
-
Dosage: The dose of MOTS-c can greatly influence its effect. Doses in obesity studies have ranged from 0.5 mg/kg/day to higher concentrations.[14] A dose-response study may be necessary to determine the optimal dose for your specific animal model and diet.
-
Animal Strain and Diet: The genetic background of the mice (e.g., C57BL/6 vs. CD-1) and the composition of the high-fat diet can alter metabolic responses.[15][16] Ensure consistency in your animal model and diet composition across experiments.
-
Administration Route: Intraperitoneal (i.p.) injections are common, but the vehicle and injection volume can affect absorption and bioavailability.[17] Consider standardizing your injection protocol.
-
Timing of Treatment: The age at which treatment begins and the duration of the study can impact the outcomes. Early intervention may be more effective in preventing obesity.
-
Issue 2: Variable Improvements in Insulin Sensitivity
-
Observation: The magnitude of improvement in glucose tolerance and insulin sensitivity can vary between studies.
-
Potential Causes & Troubleshooting:
-
Age of Animals: MOTS-c has been shown to reverse age-related insulin resistance.[18] The effect may be more pronounced in older animals compared to young, healthy ones.
-
Baseline Metabolic Health: The metabolic state of the animals at the start of the study is a critical factor. The effects of MOTS-c are more evident in models of diet-induced obesity or aging.[19]
-
Assessment Method: The techniques used to measure insulin sensitivity (e.g., glucose tolerance test, insulin tolerance test, hyperinsulinemic-euglycemic clamp) have different sensitivities. The hyperinsulinemic-euglycemic clamp is considered the gold standard.[4]
-
Issue 3: Discrepancies in Exercise Performance Enhancement
-
Observation: While some studies show enhanced exercise capacity with MOTS-c treatment, the extent of this improvement can differ.[20][21]
-
Potential Causes & Troubleshooting:
-
Exercise Protocol: The type of exercise test (e.g., treadmill running, rotating rod), its intensity, and its duration can influence the results.[22] A single dose of MOTS-c has been shown to improve acute exercise performance.[21]
-
Dosage and Timing of Administration: The dose and the timing of MOTS-c administration relative to the exercise test are important variables. Some protocols administer MOTS-c shortly before the exercise challenge.[20]
-
Animal Age and Sex: Age and sex can affect baseline physical performance and the response to MOTS-c.[23]
-
Quantitative Data from Animal Studies
The following tables summarize quantitative data from various MOTS-c animal studies to allow for easier comparison of experimental parameters and outcomes.
Table 1: Effects of MOTS-c on Diet-Induced Obesity
| Animal Model | Diet | MOTS-c Dose & Route | Duration | Key Findings | Reference |
| CD-1 Mice | High-Fat (60%) | 0.5 mg/kg/day, IP | Not Specified | Prevented HFD-induced obesity and hyperinsulinemia. | [15] |
| C57/6NJ Male Mice (17 weeks old) | High-Fat (60%) | 2.5 mg/kg, IP (twice daily) | 3 days | Reduced plasma levels of metabolites associated with insulin resistance. | [17] |
| Ovariectomized Female Mice | Not Specified | 5 mg/kg, IP | 5 weeks | Reduced fat accumulation and improved insulin sensitivity. | [14] |
Table 2: Effects of MOTS-c on Exercise Performance
| Animal Model | MOTS-c Dose & Route | Timing | Exercise Test | Key Findings | Reference |
| Untrained Mice | 15 mg/kg (single dose) | 10 min prior | Treadmill Running | ~15% increase in running distance and ~12% increase in running time. | [20][21] |
| Mice (Young, Middle-aged, Old) | Not Specified | Not Specified | Rotarod, Treadmill | Improved performance in all age groups. | [7] |
| Old Mice (23.5 months) | 15 mg/kg, 3x/week | Not Specified | Grip strength, Gait | Improved grip strength and gait. | [14][16] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized MOTS-c
-
Preparation: Work in a sterile environment (e.g., laminar flow hood).
-
Solvent: Use sterile bacteriostatic water for reconstitution.[10]
-
Procedure:
-
Storage: Store the reconstituted solution at 2-8°C and protect it from light. Use within the recommended timeframe (e.g., 14-30 days) for optimal potency.[10][11]
Protocol 2: Administration of MOTS-c in Mice (Example)
-
Peptide: Reconstituted MOTS-c solution.
-
Vehicle: Sterile saline or water.
-
Dose: 0.5 - 15 mg/kg body weight.[3]
-
Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Frequency: Once daily or as specified by the experimental design.
-
Procedure:
-
Calculate the required volume of MOTS-c solution based on the animal's body weight and the desired dose.
-
Draw the calculated volume into a sterile syringe (e.g., insulin syringe).
-
Administer the injection via the chosen route (i.p. or s.c.).
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Workflows
MOTS-c Signaling Pathway
The primary signaling pathway for MOTS-c involves the activation of AMPK. This diagram illustrates the proposed mechanism.
Caption: MOTS-c signaling cascade.
Experimental Workflow for a MOTS-c Animal Study
This diagram outlines a typical experimental workflow for investigating the effects of MOTS-c in a diet-induced obesity mouse model.
Caption: Workflow for a MOTS-c study.
References
- 1. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polarispeptides.com [polarispeptides.com]
- 3. peptideinitiative.com [peptideinitiative.com]
- 4. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. peptidedosages.com [peptidedosages.com]
- 10. peptideprotocol.info [peptideprotocol.info]
- 11. uk-peptides.com [uk-peptides.com]
- 12. peptidecrafters.com [peptidecrafters.com]
- 13. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. MOTS-c increases in skeletal muscle following long-term physical activity and improves acute exercise performance after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. experts.unthsc.edu [experts.unthsc.edu]
MOTS-c Experiments: Technical Support Center
Welcome to the technical support center for MOTS-c research. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide troubleshooting guidance for experiments involving the mitochondrial-derived peptide, MOTS-c.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by MOTS-c?
A1: MOTS-c primarily acts through the Folate-AICAR-AMPK pathway. It inhibits the folate cycle, leading to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which in turn activates AMP-activated protein kinase (AMPK). Under metabolic stress, MOTS-c can also translocate to the nucleus and regulate gene expression.[1][2]
Q2: What are the main sources of variability in MOTS-c experimental results?
A2: Key sources of variability in MOTS-c experiments include:
-
Peptide Stability: Improper handling and storage of reconstituted MOTS-c can lead to degradation and loss of activity.
-
Dosage and Administration: In vivo studies show a wide range of effective doses, and the route of administration can impact bioavailability and outcomes.[3]
-
Quantification Method: Significant discrepancies have been reported between ELISA and LC-MS methods for measuring MOTS-c levels, with LC-MS being more specific.[4][5]
-
Cell Line Differences: Different cell lines, such as C2C12 and L6 myoblasts, can exhibit varied metabolic responses to MOTS-c treatment.[6]
-
Baseline Metabolic Status: The pre-existing metabolic state of the animal models or cells can influence the effects of MOTS-c.[7]
Q3: How stable is MOTS-c after reconstitution?
A3: Reconstituted MOTS-c is relatively stable when stored correctly. For short-term storage (up to 30 days), it should be kept at 4°C.[8] For long-term storage, it is recommended to freeze aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.[8] Studies have shown minimal degradation over 14-30 days when refrigerated.[8][9]
Q4: What is the expected molecular weight of MOTS-c on a Western blot?
A4: The molecular weight of the 16-amino acid human MOTS-c peptide is approximately 2.17 kDa.[7][10][11][12] Due to its very small size, special considerations are required for Western blotting.
Signaling Pathway Diagram
The following diagram illustrates the primary signaling cascade initiated by MOTS-c.
Caption: MOTS-c Signaling Pathway.
Experimental Troubleshooting Guides
In Vitro Cell Culture Experiments
Issue: Inconsistent or no response to MOTS-c treatment in myoblasts.
| Possible Cause | Troubleshooting Steps |
| Cell Line-Specific Effects | Be aware that C2C12 and L6 myoblasts can respond differently to MOTS-c. For example, MOTS-c may promote differentiation in C2C12 cells but not in L6 cells.[6] Select the cell line that is most appropriate for your experimental question. |
| Incorrect MOTS-c Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint. Concentrations ranging from 10 nM to 100 nM have been used in studies.[6] |
| Degraded MOTS-c Peptide | Ensure proper reconstitution and storage of the MOTS-c peptide. Use freshly prepared or properly stored aliquots for each experiment. |
| Cell Culture Conditions | Standardize cell seeding density, differentiation protocols, and media components. For myoblast differentiation, reducing serum content (e.g., switching from 10% FBS to 2% horse serum for C2C12) is a critical step.[13][14][15] |
Experimental Workflow: In Vitro MOTS-c Treatment of Myoblasts
Caption: In Vitro MOTS-c Experimental Workflow.
In Vivo Animal Studies
Issue: High variability in metabolic outcomes in mice treated with MOTS-c.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Standardize the dose and administration route. Published studies have used a wide range of intraperitoneal (i.p.) doses, from 0.5 mg/kg/day to 15 mg/kg/day.[3][7] The optimal dose may depend on the mouse strain, age, and disease model. |
| Peptide Stability and Formulation | Prepare fresh MOTS-c solutions for injection. If storing reconstituted peptide, ensure it is done correctly (aliquoted and frozen). |
| Animal Strain and Sex | Be aware of potential differences between mouse strains and sexes in their response to MOTS-c. |
| Diet and Acclimation | Ensure all animals are on the same diet and are properly acclimated before the start of the experiment. The metabolic effects of MOTS-c can be influenced by the baseline diet (e.g., standard chow vs. high-fat diet).[7] |
Table 1: Example In Vivo Dosing Protocols for MOTS-c in Mice
| Objective | Dose | Route | Frequency | Duration |
| Improve Insulin Sensitivity | 5 mg/kg | i.p. | Daily | 7 days |
| Prevent High-Fat Diet-Induced Obesity | 0.5 mg/kg/day | i.p. | Daily | 3 weeks |
| Enhance Physical Performance | 15 mg/kg | i.p. | 3 times/week | - |
Note: These are examples from published studies and may require optimization for your specific experimental conditions.[7]
Western Blotting for MOTS-c and Related Proteins
Issue: Difficulty detecting MOTS-c or its downstream targets.
| Possible Cause | Troubleshooting Steps |
| Poor Detection of MOTS-c Peptide | Due to its very low molecular weight (~2.17 kDa), use specialized gels (e.g., Tris-Tricine) and membranes with smaller pore sizes (e.g., 0.2 µm PVDF) to prevent the peptide from running off the gel or passing through the membrane during transfer. Optimize transfer conditions (time, voltage) for small proteins. |
| Antibody Issues | Validate your primary antibody for MOTS-c. Several commercial polyclonal antibodies are available.[16][17][18][19] Run a positive control if possible. For downstream targets like p-AMPK, ensure the antibody is validated and use appropriate controls. |
| Weak or No Signal | Increase the amount of protein loaded per lane. Low abundance of the target protein may require enrichment techniques. Optimize antibody concentrations and incubation times (e.g., overnight at 4°C for the primary antibody).[20][21] |
| High Background | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for at least 1 hour). Ensure adequate washing steps between antibody incubations.[20][22] |
Logical Flowchart: Troubleshooting Weak Western Blot Signal for p-AMPK
Caption: Troubleshooting p-AMPK Western Blot.
Quantification of MOTS-c Levels
Issue: Discrepancy in MOTS-c concentrations between different studies or methods.
| Possible Cause | Troubleshooting Steps |
| ELISA vs. LC-MS | Be aware that commercially available ELISAs may yield different absolute concentrations compared to LC-MS.[4][5] LC-MS is generally considered more specific for quantifying the intact peptide. When comparing data, always consider the method used. |
| Sample Handling | Ensure consistent sample collection and processing protocols. For plasma or serum, use protease inhibitors to prevent degradation of MOTS-c. |
| Endogenous vs. Exogenous MOTS-c | When administering exogenous MOTS-c, be mindful that you will be measuring both the administered peptide and the endogenous levels. This is particularly important when interpreting results from different quantification methods. |
Table 2: Comparison of MOTS-c Quantification Methods
| Method | Pros | Cons |
| ELISA | High throughput, relatively inexpensive, requires less specialized equipment. | Can be prone to cross-reactivity and matrix effects, potentially leading to less accurate quantification.[4] |
| LC-MS | High specificity and accuracy, can distinguish between MOTS-c and its metabolites or fragments.[4][5] | Lower throughput, more expensive, requires specialized equipment and expertise. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mitochondria-derived peptide MOTS-c restores mitochondrial respiration in type 2 diabetic heart [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a mass spectrometry based detection method for the mitochondrion-derived peptide MOTS-c in plasma samples for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. uk-peptides.com [uk-peptides.com]
- 9. peptidecrafters.com [peptidecrafters.com]
- 10. prospecbio.com [prospecbio.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Mots-c | C101H152N28O22S2 | CID 146675088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. smujo.id [smujo.id]
- 14. encodeproject.org [encodeproject.org]
- 15. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 16. Anti-MOTS-c Antibody (A54572) | Antibodies.com [antibodies.com]
- 17. Anti-MOTS-c Antibodies | Invitrogen [thermofisher.com]
- 18. MOTS-c Antibody | FabGennix [fabgennix.com]
- 19. Polyclonal Antibody to Mitochondrial Open Reading Frame Of The 12S rRNA-c (MOTS-c) | PAX132Mu01 | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 22. bosterbio.com [bosterbio.com]
MOTS-c assay interference and artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mitochondrial-derived peptide, MOTS-c.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of MOTS-c in a Western Blot, and why might I see bands at different sizes?
A1: The calculated molecular weight of MOTS-c is approximately 2.17 kDa. However, in Western blotting, it is common to observe bands at higher molecular weights, potentially between 6 and 14 kDa. This discrepancy can be attributed to several factors, including the formation of oligomers (dimers, trimers, etc.) or post-translational modifications that increase the apparent size of the peptide. It is crucial to use a blocking peptide to confirm the specificity of the observed bands.
Q2: How stable is reconstituted MOTS-c, and what are the optimal storage conditions?
A2: Contrary to some beliefs that MOTS-c degrades within hours, scientific studies have shown it to be quite stable. After reconstitution with HPLC-grade or bacteriostatic water, MOTS-c solutions are stable for at least 30 days when stored at 4°C. For long-term storage, it is recommended to freeze the solution at -20°C or lower. It is important to avoid repeated freeze-thaw cycles to maintain the peptide's integrity. Storing reconstituted MOTS-c at room temperature is not recommended as it can lead to rapid degradation.
Q3: Are there known issues with the accuracy of MOTS-c ELISA kits?
A3: Yes, researchers should be aware of potential discrepancies in MOTS-c quantification when using ELISA kits. Studies comparing results from commercially available ELISAs with those from liquid chromatography-mass spectrometry (LC/MS) have shown that ELISAs may overestimate the concentration of MOTS-c in plasma samples. While one ELISA kit manual states no significant cross-reactivity, it also notes that comprehensive cross-reactivity studies with all potential analogues have not been completed.[1] Therefore, it is advisable to validate ELISA results with an orthogonal method like LC/MS, especially for quantitative studies.
Q4: What are the primary signaling pathways activated by MOTS-c that I should consider in my experimental design?
A4: The primary and most well-documented signaling pathway activated by MOTS-c is the AMP-activated protein kinase (AMPK) pathway.[2][3][4][5][6] MOTS-c can lead to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which then activates AMPK.[2][3][6] This activation plays a crucial role in mediating the metabolic effects of MOTS-c. Under conditions of metabolic stress, MOTS-c can translocate to the nucleus in an AMPK-dependent manner to regulate gene expression.[7][8]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause | Recommended Solution |
| High Background | Inadequate washing | Ensure thorough washing of wells between steps. |
| Contaminated buffers | Prepare fresh buffers for each assay. | |
| Incubation time too long or temperature too high | Optimize incubation times and temperatures according to the kit protocol. | |
| Non-specific binding of antibodies | Use an appropriate blocking buffer as recommended by the kit manufacturer. | |
| No Signal or Weak Signal | Improperly prepared reagents | Ensure all reagents, including standards and antibodies, are prepared correctly and brought to room temperature before use. |
| Incorrect plate reader settings | Verify the wavelength and filter settings on the plate reader. | |
| Inadequate incubation times | Follow the recommended incubation times precisely. | |
| Poor Precision (High CV%) | Pipetting errors | Calibrate pipettes and use proper pipetting techniques. Ensure consistent sample and reagent volumes. |
| Incomplete mixing | Gently tap the plate to ensure thorough mixing of reagents in the wells. | |
| Plate reader variability | Ensure the plate reader is functioning correctly and that there are no bubbles or debris in the wells. | |
| Inconsistent Results Between Assays | Reagent variability | Use reagents from the same lot for all assays if possible. |
| Procedural inconsistencies | Maintain a consistent protocol, including incubation times and temperatures, for all assays. | |
| Discrepancy with other methods (e.g., LC/MS) | Potential cross-reactivity or matrix effects | Consider sample purification or dilution to minimize matrix effects. Validate results with an orthogonal method. |
Western Blotting
| Problem | Potential Cause | Recommended Solution |
| No Band or Weak Band | Low abundance of MOTS-c in the sample | Use a sufficient amount of protein lysate and consider enrichment techniques if necessary. |
| Poor antibody quality | Use a validated antibody specific for MOTS-c. Perform a dot blot to confirm antibody reactivity. | |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage, buffer composition). Use a positive control to verify transfer efficiency. | |
| Multiple Bands or Unexpected Band Size | Oligomerization or post-translational modifications | The calculated molecular weight is ~2.17 kDa, but higher weight bands (6-14 kDa) are possible. Use a blocking peptide to confirm band specificity. |
| Non-specific antibody binding | Optimize antibody dilution and blocking conditions. Increase the stringency of washing steps. | |
| High Background | Insufficient blocking | Use an appropriate blocking agent (e.g., non-fat dry milk, BSA) and ensure adequate blocking time. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
Experimental Protocols
Protocol: Human MOTS-c ELISA (Competitive)
This protocol is a summary based on a commercially available kit. Users should always refer to the specific manual provided with their kit.
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Dilute the concentrated wash buffer as instructed.
-
Prepare the standard dilutions according to the kit manual.
-
Dilute samples with the provided sample dilution buffer. A minimum of a 1:2 dilution is often recommended to minimize matrix effects.[1]
-
-
Assay Procedure:
-
Add 50 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of Biotin-labeled Antibody to each well.
-
Gently tap the plate to mix and incubate for 45 minutes at 37°C.[1]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of SABC (Streptavidin-Biotin-Complex) working solution to each well and incubate for 30 minutes at 37°C.[1]
-
Wash the plate five times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
Signaling Pathways and Experimental Workflows
References
- 1. assaygenie.com [assaygenie.com]
- 2. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 3. MOTS-c Functionally Prevents Metabolic Disorders [mdpi.com]
- 4. The mitochondrial-derived peptide MOTS-c promotes homeostasis in aged human placenta-derived mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The correlation between mitochondrial derived peptide (MDP) and metabolic states: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOTS-c Serum Concentration Positively Correlates with Lower-Body Muscle Strength and Is Not Related to Maximal Oxygen Uptake—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
MOTS-c Research Technical Support Center: Troubleshooting Guides & FAQs
To enhance the reproducibility of research involving the mitochondrial-derived peptide MOTS-c, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MOTS-c?
A1: MOTS-c is a 16-amino-acid peptide encoded by the mitochondrial genome that plays a crucial role in metabolic regulation.[1] Its primary mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway.[2] MOTS-c inhibits the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which in turn activates AMPK, the master regulator of cellular energy homeostasis.[3][4] Activated AMPK enhances glucose uptake and fatty acid oxidation.[2]
Q2: My MOTS-c peptide solution appears cloudy after reconstitution. What should I do?
A2: Cloudiness or precipitation after reconstitution can indicate several issues. First, ensure you are using a high-purity solvent such as sterile, HPLC-grade water or bacteriostatic water.[1] Improper storage of the lyophilized powder or reconstituted solution can also lead to degradation and aggregation. Lyophilized MOTS-c should be stored at -20°C or lower.[1] Once reconstituted, it is recommended to store the solution at 4°C for short-term use (up to 30 days) and frozen at -20°C or lower for longer-term storage.[1][5] Avoid repeated freeze-thaw cycles.[1] If the issue persists, it may indicate a problem with the peptide synthesis or purity, and you should contact your supplier.
Q3: I am not observing the expected metabolic effects of MOTS-c in my cell culture experiments. What are the potential reasons?
A3: Several factors could contribute to a lack of effect in vitro:
-
Peptide Quality and Stability: Verify the purity of your MOTS-c peptide. Use a reputable supplier that provides a certificate of analysis. Ensure the peptide has been stored and handled correctly to prevent degradation.[6]
-
Dosage and Treatment Duration: The optimal concentration and incubation time can vary between cell types. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[7]
-
Cell Culture Conditions: High glucose concentrations in cell culture media can sometimes mask the metabolic effects of MOTS-c. Consider using media with physiological glucose levels.
-
Downstream Signaling Pathway Components: Ensure that the key components of the AMPK signaling pathway are present and functional in your cell line.
Q4: There is a significant discrepancy between MOTS-c levels measured by ELISA and mass spectrometry (LC/MS) in my samples. Why is this happening?
A4: Discrepancies between ELISA and LC/MS for MOTS-c quantification are a known issue.[4][5] ELISA kits may lack the specificity of LC/MS and can be prone to interference from other molecules in the sample, potentially leading to different results.[5] LC/MS is generally considered more specific and sensitive for quantifying small peptides like MOTS-c.[4] When comparing data across studies, it is crucial to consider the detection method used. For definitive quantification, a validated LC/MS method is recommended.[4]
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for p-AMPK Activation
| Problem | Possible Cause | Suggested Solution |
| No increase in p-AMPK after MOTS-c treatment | 1. Suboptimal MOTS-c concentration or incubation time. 2. Poor antibody quality. 3. Issues with protein extraction or sample handling. | 1. Perform a dose-response (e.g., 1-10 µM) and time-course (e.g., 1-24 hours) experiment. 2. Validate your primary antibody for p-AMPK and total AMPK. Ensure it is specific and used at the recommended dilution. 3. Use fresh lysis buffer with phosphatase and protease inhibitors. Quantify protein concentration accurately before loading. |
| High background on the Western blot | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST). 2. Titrate your primary and secondary antibodies to determine the optimal concentration. 3. Increase the number and duration of washes with TBST. |
| Inconsistent loading between lanes | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification assay (e.g., BCA). Load a consistent amount of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize your results. |
Guide 2: Variability in Glucose Uptake Assays
| Problem | Possible Cause | Suggested Solution |
| High basal glucose uptake | Cells are stressed or have high endogenous glucose transport. | Ensure cells are not overgrown and are handled gently. Serum-starve cells for a few hours before the assay to reduce basal glucose uptake. |
| No significant increase in glucose uptake with MOTS-c | 1. MOTS-c is inactive. 2. Assay conditions are not optimal. 3. Cell line is not responsive. | 1. Verify the activity of your MOTS-c peptide. Use a fresh, properly stored batch. 2. Optimize the concentration of MOTS-c and the incubation time. Ensure the glucose concentration in the assay buffer is appropriate. 3. Confirm that your cell line expresses the necessary glucose transporters (e.g., GLUT4) and responds to known activators of glucose uptake (e.g., insulin). |
| High well-to-well variability | Inconsistent cell seeding, pipetting errors, or uneven washing. | Ensure a uniform cell monolayer by proper seeding technique. Use calibrated pipettes and be consistent with all pipetting steps. Wash all wells thoroughly and consistently. |
Quantitative Data Summary
Table 1: MOTS-c Peptide Stability After Reconstitution
| Storage Condition | Duration | Purity Change | Volume Change | Reference |
| Refrigerated (1.6–3.3°C) | 7 Days | +0.04% | -0.35% | [8] |
| Refrigerated (1.6–3.3°C) | 14 Days | -0.15% | -4.24% | [8] |
| Refrigerated (1.6–3.3°C) | 30 Days | -1.35% | -7.14% | [8] |
| Refrigerated (4°C) | 30 Days | No significant degradation | Not Reported | [1][5] |
| Frozen (-20°C or lower) | Several months | Stable | Not Reported | [1] |
Table 2: Recommended MOTS-c Dosages in Preclinical Research
| Model System | Dosage Range | Administration Route | Reference |
| Rodent Models | 0.5 - 15 mg/kg/day | Intraperitoneal or Subcutaneous | [3] |
| Cellular Culture | 10 - 100 µM | Direct Application | [7] |
| Human Pilot Studies (for research) | 5 - 10 mg | Subcutaneous (several times per week) | [2] |
Experimental Protocols
Protocol 1: Western Blot for p-AMPK (Thr172) Activation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with desired concentrations of MOTS-c for the specified duration. Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C with gentle shaking. Dilute antibodies in blocking buffer as per the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the p-AMPK signal to the total AMPK signal.
Protocol 2: 2-Deoxy-D-[3H]-glucose Uptake Assay
-
Cell Culture and Differentiation: Plate cells (e.g., L6 myotubes or 3T3-L1 adipocytes) in appropriate multi-well plates and differentiate them into mature cells.
-
Serum Starvation: Before the assay, serum-starve the cells in serum-free medium for 2-4 hours.
-
MOTS-c Treatment: Pre-incubate cells with desired concentrations of MOTS-c or a vehicle control for the specified time in serum-free medium. Include a positive control such as insulin.
-
Glucose Uptake: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing 2-deoxy-D-[3H]-glucose and unlabeled 2-deoxy-D-glucose. Incubate for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the glucose uptake by quickly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Express the results as a fold change over the vehicle control.
Visualizations
Caption: MOTS-c Signaling Pathway.
Caption: Western Blot Workflow for p-AMPK.
Caption: Glucose Uptake Assay Workflow.
References
- 1. uk-peptides.com [uk-peptides.com]
- 2. ipharmapharmacy.com [ipharmapharmacy.com]
- 3. peptideinitiative.com [peptideinitiative.com]
- 4. Development of a mass spectrometry based detection method for the mitochondrion-derived peptide MOTS-c in plasma samples for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanmedicalwellness.com [americanmedicalwellness.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. peptidecrafters.com [peptidecrafters.com]
MOTS-c Experimental Protocols: Technical Support Center
Welcome to the technical support center for MOTS-c experimental protocols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for common experiments involving the mitochondrial-derived peptide, MOTS-c.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with MOTS-c.
Q1: I am seeing inconsistent results in my cell culture experiments with MOTS-c. What are the common causes?
A1: Inconsistent results in cell culture can stem from several factors related to peptide handling, cell health, and assay conditions. Here are key areas to troubleshoot:
-
Peptide Stability and Handling:
-
Improper Storage: Ensure the lyophilized powder is stored at -20°C or lower for long-term use. Once reconstituted, stability can vary. While some sources suggest stability for up to 30 days at 4°C, others recommend use within 7 days for optimal potency.[1] For longer-term storage of the reconstituted peptide, aliquoting and freezing at -20°C or below is recommended to avoid repeated freeze-thaw cycles.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the reconstituted stock solution, as this can degrade the peptide. Prepare single-use aliquots.
-
Reconstitution Quality: Use high-purity water, such as HPLC-grade or bacteriostatic water, for reconstitution.[2] Ensure the peptide is fully dissolved by gently swirling the vial; do not vortex, as this can cause aggregation.[3]
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are healthy, have a consistent morphology, and are within a low passage number range. High passage numbers can lead to phenotypic drift and altered responses.
-
Cell Density: Plate cells at a consistent density across experiments. Both overly confluent and sparse cell populations can lead to variable responses.
-
Serum Starvation: If your protocol includes serum starvation, ensure the duration is consistent across all experiments.
-
-
Experimental Protocol:
-
Incubation Time: Optimize and maintain a consistent incubation time with MOTS-c.
-
Assay Buffer: Verify the pH and composition of your assay buffer to ensure it does not interfere with the experiment.
-
Q2: My in vivo study results are not reproducible. What should I check?
A2: Reproducibility in animal studies can be influenced by the peptide's preparation, administration, and the physiological state of the animals.
-
Peptide Preparation and Administration:
-
Fresh Preparation: Prepare MOTS-c solutions fresh just before administration if possible.
-
Consistent Administration Route: Use a consistent administration route (subcutaneous or intraperitoneal) as this can affect bioavailability and pharmacokinetics.
-
Injection Technique: Ensure a consistent and accurate injection technique. For subcutaneous injections, rotate the injection site (e.g., abdomen, thighs, upper arms) to minimize local irritation.[1]
-
-
Animal Factors:
-
Age and Strain: Use animals of the same age and genetic strain. MOTS-c levels and its effects can be age-dependent.[4]
-
Diet and Housing: Maintain consistent diet and housing conditions, as these can influence metabolic parameters.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental conditions before starting the treatment.
-
Q3: I am having trouble with my MOTS-c ELISA. What are some common issues and solutions?
A3: ELISA assays for MOTS-c can be challenging due to the peptide's small size and potential for instability.
-
High Background/Non-specific Staining:
-
Insufficient Washing: Ensure thorough washing between steps. Increase the number of washes or the soaking time.[5]
-
Antibody Concentration: Optimize the concentrations of primary and secondary antibodies.
-
Blocking: Ensure the blocking buffer is effective and the incubation time is sufficient.
-
-
Low Signal:
-
Peptide Degradation: Ensure proper sample handling and storage to prevent MOTS-c degradation. One study noted that MOTS-c is extremely unstable, with levels decreasing significantly at room temperature within a few hours.
-
Reagent Quality: Check the expiration dates and proper storage of all kit reagents.[6]
-
Incorrect Wavelength: Ensure the plate reader is set to the correct wavelength (typically 450 nm).[7]
-
-
High Variability Between Replicates:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes.
-
Incomplete Mixing: Mix samples and reagents thoroughly in the wells.
-
Plate Sealing: Ensure the plate is properly sealed during incubations to prevent evaporation.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies.
Table 1: Stability of Reconstituted MOTS-c Peptide
| Storage Temperature | Duration | Purity Change | Reference(s) |
| 35–38°F (1.6–3.3°C) | 7 Days | +0.04% | [2] |
| 35–38°F (1.6–3.3°C) | 14 Days | -0.15% | [2] |
| 35–38°F (1.6–3.3°C) | 30 Days | -1.35% | [2] |
| 4°C | Up to 30 Days | No significant degradation | [8] |
| -20°C or lower | Several Months | Stable | [8] |
Note: There is some variation in reported stability at refrigeration temperatures. For critical experiments, using freshly reconstituted or aliquoted and frozen peptide is recommended.
Table 2: In Vivo Dosing Protocols for MOTS-c in Mice
| Dosage | Administration Route | Frequency | Duration | Mouse Model | Reference(s) |
| 0.5 mg/kg/day | Intraperitoneal (i.p.) | Daily | 3 weeks | High-fat diet-fed male mice | [9] |
| 2.5 mg/kg | Intraperitoneal (i.p.) | Twice daily | 3 days | Diet-induced obese mice | [9] |
| 5 mg/kg/day | Intraperitoneal (i.p.) | Daily | 7 days | C57BL/6 mice | [10] |
| 5 mg/kg | Intraperitoneal (i.p.) | - | 5 weeks | Ovariectomized female mice | [9] |
| 15 mg/kg/day | Intraperitoneal (i.p.) | Daily | 2 weeks | Mice of different ages | [4] |
| 50 mg/kg | Intraperitoneal (i.p.) | Single dose | - | Male mice (formalin-induced pain model) | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving MOTS-c.
Protocol 1: Reconstitution and Handling of Lyophilized MOTS-c
-
Preparation: Before opening, bring the vial of lyophilized MOTS-c and the reconstitution solvent (e.g., bacteriostatic water) to room temperature.[11]
-
Sterilization: Clean the rubber stoppers of both the peptide vial and the solvent vial with an alcohol swab.[11]
-
Reconstitution: Using a sterile syringe, slowly inject the desired volume of solvent into the MOTS-c vial, aiming the stream against the side of the vial to avoid foaming.[11]
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake or vortex. [3]
-
Storage:
-
Short-term: Store the reconstituted solution at 2-8°C. Use within the recommended timeframe based on stability data (see Table 1).
-
Long-term: For extended storage, prepare single-use aliquots and store them at -20°C or colder. Avoid repeated freeze-thaw cycles.[8]
-
Protocol 2: In Vivo Administration of MOTS-c in Mice
A. Subcutaneous (SQ) Injection
-
Restraint: Properly restrain the mouse. One method is to grasp the loose skin over the shoulders (scruff) with your thumb and forefinger.[12]
-
Injection Site: Identify the injection site, such as the scruff or the flank. Rotate injection sites if administering multiple doses.[1][12]
-
Injection: Lift the skin to create a "tent." Insert the needle at the base of the tented skin, parallel to the body. Aspirate briefly to ensure you have not entered a blood vessel, then slowly inject the MOTS-c solution.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site if needed.
B. Intraperitoneal (i.p.) Injection
-
Restraint: Restrain the mouse, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Injection: Insert the needle at a 10-30 degree angle into the abdominal cavity. Do not insert the needle too deeply. Aspirate to check for any fluid (blood or urine). If clear, inject the solution.
-
Withdrawal: Withdraw the needle smoothly.
Protocol 3: MOTS-c Treatment in Cell Culture
-
Cell Plating: Plate cells at a predetermined density in appropriate culture vessels and allow them to adhere overnight.
-
Serum Starvation (if applicable): The following day, replace the growth medium with a serum-free or low-serum medium and incubate for a period optimized for your cell type (e.g., 4-24 hours). This helps to reduce basal signaling pathway activation.
-
MOTS-c Treatment: Prepare a stock solution of MOTS-c in a suitable vehicle (e.g., sterile water or PBS). Further dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Incubation: Remove the starvation medium and add the medium containing the different concentrations of MOTS-c or vehicle control to the cells.
-
Assay: Incubate for the desired period (e.g., 30 minutes for signaling studies, 24-72 hours for viability or gene expression assays) before proceeding with downstream analysis such as Western blotting, RT-qPCR, or metabolic assays.
Protocol 4: Western Blot for MOTS-c Signaling (p-AMPK)
-
Cell Lysis: After MOTS-c treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key pathways and processes related to MOTS-c research.
Caption: MOTS-c activates the AMPK signaling pathway.
Caption: Stress-induced nuclear translocation of MOTS-c.
Caption: Troubleshooting logic for MOTS-c experiments.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. ipharmapharmacy.com [ipharmapharmacy.com]
- 3. mybiosource.com [mybiosource.com]
- 4. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. peptideinitiative.com [peptideinitiative.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. particlepeptides.com [particlepeptides.com]
- 12. urmc.rochester.edu [urmc.rochester.edu]
MOTS-c Technical Support Center: Refining Dosage for Specific Research Outcomes
Welcome to the MOTS-c Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining MOTS-c dosage for specific research outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is MOTS-c and what is its primary mechanism of action?
A1: MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that plays a significant role in metabolic regulation.[1][2] Its primary mechanism of action is the activation of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][3][4] By activating AMPK, MOTS-c influences a variety of downstream processes, including enhanced glucose uptake, increased fatty acid oxidation, and improved mitochondrial function.[5][6][7] Under conditions of metabolic stress, MOTS-c can also translocate to the nucleus and regulate gene expression.[4][8]
Q2: What are the common administration routes for MOTS-c in research?
A2: The most common route of administration for MOTS-c in preclinical research is subcutaneous (SC) injection.[6] Intraperitoneal (IP) injections have also been used in some animal studies.[9] The choice of administration route may depend on the specific experimental design and research question.
Q3: What is the recommended solvent for reconstituting lyophilized MOTS-c?
A3: Lyophilized MOTS-c should be reconstituted with sterile, bacteriostatic water.[5] It is recommended to gently roll or swirl the vial to dissolve the peptide, avoiding vigorous shaking which can degrade the peptide structure.[5]
Q4: How should reconstituted MOTS-c be stored and for how long is it stable?
A4: After reconstitution, MOTS-c solutions should be stored refrigerated at 2-8°C and protected from light.[5] For optimal potency, it is recommended to use the reconstituted peptide within 7 to 30 days.[6][10] For long-term storage, lyophilized MOTS-c should be stored at -20°C or colder. It is crucial to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[10]
Q5: Is MOTS-c approved for human use?
A5: No, MOTS-c is currently not approved by the U.S. Food and Drug Administration (FDA) for any medical use in humans. It is considered an experimental peptide and is intended for research purposes only.[11]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized MOTS-c
-
Question: I am having difficulty dissolving my lyophilized MOTS-c powder. What could be the issue and how can I resolve it?
-
Answer:
-
Possible Cause: The peptide may have a high hydrophobic content, making it less soluble in aqueous solutions alone.
-
Troubleshooting Steps:
-
Ensure you are using the correct solvent, which is typically sterile bacteriostatic water.[5]
-
Instead of shaking, gently swirl or roll the vial to aid dissolution.[5]
-
If the peptide remains insoluble, you can try adding a small amount of an organic solvent like DMSO to the initial reconstitution, followed by the addition of bacteriostatic water. However, ensure the final concentration of the organic solvent is compatible with your experimental system.[12][13]
-
Sonication can also be used to help dissolve the peptide.[12][13] Always centrifuge the solution before use to pellet any undissolved particles.[12]
-
-
Issue 2: Inconsistent or No Biological Effect Observed
-
Question: My experiments with MOTS-c are showing inconsistent results, or I am not observing the expected biological effect. What are the potential reasons?
-
Answer:
-
Possible Causes:
-
Peptide Degradation: Improper storage or handling of the MOTS-c peptide can lead to its degradation.
-
Incorrect Dosage: The dosage used may not be optimal for the specific cell type or animal model.
-
Experimental Variability: Inherent biological variability or inconsistencies in the experimental protocol.
-
-
Troubleshooting Steps:
-
Verify Peptide Integrity:
-
Optimize Dosage:
-
Refer to the quantitative data tables below for dosage ranges used in various studies and for different research outcomes.
-
Perform a dose-response study to determine the optimal concentration for your specific experimental model.
-
-
Ensure Protocol Consistency:
-
Standardize all experimental procedures, including cell culture conditions, animal handling, and timing of treatments and measurements.
-
Include appropriate positive and negative controls in your experiments. For example, when assessing AMPK activation, include a known AMPK activator as a positive control.
-
-
-
Issue 3: High Background in Western Blot for p-AMPK
-
Question: I am performing a Western blot to detect phosphorylated AMPK (p-AMPK) after MOTS-c treatment, but I am getting high background. How can I troubleshoot this?
-
Answer:
-
Possible Causes:
-
Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.
-
Antibody Concentration Too High: The primary or secondary antibody concentrations may be too high.
-
Insufficient Washing: Washing steps may not be adequate to remove unbound antibodies.
-
-
Troubleshooting Steps:
-
Optimize Blocking:
-
Titrate Antibodies:
-
Improve Washing:
-
-
Quantitative Data Summary
Table 1: MOTS-c Dosage in Preclinical In Vivo Studies
| Research Outcome | Animal Model | Dosage | Administration Route | Duration | Reference |
| Improved Insulin (B600854) Sensitivity | Male Mice | 5 mg/kg | Intraperitoneal (i.p.) | 7 days | [9] |
| Prevention of Diet-Induced Obesity | Male Mice (High-Fat Diet) | 0.5 mg/kg/day | Intraperitoneal (i.p.) | 3 weeks | [9] |
| Reduced Fat Accumulation | Ovariectomized Female Mice | 5 mg/kg | Intraperitoneal (i.p.) | 5 weeks | [9] |
| Reduced Menopause-Related Bone Loss | Ovariectomized Female Mice | 5 mg/kg/day | Intraperitoneal (i.p.) | 12 weeks | [9] |
| Enhanced Physical Performance | Aged and Obese Mice | Not specified | Not specified | Not specified | [9] |
| Improved Glucose Homeostasis in T2D | T2D Rats | 15 mg/kg | Daily injection | 3 weeks | [19][20] |
Table 2: Anecdotal Human MOTS-c Dosage Protocols
| Protocol Goal | Dosage | Frequency | Cycle Length | Reference |
| Metabolic Research | 5 mg | Every 5 days | 20 days | [5] |
| General Metabolic Health | 200-1,000 mcg | Daily (with gradual titration) | 8-12 weeks | [6] |
| Metabolic Enhancement | 5-10 mg | 2-3 times weekly | 8-12 weeks | [2] |
Disclaimer: The information in Table 2 is based on anecdotal reports and is for informational purposes only. MOTS-c is not approved for human use.
Detailed Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay
This protocol describes a method to assess the effect of MOTS-c on glucose uptake in a cell culture model, such as adipocytes or myotubes.
Materials:
-
Differentiated adipocytes or myotubes
-
MOTS-c peptide
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog
-
Insulin (as a positive control)
-
Cytochalasin B (as an inhibitor of glucose transport)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed and differentiate cells in appropriate culture plates.
-
Serum-starve the cells for 2-4 hours before the assay.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with MOTS-c at the desired concentrations for the specified time. Include a vehicle control, a positive control (insulin), and a negative control (cytochalasin B).
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or the fluorescent glucose analog to the KRH buffer.
-
Incubate for 10-15 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
If using a radiolabeled glucose analog, measure the radioactivity in the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein concentration in each well.
Protocol 2: Quantification of MOTS-c in Plasma by ELISA
This protocol provides a general outline for quantifying MOTS-c levels in plasma samples using a commercially available ELISA kit.
Materials:
-
Commercially available MOTS-c ELISA kit
-
Plasma samples collected with EDTA or heparin as an anticoagulant[21]
-
Microplate reader
Procedure:
-
Sample Preparation:
-
ELISA Assay:
-
Follow the specific instructions provided with the MOTS-c ELISA kit.
-
Typically, this involves adding standards and samples to a microplate pre-coated with an anti-MOTS-c antibody.
-
A biotin-conjugated detection antibody is then added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added to produce a color change, which is then stopped with a stop solution.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of MOTS-c in the plasma samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations
Caption: MOTS-c signaling pathway leading to metabolic regulation.
Caption: Experimental workflow for an in vitro glucose uptake assay.
References
- 1. ipharmapharmacy.com [ipharmapharmacy.com]
- 2. MOTS-c Peptide and Its Role in Metabolic Health | Social Life Magazine [sociallifemagazine.com]
- 3. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptideprotocol.info [peptideprotocol.info]
- 6. peptidedosages.com [peptidedosages.com]
- 7. polarispeptides.com [polarispeptides.com]
- 8. researchgate.net [researchgate.net]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. uk-peptides.com [uk-peptides.com]
- 11. assaygenie.com [assaygenie.com]
- 12. jpt.com [jpt.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. Mitochondria-derived peptide MOTS-c restores mitochondrial respiration in type 2 diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Mitochondria-derived peptide MOTS-c restores mitochondrial respiration in type 2 diabetic heart | Semantic Scholar [semanticscholar.org]
- 21. assaygenie.com [assaygenie.com]
Technical Support Center: MOTS-c Experimental Guidelines
Welcome to the technical support center for MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on ensuring target specificity and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MOTS-c?
A1: MOTS-c is a mitochondrial-derived peptide that primarily functions as a metabolic regulator.[1][2] Its main mechanism involves inhibiting the folate-methionine cycle.[3][4][5] This inhibition leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an AMP analog, which in turn activates the 5' AMP-activated protein kinase (AMPK) pathway.[3][4][5][6] Activated AMPK acts as a master metabolic switch, enhancing glucose uptake and fatty acid oxidation.[1][6] MOTS-c can also translocate to the nucleus under stress to regulate the expression of antioxidant and stress-response genes.[6]
Q2: Are there known off-target effects for MOTS-c?
A2: As a naturally occurring peptide, MOTS-c exhibits high specificity.[7][8] The concept of "off-target effects" is primarily discussed in the context of using supra-physiological concentrations in experiments, which could lead to interactions with lower-affinity targets.[9] The primary on-target pathway is the regulation of the folate cycle and subsequent AMPK activation.[4][5] Effects observed outside of this pathway should be carefully validated to distinguish between a novel biological function and a non-specific effect.
Q3: How does MOTS-c enter the cell and where does it act?
A3: MOTS-c is known to be cell-permeable. While a specific cell-surface receptor has not yet been identified, its primary site of action is intracellular, where it interacts with enzymes of the folate-methionine cycle.[3][5][10] Under certain stress conditions, it can also translocate to the nucleus to influence gene expression.[6][10] Its main target organ in vivo appears to be skeletal muscle.[3][5]
Q4: What is the difference between endogenous and exogenous MOTS-c?
A4: Endogenous MOTS-c is naturally produced by the mitochondria within cells and its levels are regulated by factors like exercise and age.[11][12] For example, in young, healthy men, acute exercise was shown to increase skeletal muscle MOTS-c levels by approximately 11.9-fold and circulating levels by 1.6-fold.[13] Exogenous MOTS-c is chemically synthesized and administered in experimental settings to study its effects.[1] It is critical to use concentrations of exogenous MOTS-c that are within a physiologically relevant range to ensure the observed effects are meaningful.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating potential off-target effects or experimental inconsistencies.
Issue 1: Unexpected or High Cellular Toxicity Observed
-
Possible Cause: The MOTS-c concentration used may be too high, leading to non-specific cellular stress or activation of unintended pathways. Peptides are highly selective, but at concentrations significantly above their effective range, they may bind to lower-affinity targets.[9]
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the minimal concentration required for the desired on-target effect (e.g., AMPK phosphorylation). Use concentrations at or slightly above the IC50 or EC50 for the primary target.[9]
-
Check Peptide Purity and Handling: Ensure the lyophilized peptide was stored correctly (frozen at -20°C) and that the reconstituted solution is fresh and sterile.[6] Peptide degradation can lead to loss of activity or unpredictable effects.
-
Conduct a Rescue Experiment: If MOTS-c's effect is mediated by the folate cycle, supplementing the culture media with folic acid (e.g., 100 nM) may reverse the phenotype, confirming the on-target mechanism.[5]
-
Issue 2: Experimental Results are Inconsistent or Not Reproducible
-
Possible Cause: Variability in peptide reconstitution, administration, or cellular conditions. The biological activity of MOTS-c can be highly dose-dependent.[14]
-
Troubleshooting Steps:
-
Standardize Reconstitution Protocol: Reconstitute lyophilized MOTS-c in sterile bacteriostatic water. Gently swirl or roll the vial to dissolve; do not shake vigorously. Aliquot and store at 2–8°C for short-term use (up to 7 days) or freeze for long-term stability.[6]
-
Optimize Dosing Schedule: For in vivo studies, the dosage and duration can vary significantly. Lower doses (0.5–5 mg/kg) are often used for longer treatments (8–12 weeks), while higher doses (10–15 mg/kg) may be used for shorter periods (2–4 weeks).[14]
-
Control for Cellular State: Ensure cells are in a consistent metabolic state (e.g., serum-starved) before treatment, as the effects of MOTS-c are intimately linked to cellular energy status.
-
Issue 3: Unsure if Observed Effect is a Direct On-Target Consequence
-
Possible Cause: The observed phenotype could be a downstream consequence of AMPK activation or an entirely separate, off-target interaction.
-
Troubleshooting Steps:
-
Validate with a Secondary Modulator: Use a structurally distinct AMPK activator (like AICAR itself) to see if the phenotype is recapitulated.[9] If both compounds produce the same effect, it is more likely to be an on-target consequence of AMPK activation.
-
Use a Null Mutant Control: To confirm the specificity of the MOTS-c amino acid sequence, create a control peptide with key residues substituted (e.g., with alanine). This null mutant should not elicit the same biological response.[5]
-
Perform a Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that MOTS-c is physically engaging with its intended target proteins within the cell.[9]
-
Data Presentation: In Vivo Dosing
The optimal dose for MOTS-c is highly dependent on the animal model, duration of the study, and the specific research question. The following table summarizes dosages used in various preclinical studies. Starting with a lower dose and titrating up is recommended.
| Dosage (mg/kg/day) | Animal Model | Duration | Key Finding | Reference |
| 0.5 mg/kg | High-Fat Diet Mice | 3 weeks | Prevented weight gain and improved glucose homeostasis. | [13] |
| 5 mg/kg | Male Mice | 7 days | Improved whole-body insulin (B600854) sensitivity. | [13] |
| 5 mg/kg | Ovariectomized Female Mice | 5 weeks | Reduced fat accumulation and improved insulin sensitivity. | [13] |
| 7.5 mg/kg | Mice | N/A | Showed beneficial effects. | [14] |
| 10 mg/kg | Mice | 2-4 weeks (short term) | Elicited significant biological reactions. | [14] |
| 15 mg/kg | Mice | 3 weeks | Showed beneficial effects in a diabetic heart model. | [14] |
Experimental Protocols
Protocol 1: Confirmation of On-Target AMPK Pathway Activation in vitro
This protocol details the steps to confirm that MOTS-c is activating its primary signaling pathway in a cultured cell line (e.g., C2C12 myoblasts).
Methodology:
-
Cell Culture: Plate C2C12 cells in a 6-well plate and grow to 70-80% confluency. Differentiate into myotubes by switching to a low-serum differentiation medium for 4-6 days.
-
Serum Starvation: Prior to treatment, incubate the differentiated myotubes in a serum-free medium for 4-6 hours to reduce basal signaling.
-
MOTS-c Treatment: Prepare a stock solution of MOTS-c in sterile water or DMSO. Treat cells with a range of MOTS-c concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a specified time (e.g., 4 hours). Include a vehicle-only control.
-
Positive Control: Treat a separate well with 500 µM AICAR as a positive control for AMPK activation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Phospho-AMPKα (Thr172) and total AMPKα.
-
Use appropriate secondary antibodies and an ECL detection system.
-
-
Data Analysis: Quantify band intensity using densitometry software. Calculate the ratio of phosphorylated AMPK to total AMPK. A dose-dependent increase in this ratio confirms on-target pathway activation.
Protocol 2: In Vivo Administration of MOTS-c
This protocol provides a general guideline for the subcutaneous administration of MOTS-c in a mouse model.
Methodology:
-
Peptide Reconstitution: Reconstitute lyophilized MOTS-c powder with sterile 0.9% saline or bacteriostatic water to the desired stock concentration (e.g., 10 mg/mL). Ensure complete dissolution by gentle swirling.[6]
-
Dosage Calculation: Calculate the injection volume based on the animal's body weight and the target dose (e.g., 0.5 mg/kg).
-
Administration:
-
Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline) to the control group.
-
Monitoring: Monitor animals for any adverse reactions, changes in body weight, and food intake.[13][14]
-
Tissue Collection: At the end of the study, collect blood and tissues (e.g., skeletal muscle, liver) for downstream analysis (e.g., Western blot, metabolomics, gene expression).
Visualizations
Signaling Pathway of MOTS-c
Caption: Primary signaling pathway of MOTS-c leading to AMPK activation.
Experimental Workflow for Validating Specificity
Caption: Workflow for distinguishing on-target from potential off-target effects.
Concentration vs. Effect Relationship
Caption: Conceptual link between MOTS-c concentration and effect specificity.
References
- 1. ipharmapharmacy.com [ipharmapharmacy.com]
- 2. bc9.co [bc9.co]
- 3. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidedosages.com [peptidedosages.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation [frontiersin.org]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Mitochondria-derived peptide MOTS-c restores mitochondrial respiration in type 2 diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptideinitiative.com [peptideinitiative.com]
MOTS-c Peptide Purity: A Technical Support Center for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quality control of MOTS-c peptide purity. Ensure the accuracy and reproducibility of your experiments with detailed methodologies, data interpretation guides, and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for MOTS-c peptide in my research?
A1: The required purity level depends on your specific application. Here are general recommendations:
-
>98%: Recommended for sensitive applications such as NMR and chromatography standards.
-
>95%: Suitable for in-vitro studies, bioassays, ELISA, and RIA.
-
80-95%: Can be used for less sensitive applications like immunological studies for producing polyclonal antibodies or non-quantitative antibody blocking experiments.[1]
Q2: What are the most common impurities in synthetic MOTS-c peptides?
A2: Impurities in synthetic peptides like MOTS-c typically arise from the synthesis process itself or degradation during storage.[2] Common impurities include:
-
Truncated or Deletion Sequences: Peptides that are shorter than the full-length MOTS-c sequence due to incomplete amino acid coupling during synthesis.[1][3]
-
Oxidized Peptides: The methionine residues in MOTS-c are susceptible to oxidation, resulting in an increase in mass of +16 Da per oxidized residue.
-
Deamidated Peptides: Asparagine and glutamine residues can deamidate, causing a +1 Da mass shift.
-
Incompletely Deprotected Peptides: Residual protecting groups from synthesis can remain on the peptide.
-
Adducts: Formation of adducts with salts (e.g., sodium, potassium) or solvents can occur, leading to unexpected masses in mass spectrometry analysis.
Q3: How should I properly store my MOTS-c peptide to maintain its purity and stability?
A3: Proper storage is crucial for maintaining the integrity of your MOTS-c peptide.
-
Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or colder. For short-term storage, 4°C is acceptable.
-
Reconstituted Solution: After reconstituting the peptide, it is recommended to store it at 4°C for short-term use (up to a month).[4] For longer-term storage, aliquot the solution into single-use vials and freeze at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] Studies have shown that MOTS-c is stable in solution for at least 30 days when stored at 4°C.[4]
Q4: What is the difference between peptide purity and net peptide content?
A4: These are two distinct but important quality control parameters.
-
Peptide Purity: Determined by HPLC, this represents the percentage of the target peptide sequence relative to other peptide impurities (e.g., truncated or modified sequences) in the sample.[1]
-
Net Peptide Content (NPC): This is the percentage of the peptide by weight in the lyophilized powder, which also contains non-peptide components like water, counter-ions (e.g., TFA), and residual solvents. NPC is typically determined by amino acid analysis or elemental analysis.[1]
Troubleshooting Guides
HPLC Analysis
Problem: My HPLC chromatogram shows multiple peaks for my MOTS-c sample.
-
Possible Cause 1: Impurities in the sample.
-
Solution: This is the most likely reason. The additional peaks represent impurities such as truncated sequences, oxidized forms, or other byproducts of synthesis. The purity of your peptide is calculated by the area of the main peak as a percentage of the total area of all peptide-related peaks.
-
-
Possible Cause 2: Improper sample preparation.
-
Solution: Ensure your peptide is fully dissolved in the mobile phase or a compatible solvent. Insoluble particles can cause spurious peaks. Filter your sample before injection.
-
-
Possible Cause 3: Column overload.
-
Solution: Injecting too much peptide can lead to peak broadening and the appearance of shoulder peaks. Try injecting a smaller amount of your sample.
-
Problem: The retention time of my MOTS-c peak is inconsistent between runs.
-
Possible Cause 1: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase for each run and ensure the solvents are thoroughly mixed. Small variations in the organic solvent concentration can significantly shift retention times.
-
-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature throughout your analyses.
-
-
Possible Cause 3: Column degradation.
-
Solution: Over time, HPLC columns can degrade, leading to changes in retention. If you observe a consistent drift in retention time and a loss of peak resolution, it may be time to replace your column.
-
Mass Spectrometry (MS) Analysis
Problem: My mass spectrum shows a peak with a mass of +16 Da compared to the theoretical mass of MOTS-c.
-
Possible Cause: Oxidation.
-
Solution: This is a very common modification, especially for peptides containing methionine, like MOTS-c. The +16 Da mass shift corresponds to the addition of one oxygen atom. If you see peaks at +32 Da or +48 Da, this indicates the presence of doubly or triply oxidized species. To minimize oxidation, handle the peptide under inert gas and use degassed solvents.
-
Problem: I see unexpected peaks in my mass spectrum, such as [M+23]+ or [M+39]+.
-
Possible Cause: Salt adducts.
-
Solution: These peaks correspond to the adduction of sodium ([M+Na]+) and potassium ([M+K]+) ions. This is common in electrospray ionization (ESI) mass spectrometry. Using high-purity solvents and plasticware instead of glassware can help minimize these adducts.[5]
-
Problem: The observed mass does not match the theoretical mass of MOTS-c.
-
Possible Cause 1: Incorrect charge state assignment.
-
Solution: In ESI-MS, peptides can become multiply charged. Ensure you are correctly identifying the charge state of your ion peaks to calculate the correct molecular weight. For example, for a doubly charged ion [M+2H]2+, the observed m/z must be multiplied by 2 and then have 2 Da subtracted to get the molecular weight.
-
-
Possible Cause 2: Presence of modifications or impurities.
-
Solution: Refer to the common impurities table below to see if the mass difference corresponds to a known modification. If not, further investigation using tandem mass spectrometry (MS/MS) may be required to identify the unknown species.[6]
-
Data Presentation
Table 1: Theoretical Physicochemical Properties of MOTS-c
| Property | Value |
| Amino Acid Sequence | Met-Arg-Trp-Gln-Glu-Met-Gly-Tyr-Ile-Phe-Tyr-Pro-Arg-Lys-Leu-Arg |
| Molecular Formula | C₁₀₁H₁₅₂N₂₈O₂₂S₂ |
| Average Molecular Weight | 2174.59 Da |
| Monoisotopic Molecular Weight | 2172.10 Da |
Table 2: Common Impurities and Mass Shifts in Mass Spectrometry
| Impurity/Modification | Mass Shift (Monoisotopic) | Description |
| Oxidation | +15.99 Da | Addition of an oxygen atom, commonly on Methionine or Tryptophan. |
| Deamidation | +0.98 Da | Conversion of Asparagine or Glutamine to Aspartic Acid or Glutamic Acid. |
| Sodium Adduct | +21.98 Da | Addition of a sodium ion to the protonated molecule. |
| Potassium Adduct | +37.95 Da | Addition of a potassium ion to the protonated molecule. |
| Truncation (-Arg) | -156.10 Da | Loss of an Arginine residue from the N- or C-terminus. |
| Truncation (-Leu) | -113.08 Da | Loss of a Leucine residue from the N- or C-terminus. |
| Incomplete Deprotection (Fmoc) | +222.07 Da | Residual Fluorenylmethyloxycarbonyl protecting group. |
Experimental Protocols
Protocol 1: Purity Analysis of MOTS-c by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for analyzing the purity of MOTS-c. Optimization may be required based on the specific HPLC system and column used.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of lyophilized MOTS-c peptide.
-
Dissolve the peptide in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
| Parameter | Specification |
| Column | C18 reversed-phase, 3.5-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV absorbance at 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the MOTS-c peptide using the area percentage method: % Purity = (Area of the main peptide peak / Total area of all peptide-related peaks) x 100
-
Protocol 2: Identity Confirmation of MOTS-c by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the molecular weight of MOTS-c using LC-MS.
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of MOTS-c in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
-
LC-MS System and Conditions:
-
Use an HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
-
Employ a C18 column with a gradient similar to the one described in the HPLC protocol, but using formic acid instead of TFA as the ion-pairing agent for better MS sensitivity.
-
Set the mass spectrometer to scan a mass range that includes the expected m/z values for the different charge states of MOTS-c (e.g., m/z 400-1500).
-
-
Data Analysis:
-
Identify the peaks corresponding to the different charge states of MOTS-c (e.g., [M+2H]²⁺, [M+3H]³⁺, [M+4H]⁴⁺).
-
Deconvolute the mass spectrum to determine the molecular weight of the peptide.
-
Compare the observed molecular weight to the theoretical molecular weight of MOTS-c (2174.59 Da).
-
Protocol 3: Quantitative Amino Acid Analysis (AAA)
This protocol provides a general workflow for determining the net peptide content of a MOTS-c sample.
-
Hydrolysis:
-
Accurately weigh a known amount of the peptide.
-
Hydrolyze the peptide into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[7]
-
-
Derivatization:
-
The resulting amino acids are derivatized to make them detectable by UV or fluorescence. A common derivatization agent is phenylisothiocyanate (PITC).
-
-
Analysis:
-
The derivatized amino acids are separated and quantified by RP-HPLC with UV detection.[8]
-
The amount of each amino acid is determined by comparing its peak area to that of a known standard.
-
-
Calculation:
-
The net peptide content is calculated by comparing the total amount of amino acids detected to the initial weight of the peptide sample.
-
Visualizations
MOTS-c Quality Control Workflow
Caption: Workflow for MOTS-c peptide quality control analysis.
MOTS-c Signaling Pathway
Caption: Simplified signaling pathway of MOTS-c via AMPK activation.[1][9][10]
Troubleshooting Logic for HPLC Peak Issues
Caption: Decision tree for troubleshooting common HPLC peak issues.
References
- 1. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. uk-peptides.com [uk-peptides.com]
- 5. Mutation Mass Shifts [prospector.ucsf.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. MOTS-C - Ursofik. [ursofik.com]
- 10. MOTS-c interacts synergistically with exercise intervention to regulate PGC-1α expression, attenuate insulin resistance and enhance glucose metabolism in mice via AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with high background in MOTS-c ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in MOTS-c (Mitochondrial-derived peptide c) ELISA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background in an ELISA can obscure results and lead to inaccurate quantification. In a competitive ELISA, such as those commonly used for MOTS-c, high background is reflected as a low optical density (OD) signal in the absence of the analyte. Here are some common causes and solutions:
Q1: What are the most common causes of high background in a MOTS-c competitive ELISA?
High background in a competitive ELISA, which manifests as a lower-than-expected signal in your zero standard (B0) wells, can be attributed to several factors. The primary reasons often revolve around procedural steps such as inadequate washing, insufficient blocking, and issues with reagent concentrations.[1][2] Contamination of reagents or buffers can also introduce non-specific signals.[2][3]
Q2: My zero standard (B0) has a very low signal. How can I troubleshoot this?
A low signal in the B0 well of a competitive ELISA indicates high background, as it means there is minimal binding of the labeled MOTS-c, suggesting something else is interfering. Here’s a step-by-step approach to troubleshoot this issue:
-
Review Washing Protocol: Insufficient washing is a frequent cause of high background.[2] Ensure that you are following the kit's recommended washing procedure rigorously.
-
Optimize Blocking: The blocking buffer may not be effectively preventing non-specific binding.[1]
-
Check Antibody Concentrations: The concentration of the detection antibody may be too high, leading to non-specific binding.[3]
-
Investigate Reagent Contamination: Contaminated buffers or reagents can introduce interfering substances.[2]
-
Assess Sample Matrix Effects: Components in your sample matrix (e.g., serum, plasma) might be interfering with the assay.[4][5][6]
In-Depth Troubleshooting Protocols
Protocol 1: Optimizing the Plate Washing Procedure
Insufficient washing can leave behind unbound reagents, leading to high background.[2] This protocol provides steps to optimize your washing technique.
Objective: To ensure complete removal of unbound reagents and reduce background signal.
Methodology:
-
Increase Wash Cycles: If the standard protocol recommends 3 washes, try increasing to 4 or 5 cycles.[1]
-
Introduce a Soak Step: After adding the wash buffer to the wells, let it soak for 30-60 seconds before aspirating.[7] This can help dislodge weakly bound, non-specific molecules.
-
Ensure Complete Aspiration: After each wash, ensure all wash buffer is removed. You can do this by inverting the plate and tapping it firmly on a clean paper towel.[7]
-
Verify Washer Performance: If using an automated plate washer, ensure all pins are dispensing and aspirating correctly and that the aspiration height is optimized for the plate type.
| Parameter | Standard Protocol | Optimized Protocol |
| Wash Cycles | 3 | 4-5 |
| Soak Time | None | 30-60 seconds per wash |
| Aspiration | Standard aspiration | Verify complete removal |
Protocol 2: Blocking Buffer Optimization
An effective blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[1][8]
Objective: To identify the most effective blocking buffer to minimize non-specific binding.
Methodology:
-
Test Different Blocking Agents: While many kits provide a blocking buffer, if you are developing your own assay or suspect the provided blocker is insufficient, test alternatives. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercially available synthetic blockers. For peptide ELISAs, blockers that minimize steric hindrance, such as some synthetic options, can be advantageous.[9]
-
Optimize Blocking Concentration: If using BSA, for example, test a range of concentrations (e.g., 1%, 2%, 3% w/v in PBS or TBS).
-
Increase Blocking Incubation Time: Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (0.05%) in your blocking buffer can help reduce non-specific interactions.[10]
| Blocking Agent | Concentration | Incubation Time |
| BSA | 1-3% (w/v) | 1-2 hours at RT or overnight at 4°C |
| Non-fat Dry Milk | 1-5% (w/v) | 1-2 hours at RT |
| Commercial Blocker | Per manufacturer | Per manufacturer |
Note: Non-fat dry milk is generally not recommended for assays using biotin-avidin systems due to potential cross-reactivity.
Protocol 3: Antibody Concentration Titration
Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.[3]
Objective: To determine the optimal antibody dilution that provides a good signal-to-noise ratio.
Methodology:
-
Perform a Dilution Series: Prepare a series of dilutions of your primary antibody on either side of the manufacturer's recommended concentration. For example, if the recommendation is 1:1000, test 1:500, 1:1000, 1:2000, and 1:4000.[11]
-
Run a Control Without Primary Antibody: To check for non-specific binding of the secondary antibody, include wells where you omit the primary antibody but add all other reagents.
-
Evaluate the Results: Choose the dilution that gives the lowest background in the absence of the analyte while still providing a robust signal in its presence. For a competitive ELISA, this would be the dilution that provides a high OD for the zero standard.
| Dilution Factor | Expected Outcome |
| Too Concentrated | High background (low B0 signal) |
| Optimal | Low background (high B0 signal), good dynamic range |
| Too Dilute | Low signal across the board |
A recommended starting dilution for a polyclonal anti-MOTS-c antibody for ELISA is 1:10,000, but this should be optimized for your specific assay.[12]
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following diagrams illustrate key concepts and workflows.
Caption: A flowchart for troubleshooting high background in MOTS-c ELISA.
Caption: The competitive binding principle in a MOTS-c ELISA.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 5. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect in tumor lysates - Does it affect your cytokine ELISA and multiplex analyses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. bosterbio.com [bosterbio.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. corning.com [corning.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. MOTS-c Polyclonal Antibody (MOTSC-101AP) [thermofisher.com]
MOTS-c Experimental Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mitochondrial-derived peptide, MOTS-c.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments involving MOTS-c.
Guide 1: Troubleshooting In Vitro Experiments
Question: Why am I not observing the expected cellular response to MOTS-c treatment (e.g., increased glucose uptake, AMPK activation)?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Peptide Quality and Integrity | 1. Verify Peptide Purity: Use a reputable supplier and obtain a certificate of analysis (CoA) for the purchased MOTS-c lot. 2. Proper Storage: Store lyophilized MOTS-c at -20°C or below. Once reconstituted, refrigerate at 2-8°C and use within 7 days to maintain potency. Avoid repeated freeze-thaw cycles.[1] 3. Correct Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or an appropriate buffer as recommended by the supplier. Ensure complete dissolution. |
| Cell Culture Conditions | 1. Cell Type and Passage Number: The responsiveness to MOTS-c can be cell-type specific. Ensure the cell line used is appropriate for the intended study. Use cells at a low passage number to avoid issues with senescence or altered metabolic profiles. 2. Serum Starvation: For signaling pathway studies (e.g., AMPK phosphorylation), serum-starve the cells for a few hours before MOTS-c treatment to reduce baseline signaling. 3. Metabolic State of Cells: The baseline metabolic status of the cells can influence the effects of MOTS-c.[2] Consider the glucose concentration in your culture medium. |
| Experimental Protocol | 1. Dosage and Incubation Time: Optimize the concentration of MOTS-c and the duration of treatment. Effects on signaling pathways like AMPK phosphorylation can be rapid (minutes to hours), while changes in gene expression may require longer incubation times. 2. Vehicle Control: Ensure that the vehicle used to dissolve MOTS-c does not have an effect on the cells. A vehicle-only control group is essential. |
Question: I am observing high variability or inconsistent results between replicate experiments. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of MOTS-c and other reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for critical measurements as they are more prone to evaporation and temperature fluctuations. |
| Time-dependent Effects | When treating multiple plates or wells, ensure that the timing of reagent addition and subsequent assays is consistent for all samples. |
Guide 2: Troubleshooting In Vivo Experiments
Question: My animal models are not showing the expected physiological responses to MOTS-c administration (e.g., improved insulin (B600854) sensitivity, weight loss). Why might this be?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dosing and Administration | 1. Route of Administration: Intraperitoneal (i.p.) injection is commonly used in preclinical studies.[2] Subcutaneous or intramuscular administration has also been reported.[2] Ensure the chosen route is appropriate for your experimental goals. 2. Dosage: Dosing in mice has ranged from 2.5 mg/kg to 15 mg/kg daily.[2][3] It's crucial to perform a dose-response study to determine the optimal dose for your specific animal model and desired outcome. 3. Frequency and Duration: The treatment schedule (e.g., daily, multiple times per week) and the overall duration of the study are critical. Effects on metabolic parameters may require several days or weeks of treatment.[2][3] |
| Animal Model Characteristics | 1. Age and Sex: The effects of MOTS-c can be influenced by the age and sex of the animals. For instance, endogenous MOTS-c levels decline with age.[4][5] Some studies suggest that males may experience more benefit from MOTS-c treatment, and sex hormones like estrogen could play a role.[2][6] 2. Metabolic State: MOTS-c may not have a significant effect on healthy, non-metabolically challenged rodents.[4][6] Its benefits are more pronounced in models of diet-induced obesity, insulin resistance, or aging.[2][3] |
| Peptide Stability and Delivery | 1. In Vivo Half-life: The in vivo half-life of MOTS-c is not well-established.[2] Consider the timing of your measurements relative to the last injection. 2. Proper Handling: Ensure the peptide is handled correctly during preparation and injection to maintain its bioactivity. |
Question: I am observing unexpected side effects or toxicity in my animal models. What should I consider?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Dosage | The administered dose may be too high. Refer to published studies for typical dosing ranges and consider reducing the dose.[2][3] |
| Injection Site Reactions | Local reactions such as redness or swelling at the injection site can occur.[7] Ensure proper injection technique and rotate injection sites. |
| Off-target Effects | While generally considered safe in preclinical studies, high doses or long-term administration could lead to unforeseen off-target effects.[3][8] Monitor animals closely for any signs of distress or adverse health outcomes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MOTS-c?
MOTS-c primarily functions as a metabolic regulator. Its key mechanism involves the activation of AMP-activated protein kinase (AMPK), a central energy sensor in cells.[9][10] MOTS-c can also translocate to the nucleus under metabolic stress to regulate gene expression.[2][10][11] One of the proposed pathways for AMPK activation is through the inhibition of the folate-methionine cycle, which leads to an accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), an endogenous AMPK activator.[11][12][13]
Q2: What are the main signaling pathways regulated by MOTS-c?
The primary signaling pathway regulated by MOTS-c is the AMPK pathway.[9][10] Activation of AMPK by MOTS-c leads to several downstream effects, including increased glucose uptake and fatty acid oxidation.[10] MOTS-c has also been shown to influence other pathways, such as the ERK signaling pathway in the context of thermogenesis.[14]
Q3: How does MOTS-c act as an "exercise mimetic"?
MOTS-c is considered an exercise mimetic because its levels increase in skeletal muscle and circulation during exercise.[4] Furthermore, exogenous administration of MOTS-c can replicate some of the metabolic benefits of physical activity, such as improved insulin sensitivity and enhanced physical capacity in mice.[2][10]
Q4: Are there known sex differences in the response to MOTS-c?
Some preclinical evidence suggests that the metabolic benefits of MOTS-c may be more pronounced in male mice.[2][6] This potential sexual dimorphism might be related to the influence of ovarian hormones like estrogen.[2] Further research is needed to clarify whether MOTS-c-based therapeutics would have equal efficacy in males and females.[2]
Q5: What is the stability of MOTS-c in solution?
Once reconstituted, MOTS-c should be stored at 2-8°C and is best used within 7 days to ensure optimal potency.[1] It is advisable to aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles.[3]
Quantitative Data Summary
Table 1: Summary of MOTS-c Dosages Used in Preclinical Mouse Studies
| Study Focus | Animal Model | Dose | Administration Route | Duration | Reference |
| Obesity and Insulin Resistance | High-fat diet-fed mice | 5 mg/kg | i.p. | 7 days | [2] |
| Diet-induced Obesity | Mice | 2.5 mg/kg | i.p. (2x/day) | 3 days | [2] |
| Aging | Ovariectomized female mice | 5 mg/kg | i.p. | 5 weeks | [2] |
| Bone Metabolism | Ovariectomized mice | 5 mg/kg | daily injections | 12 weeks | [3] |
Experimental Protocols & Visualizations
Protocol 1: General Workflow for In Vivo MOTS-c Study
A typical experimental workflow for an in vivo study investigating the effects of MOTS-c on metabolic parameters in a diet-induced obesity mouse model is outlined below.
Caption: General workflow for an in vivo MOTS-c study.
Diagram 1: Simplified MOTS-c Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by MOTS-c, leading to metabolic regulation.
Caption: Simplified MOTS-c signaling pathway via AMPK.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 6. MOTS-c: an equal opportunity insulin sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepeptidereport.com [thepeptidereport.com]
- 8. droracle.ai [droracle.ai]
- 9. swolverine.com [swolverine.com]
- 10. polarispeptides.com [polarispeptides.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MOTS-c Experiments
Welcome to the technical support center for MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for MOTS-c in cell culture experiments?
A1: The optimal incubation time for MOTS-c can vary significantly depending on the cell type and the specific downstream endpoint being measured. Short-term incubations are often sufficient for signaling pathway activation, while longer-term treatments may be necessary to observe changes in gene expression or metabolic function.
For instance, in INS-1E and αTC-1 cells, a 1.5-hour incubation was used to assess MOTS-c secretion in response to various stimuli[1]. In HEK293 cells, the phosphorylation of AMPK and Akt in response to MOTS-c was observed in a time-dependent manner, with effects seen as early as 4 hours post-treatment[2]. For cell viability assays in PC12 cells, a 24-hour incubation with MOTS-c has been utilized[3]. Longer incubations of up to 72 hours have been used to study the effects of MOTS-c on AMPK downstream pathways that control fatty acid oxidation[2].
Q2: What are the recommended concentrations of MOTS-c for in vitro studies?
A2: The effective concentration of MOTS-c in cell culture can range from nanomolar (nM) to micromolar (µM) levels. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Studies have used varying concentrations, such as 1, 10, and 100 nM in pancreatic alpha and beta cells[1]. In PC12 cells, concentrations ranging from 0.01 to 4 µM were tested to assess effects on cell viability[3]. Another study in HEK293 cells utilized a concentration of 10 µM for 72 hours to investigate downstream effects on fatty acid oxidation[2].
Q3: How long should in vivo MOTS-c treatment be for animal studies?
A3: The duration of MOTS-c administration in animal models depends on the research question. Acute effects can be observed after a single injection, while chronic studies are necessary to investigate long-term metabolic changes.
For example, a 7-day treatment with intraperitoneal injections of MOTS-c was sufficient to improve glucose tolerance in mice[2]. In studies investigating the effects of MOTS-c on high-fat diet-induced obesity and insulin (B600854) resistance, mice were treated daily for 8 weeks[2]. Other research protocols have explored cycles ranging from 2 to 12 weeks.[4][5][6]
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Effect of MOTS-c
-
Possible Cause: Suboptimal incubation time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type and endpoint. Refer to the data tables below for reported ranges.
-
-
Possible Cause: Peptide instability.
-
Solution: Ensure proper storage of lyophilized MOTS-c at -20°C. After reconstitution in bacteriostatic water, refrigerate at 2-8°C and use within 7 days for optimal potency[7]. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Cell line responsiveness.
-
Solution: Different cell lines may have varying sensitivity to MOTS-c. Consider using a positive control cell line known to respond to MOTS-c, such as HEK293 or skeletal muscle cells, to validate your experimental setup.
-
Issue 2: High Background in Signaling Assays (e.g., Western Blot for p-AMPK)
-
Possible Cause: Basal activation of the AMPK pathway.
-
Solution: Serum starve the cells for a few hours before MOTS-c treatment to reduce basal signaling. Ensure the control group is treated with the same vehicle used to dissolve MOTS-c.
-
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize your Western blot protocol, including blocking conditions and antibody concentrations. Use a high-quality, validated antibody specific for the phosphorylated form of the protein of interest.
-
Issue 3: Difficulty in Detecting Changes in Gene Expression
-
Possible Cause: Inappropriate time point for RNA or protein extraction.
-
Solution: Gene expression changes can be transient. A time-course experiment is recommended to capture the peak of expression. For example, changes in the expression of enzymes involved in the folate-methionine cycle were observed as early as 4 hours after MOTS-c treatment[2].
-
Quantitative Data Summary
Table 1: In Vitro MOTS-c Incubation Times and Concentrations
| Cell Line | Incubation Time | Concentration | Endpoint Measured | Reference |
| INS-1E, αTC-1 | 1.5 hours | - | MOTS-c Secretion | [1] |
| INS-1E, αTC-1 | 24 hours | 1, 10, 100 nM | Cell Viability (MTT) | [1] |
| HEK293 | Time-dependent | 10 µM | AMPK & Akt Phosphorylation | [2] |
| HEK293 | 72 hours | 10 µM | Fatty Acid Oxidation Pathways | [2] |
| PC12 | 24 hours | 0.01 - 4 µM | Cell Viability (CCK-8) | [3] |
Table 2: In Vivo MOTS-c Treatment Durations and Dosages
| Animal Model | Treatment Duration | Dosage | Route of Administration | Endpoint Measured | Reference |
| Mice | 7 days | - | Intraperitoneal | Glucose Tolerance | [2] |
| Mice (on HFD) | 8 weeks | 0.5 mg/kg/day | Intraperitoneal | Obesity & Insulin Resistance | [2] |
| Mice | 8-12 weeks | 0.5–5 mg/kg | - | Metabolic Benefits | [5] |
| Mice | 2–4 weeks | 10–15 mg/kg | - | Shorter-term studies | [5] |
Experimental Protocols
Protocol 1: Assessment of AMPK Activation in Cell Culture
-
Cell Seeding: Plate cells (e.g., HEK293, C2C12 myotubes) in a suitable culture dish and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
MOTS-c Treatment: Prepare a stock solution of MOTS-c in an appropriate vehicle (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentrations in a serum-free or low-serum medium. Replace the medium in the culture dishes with the MOTS-c-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting using primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the extent of activation.
Visualizations
Caption: MOTS-c signaling pathway leading to AMPK activation.
Caption: General experimental workflow for in vitro MOTS-c studies.
References
- 1. MOTS-c regulates pancreatic alpha and beta cell functions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protidehealth.com [protidehealth.com]
- 5. realpeptides.co [realpeptides.co]
- 6. swolverine.com [swolverine.com]
- 7. peptidedosages.com [peptidedosages.com]
Validation & Comparative
A Comparative Guide to MOTS-c and Metformin in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial-derived peptide MOTS-c and the widely prescribed oral antihyperglycemic agent metformin (B114582), focusing on their roles in metabolic regulation. The information presented is supported by experimental data to aid in research and development efforts.
Overview and Mechanism of Action
Both MOTS-c and metformin are recognized for their beneficial effects on metabolic health, primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] However, their origins and specific mechanisms of action exhibit notable differences.
MOTS-c is a 16-amino-acid peptide encoded by the mitochondrial genome, highlighting a novel layer of cellular regulation originating from the powerhouse of the cell.[3] It is considered an exercise-mimetic, as its levels increase in skeletal muscle and circulation during physical activity.[3] MOTS-c's primary mechanism involves the inhibition of the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an analog of AMP, which in turn activates AMPK.[4][5] This activation enhances glucose uptake and fatty acid oxidation.[6][7] Under conditions of metabolic stress, MOTS-c can also translocate to the nucleus to regulate gene expression, further influencing cellular metabolism and stress responses.[8][9]
Metformin , a biguanide, is a synthetic compound that has been a first-line therapy for type 2 diabetes for decades.[2][10] Its primary molecular mechanism involves the inhibition of mitochondrial respiratory chain complex I.[11][12] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which allosterically activates AMPK.[11][13] Activated AMPK in the liver suppresses gluconeogenesis, a key contributor to the glucose-lowering effect of metformin.[2][11] Additionally, metformin increases peripheral glucose uptake in tissues like skeletal muscle, enhances insulin (B600854) sensitivity, and may exert some of its effects through the gut microbiome.[2][11][14]
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical and clinical studies on the effects of MOTS-c and metformin on key metabolic parameters. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a compilation from separate investigations.
Table 1: Effects on AMPK Activation and Glucose Uptake
| Parameter | MOTS-c | Metformin |
| AMPK Activation | Dose-dependent increase in AMPK phosphorylation (Thr172) in various cell types.[5][15] In mouse skeletal muscle, MOTS-c treatment promoted AMPK activation.[11] | Dose- and time-dependent increase in AMPKα phosphorylation (Thr-172) in cancer cell lines.[16] In primary human hepatocytes, 500 µmol/l of metformin resulted in a 472% increase in AMPK activation.[13] |
| Glucose Uptake | Increased glucose uptake in mouse skeletal muscle cells overexpressing MOTS-c.[17] Promotes translocation of GLUT4 to the plasma membrane in muscle cells.[9] | Increased intestinal glucose uptake by 2-fold in the small intestine and 3-fold in the colon in patients with type 2 diabetes after 26 weeks of treatment.[18] Metformin treatment (2 mM, 20-24 h) increased HA-GLUT4-GFP levels at the plasma membrane in L6 myotubes.[19] |
Table 2: Effects on Insulin Sensitivity and Body Weight
| Parameter | MOTS-c | Metformin |
| Insulin Sensitivity (HOMA-IR) | Negatively correlated with HOMA-IR in obese male children and adolescents.[6] Systemic injection in aged mice reversed age-related skeletal muscle insulin resistance.[3] | In a 3-month study of obese women with PCOS, metformin significantly reduced HOMA-IR.[20] However, a meta-analysis of studies in overweight or obese children and adolescents showed no significant difference in lowering HOMA-IR compared to placebo.[21] |
| Body Weight | Prevented high-fat diet-induced obesity in mice without altering food intake.[11] | In a randomized controlled trial with obese, insulin-resistant adolescents, the median change in BMI after 18 months was +0.2 kg/m ² in the metformin group versus +1.2 kg/m ² in the placebo group.[22] |
Table 3: Pharmacokinetic Properties
| Parameter | MOTS-c (preclinical) | Metformin (human) |
| Bioavailability | Not well-established, administered via injection in most studies. | Oral bioavailability of 50-60%.[23][24] |
| Half-life | Not well-established. | Plasma elimination half-life of approximately 6.2 hours.[24][25] |
| Metabolism | As a peptide, likely metabolized by peptidases. | Not metabolized in the liver; excreted unchanged in the urine.[23][25] |
| Peak Plasma Concentration (Cmax) | Varies with dose and administration route. | For a single 500 mg oral dose, Cmax is approximately 473 ± 145 ng/mL.[25] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of MOTS-c and metformin, as well as a typical experimental workflow for assessing glucose uptake.
Caption: MOTS-c signaling pathway.
Caption: Metformin signaling pathway.
Caption: 2-NBDG Glucose Uptake Assay Workflow.
Experimental Protocols
Western Blot for AMPK Phosphorylation
Objective: To quantify the activation of AMPK by assessing the phosphorylation of its catalytic subunit at Threonine 172.
Methodology:
-
Cell Lysis: Treat cells with MOTS-c or metformin for the desired time and concentration. Wash cells with ice-old PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated AMPK signal to the total AMPK signal.
2-NBDG Glucose Uptake Assay
Objective: To measure the rate of glucose uptake in cells treated with MOTS-c or metformin.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of MOTS-c or metformin for the specified duration.[1]
-
Glucose Starvation: Remove the treatment medium and wash the cells with PBS. Incubate the cells in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours to deplete intracellular glucose.[1]
-
2-NBDG Incubation: Add KRH buffer containing 100 µM 2-NBDG (a fluorescent glucose analog) to the cells and incubate for 30-60 minutes at 37°C.[1]
-
Stopping the Uptake: Stop the glucose uptake by washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. For flow cytometry, cells are harvested and resuspended in PBS for analysis.[1][26] The fluorescence intensity is proportional to the amount of glucose taken up by the cells.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To assess the impact of MOTS-c and metformin on mitochondrial function by measuring the oxygen consumption rate (OCR).
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Treatment: Treat the cells with MOTS-c or metformin for the desired time.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.
-
Seahorse XF Analyzer Assay: Place the cell culture microplate in the Seahorse XF Analyzer. Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).[27][28][29]
-
Data Analysis: The instrument measures the OCR in real-time. From the OCR profile, key parameters of mitochondrial respiration can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[29]
Conclusion
MOTS-c and metformin are both potent metabolic regulators that improve glucose homeostasis and insulin sensitivity, largely through the activation of AMPK. MOTS-c, as a mitochondrial-derived peptide, represents an endogenous signaling molecule with a unique mechanism of action tied to the folate cycle.[4][5] Its exercise-mimetic properties and ability to regulate gene expression make it a promising therapeutic candidate for metabolic diseases and age-related decline.[3]
Metformin, a long-standing and effective oral medication, primarily exerts its effects through the inhibition of mitochondrial complex I and subsequent AMPK activation, leading to reduced hepatic glucose production.[11][12] Its clinical efficacy and safety profile are well-established.
While both compounds converge on the AMPK pathway, their distinct upstream mechanisms and potential for pleiotropic effects warrant further investigation. Direct comparative studies are needed to fully elucidate their relative efficacy and therapeutic potential in various metabolic disorders. The experimental protocols and data presented in this guide provide a framework for researchers to conduct such comparative analyses and advance the development of novel metabolic therapies.
References
- 1. biocompare.com [biocompare.com]
- 2. assaygenie.com [assaygenie.com]
- 3. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Metformin/AMPK Activation Promotes the Angiogenic Phenotype in the ERα Negative MDA-MB-435 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effect of Short-term Treatment with Metformin on Insulin Resistance among Obese Iraqi Women with Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effects of metformin on insulin resistance in overweight or obese children and adolescents: A PRISMA-compliant systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-term treatment with metformin in obese, insulin-resistant adolescents: results of a randomized double-blinded placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Physiologically based metformin pharmacokinetics model of mice and scale-up to humans for the estimation of concentrations in various tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metformin—Pharmacokinetic and Pharmacodynamics Journey Through the Body [scirp.org]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. agilent.com [agilent.com]
- 29. agilent.com [agilent.com]
A Comparative Guide to MOTS-c and SS-31 for Advancing Mitochondrial Health
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a key contributor to a wide array of pathologies, including metabolic disorders, neurodegenerative diseases, and age-related decline. In the quest for therapeutics to bolster mitochondrial health, two peptides have emerged as prominent candidates: MOTS-c and SS-31. While both aim to enhance mitochondrial function, they operate through distinct mechanisms, offering different therapeutic strategies. This guide provides an objective comparison of MOTS-c and SS-31, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development efforts.
At a Glance: Key Differences Between MOTS-c and SS-31
| Feature | MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) | SS-31 (Elamipretide) |
| Origin | Naturally occurring, mitochondrial-derived peptide.[1] | Synthetic tetrapeptide.[2] |
| Primary Mechanism | Metabolic regulator; influences nuclear gene expression via the Folate-AICAR-AMPK signaling pathway.[1][3] | Mitochondrial membrane stabilizer; directly interacts with cardiolipin (B10847521) to preserve inner mitochondrial membrane integrity.[2][4] |
| Main Therapeutic Focus | Chronic metabolic conditions, age-related decline, and systemic metabolic dysregulation. | Acute mitochondrial dysfunction, ischemia-reperfusion injury, and organ-specific damage.[5] |
| Molecular Action | Acts as a signaling molecule, translocating to the nucleus under stress to regulate gene expression.[1][3] | Directly binds to cardiolipin, preventing its peroxidation and maintaining the structure of electron transport chain supercomplexes.[2][4] |
Mechanism of Action
MOTS-c: A Systemic Metabolic Regulator
MOTS-c is a 16-amino-acid peptide encoded by the mitochondrial genome that functions as a systemic metabolic regulator.[3][6] Under cellular stress, MOTS-c translocates from the mitochondria to the nucleus, where it influences the expression of a wide range of genes involved in metabolism and stress responses.[1][3] The primary signaling pathway for MOTS-c involves the inhibition of the folate cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an activator of AMP-activated protein kinase (AMPK).[1][3] Activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of events that mimic the effects of exercise, including enhanced glucose uptake and fatty acid oxidation.[6][7]
SS-31: A Targeted Mitochondrial Membrane Stabilizer
SS-31, also known as Elamipretide, is a synthetic tetrapeptide that directly targets the inner mitochondrial membrane.[2] Its mechanism of action is centered on its high-affinity interaction with cardiolipin, a phospholipid unique to the inner mitochondrial membrane that is crucial for maintaining the structural integrity of the electron transport chain.[2][4] SS-31 binds to cardiolipin, preventing its peroxidation and preserving the organization of the respiratory supercomplexes.[4] This stabilization of the inner mitochondrial membrane enhances the efficiency of electron transport, increases ATP production, and reduces the generation of reactive oxygen species (ROS).[5]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies on the effects of MOTS-c and SS-31 on key mitochondrial health parameters. It is important to note that direct comparisons are challenging due to variations in experimental models, conditions, and concentrations used.
Table 1: Effects on ATP Production
| Peptide | Experimental Model | Concentration | % Change in ATP Levels | Reference |
| MOTS-c | Dystrophic mice | Intravenous injection | Increased | [8] |
| SS-31 | Aged mouse skeletal muscle | 3 mg/kg/day for 8 weeks | Increased ATPmax | [9] |
| SS-31 | H9C2 cells (in vitro) | 50 μM | Increased | [10] |
| SS-31 | Ischemic rat kidney | N/A | Accelerated ATP recovery | [5] |
Table 2: Effects on Reactive Oxygen Species (ROS)
| Peptide | Experimental Model | Concentration | % Reduction in ROS | Reference |
| MOTS-c | PC12 cells (rotenone-induced stress) | 1 μM | Inhibited ROS formation | |
| SS-31 | Leukocytes from Type 2 Diabetes patients | 100 nM | Reversed increased mitochondrial ROS | [11] |
| SS-31 | RAW264.7 cells (ox-LDL-induced stress) | 10-50 nM | Drastically prevented mitochondrial ROS | [12] |
| SS-31 | Aged mouse cardiomyocytes | 3 mg/kg/day | Reduced mitochondrial superoxide | [13] |
Table 3: Effects on Mitochondrial Respiration and Membrane Potential
| Peptide | Experimental Model | Concentration | Effect on Mitochondrial Respiration / Membrane Potential | Reference |
| MOTS-c | C2C12 myoblasts | 10 μM | Increased oxygen consumption rate in response to fatty acid | [14] |
| SS-31 | Aged mouse skeletal muscle | 3 mg/kg/day for 8 weeks | Reversed age-related decline in coupling of oxidative phosphorylation (P/O) | [9] |
| SS-31 | Leukocytes from Type 2 Diabetes patients | 100 nM | Increased mitochondrial membrane potential | [15] |
| SS-31 | H9C2 cells (high glucose-induced) | 10-50 μM | Enhanced mitochondrial membrane potential |
Table 4: Binding Affinity and Gene Expression
| Peptide | Parameter | Value | Experimental Model | Reference |
| MOTS-c | Fold change in gene expression (Sphingomyelin) | 0.71 - 0.74 | High-fat diet-fed mice | [16] |
| SS-31 | Cardiolipin Binding Affinity (Kd) | 1.87 ± 0.64 μM | In vitro | [4][17] |
| SS-31 | Cardiolipin Binding Affinity (nKD) | 2.0 - 2.9 μM | In vitro | [2][18] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to evaluate MOTS-c and SS-31.
Measurement of Mitochondrial Respiration in C2C12 Myotubes
This protocol outlines the measurement of oxygen consumption rate (OCR) in C2C12 myotubes, a common model for studying skeletal muscle metabolism.
Materials:
-
C2C12 myoblasts
-
DMEM with 20% FBS (growth medium)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Trypsin
-
Digitonin
-
Respiration buffer (e.g., MiR05)
-
Mitochondrial substrates (e.g., malate, glutamate, pyruvate, succinate)
-
ADP, Oligomycin, FCCP, Rotenone, Antimycin A
-
High-resolution respirometer
Procedure:
-
Cell Culture and Differentiation:
-
Seed C2C12 myoblasts at a density of 1 x 10^5 cells per well in a 6-well plate with growth medium.
-
After 24 hours, replace the growth medium with differentiation medium.
-
Change the differentiation medium every two days for 4-5 days until myotubes are formed.[19]
-
-
Cell Permeabilization:
-
Trypsinize and harvest the myotubes.
-
Resuspend the cell pellet in an ice-cold respiration buffer containing an appropriate concentration of digitonin (titration is recommended) to permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[19]
-
Incubate for a short period (e.g., 3 minutes) on ice.
-
Stop the reaction by adding a BSA-containing buffer and centrifuge to pellet the permeabilized cells.[19]
-
-
Respirometry:
-
Resuspend the permeabilized cells in fresh respiration buffer and load them into the chambers of a high-resolution respirometer.
-
Sequentially inject substrates and inhibitors to measure different respiratory states:
-
State 2 (LEAK respiration): Add substrates (e.g., malate and glutamate) in the absence of ADP.
-
State 3 (Oxidative Phosphorylation): Add ADP to stimulate ATP synthesis.
-
State 4 (LEAK respiration in the presence of oligomycin): Add oligomycin to inhibit ATP synthase.
-
Maximal Respiration: Add the uncoupler FCCP in stepwise titrations.
-
Residual Oxygen Consumption: Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).[20]
-
-
Measurement of Mitochondrial ROS Production
This protocol describes a common method for quantifying mitochondrial ROS using the fluorescent dye MitoSOX Red.
Materials:
-
Cells of interest (e.g., H9c2 cardiomyocytes, primary neurons)
-
MitoSOX Red reagent
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with MOTS-c, SS-31, or vehicle control for the desired time and concentration. Induce oxidative stress if required by the experimental design (e.g., with H2O2 or rotenone).
-
-
Staining:
-
Remove the culture medium and wash the cells with warm HBSS.
-
Incubate the cells with MitoSOX Red working solution (typically 5 µM in HBSS) for 10-30 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells again with warm HBSS.
-
Image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~510/580 nm).
-
Quantify the fluorescence intensity using image analysis software. Alternatively, use a fluorescence plate reader for high-throughput analysis.[11][12]
-
Conclusion
MOTS-c and SS-31 represent two distinct and promising approaches for the therapeutic enhancement of mitochondrial health. MOTS-c acts as a systemic metabolic regulator, influencing nuclear gene expression to promote a healthy metabolic phenotype, making it a strong candidate for addressing chronic metabolic diseases and age-related decline. In contrast, SS-31 is a direct mitochondrial protectant, stabilizing the inner mitochondrial membrane and preserving its function, which is particularly relevant for acute conditions involving mitochondrial stress and damage.
The choice between these peptides in a research or drug development context will depend on the specific pathology and desired therapeutic outcome. For systemic and long-term metabolic improvements, MOTS-c offers a compelling approach. For targeted protection against acute mitochondrial insults, SS-31 provides a direct and potent mechanism. Further research, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate their therapeutic potential and define their respective roles in the future of mitochondrial medicine.
References
- 1. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial protein interaction landscape of SS-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance. | Semantic Scholar [semanticscholar.org]
- 4. The Mitochondrial-Targeted Compound SS-31 Re-Energizes Ischemic Mitochondria by Interacting with Cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SS-31, a Mitochondria-Targeting Peptide, Ameliorates Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cascadebusnews.com [cascadebusnews.com]
- 8. mdpi.com [mdpi.com]
- 9. Improving mitochondrial function with SS-31 reverses age-related redox stress and improves exercise tolerance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Therapy with SS31 and Mitochondria Mitigates Myocardial Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mitochondrial Antioxidant SS-31 Modulates Oxidative Stress, Endoplasmic Reticulum Stress, and Autophagy in Type 2 Diabetes | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The mitochondrial antioxidant SS-31 increases SIRT1 levels and ameliorates inflammation, oxidative stress and leukocyte-endothelium interactions in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The mitochondria-targeted peptide SS-31 binds lipid bilayers and modulates surface electrostatics as a key component of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 20. Bioenergetic Profile Experiment using C2C12 Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Exercise Mimetics Showdown: A Comparative Analysis of MOTS-c, AICAR, and GW501516
For researchers, scientists, and drug development professionals, the quest for orally active compounds that mimic the profound health benefits of exercise is a critical frontier in medicine. These "exercise mimetics" hold the potential to combat metabolic diseases, age-related decline, and enhance physical performance. This guide provides a detailed, objective comparison of three prominent exercise mimetics: the mitochondrial-derived peptide MOTS-c, the AMPK activator AICAR, and the PPARδ agonist GW501516. The comparison is based on available preclinical data, focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
While direct head-to-head comparative studies of these three compounds are limited, this guide synthesizes the existing quantitative data from individual studies to offer a clear overview of their respective performance.
Efficacy at a Glance: Quantitative Comparison
The following tables summarize the key performance data for MOTS-c, AICAR, and GW501516 from preclinical studies in mice. It is important to note that these results are from separate studies with different experimental designs, which should be taken into consideration when comparing the data.
Table 1: Performance Enhancement in Endurance Exercise
| Compound | Animal Model | Dosage and Duration | Key Finding |
| MOTS-c | Untrained female C57BL/6j mice | Single dose of 15 mg/kg | ~12-15% increase in total running time and distance.[1] |
| MOTS-c | Mice on a high-fat diet | Not specified | 100% of MOTS-c treated mice reached maximum sprint effort vs. 16.6% of controls.[2] |
| AICAR | Old (23 months) male C57Bl/6 mice | 300-500 mg/kg/day for 31 days (subcutaneous) | Prevented age-related decline in treadmill running performance.[3][4][5] |
| AICAR | Sedentary male C57B/6J mice (8 weeks old) | 500 mg/kg/day for 4 weeks (i.p.) | 44% enhancement in running endurance.[6][7] |
| GW501516 | Sedentary Kunming mice | Not specified, 3-week treatment | 68.6% enhancement in running distance.[8] |
| GW501516 | Trained Kunming mice | Not specified, 3-week treatment | 31.2% increase in exhaustive running distance.[8][9] |
Table 2: Metabolic Effects
| Compound | Key Metabolic Effects |
| MOTS-c | Enhances insulin (B600854) sensitivity, promotes fat oxidation, and prevents diet-induced obesity.[10][11] |
| AICAR | Increases mitochondrial enzyme content and activity, and improves glucose homeostasis.[3][5] |
| GW501516 | Increases fatty acid metabolism in skeletal muscle, protects against diet-induced obesity and type II diabetes.[8] |
Delving Deeper: Signaling Pathways
The distinct mechanisms of action of MOTS-c, AICAR, and GW501516 underpin their exercise-mimetic effects.
MOTS-c Signaling Pathway
MOTS-c, a mitochondrial-derived peptide, primarily functions as a metabolic regulator by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[11][12] This activation leads to improved glucose utilization and fatty acid oxidation.[12] Under stress conditions, MOTS-c can translocate to the nucleus to regulate gene expression related to metabolism and antioxidant defense.[13]
AICAR Signaling Pathway
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) is a cell-permeable analog of AMP. Once inside the cell, it is phosphorylated to ZMP, which mimics AMP and allosterically activates AMPK. This activation triggers downstream pathways involved in mitochondrial biogenesis and glucose uptake.
GW501516 Signaling Pathway
GW501516 is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure.
Experimental Corner: Detailed Protocols
Reproducibility is paramount in scientific research. Below are the detailed methodologies for key experiments cited in this guide.
MOTS-c Experimental Protocol
-
Study Focus: To assess the effect of a single MOTS-c dose on acute exercise performance.[1]
-
Animal Model: Adult female C57BL/6j mice.[1]
-
Drug Administration: A single intraperitoneal (i.p.) injection of MOTS-c (15 mg/kg) or saline was administered 10 minutes before the exercise challenge.[1]
-
Exercise Protocol: The exercise test consisted of a 5-minute warm-up at 13 m/min, followed by an incremental speed increase of 1 m/min every 5 minutes until a steady-state speed of 18 m/min was reached. The test continued until exhaustion, with a 40-minute threshold.[1]
-
Outcome Measures: Total running time and distance were recorded to assess performance.[1]
AICAR Experimental Protocol
-
Study Focus: To investigate the effects of chronic AICAR treatment on age-related changes in exercise performance.[3][5]
-
Animal Model: Old (23 months at the start) male C57Bl/6 mice.[3][4][5]
-
Drug Administration: Mice received daily subcutaneous injections of AICAR for 31 days. The dosage was incrementally increased from 300 mg/kg for the first week, to 400 mg/kg for the second week, and finally to 500 mg/kg for the remaining 17 days to avoid hypoglycemia-induced lethargy.[3]
-
Exercise Protocol: Treadmill running capacity was tested before the treatment and after 24 days of treatment.[3][4][5]
-
Outcome Measures: Treadmill run time was the primary measure of exercise performance. Skeletal muscle gene expression, mitochondrial enzyme content, and muscle mass were also analyzed.[3][5]
GW501516 Experimental Protocol
-
Study Focus: To examine the effects of GW501516 on running endurance in both sedentary and trained mice.[8]
-
Animal Model: Kunming mice.[8]
-
Drug Administration: The specific dosage was not detailed in the abstract, but the treatment duration was 3 weeks.[8]
-
Exercise Protocol: For the trained group, mice underwent a 3-week training regimen. Both trained and sedentary groups were subjected to an exhaustive running test.[8]
-
Outcome Measures: The primary outcome was the exhaustive running distance. The proportion of succinate (B1194679) dehydrogenase (SDH)-positive muscle fibers and metabolic profiling were also assessed.[8]
Concluding Remarks
MOTS-c, AICAR, and GW501516 each demonstrate significant potential as exercise mimetics, albeit through different primary signaling pathways. MOTS-c and AICAR both converge on the activation of AMPK, a central hub in cellular energy sensing, while GW501516 targets the nuclear receptor PPARδ to modulate gene expression related to fat metabolism.
The preclinical data presented here showcases the promise of these compounds in enhancing physical performance and conferring metabolic benefits. However, the lack of direct comparative studies necessitates careful interpretation of the relative efficacy. Future research should aim to conduct head-to-head comparisons of these and other emerging exercise mimetics under standardized experimental conditions to provide a clearer picture of their therapeutic potential. For now, this guide offers a foundational comparison for researchers navigating this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic treatment of old mice with AICAR reverses age-related changes in exercise performance and skeletal muscle gene expression (New Paper) - Rapamycin Longevity News [rapamycin.news]
- 6. AMPK and PPARδ agonists are exercise mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scivisionpub.com [scivisionpub.com]
- 8. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.thefunctionalweightloss.com [blog.thefunctionalweightloss.com]
- 12. peptidedosages.com [peptidedosages.com]
- 13. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of MOTS-c: A Comparative Guide
An objective analysis of the mitochondrial-derived peptide MOTS-c, its mechanism of action, and its performance in preclinical metabolic disease models.
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2] Unlike most signaling peptides, which originate from nuclear DNA, MOTS-c represents a novel form of cellular communication, acting as a mitochondrial signal to the rest of the cell and the body.[1][3] Under conditions of metabolic stress, MOTS-c can translocate from the mitochondria to the nucleus, where it regulates the expression of genes involved in metabolic adaptation and stress responses.[4] Preclinical studies have demonstrated its potential in combating age- and diet-induced insulin (B600854) resistance and obesity, positioning MOTS-c as a promising therapeutic candidate for metabolic disorders.[5][6] This guide provides a comparative analysis of its performance, supported by experimental data and detailed protocols.
Mechanism of Action: The Folate-AMPK Pathway
MOTS-c primarily exerts its metabolic effects by targeting skeletal muscle.[3][5] Its mechanism involves the inhibition of the folate cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), a natural activator of AMP-activated protein kinase (AMPK).[1][7] AMPK, often called the "metabolic master switch," is a central regulator of cellular energy.[8] Activation of AMPK by the MOTS-c/AICAR pathway initiates a cascade of beneficial metabolic events, including enhanced glucose uptake and increased fatty acid oxidation.[5][7] This signaling cascade ultimately improves insulin sensitivity and promotes energy expenditure.
Comparative Preclinical Data
Preclinical studies, primarily in mouse models, have demonstrated the efficacy of MOTS-c in preventing metabolic dysfunction. The foundational study by Lee et al. (2015) in Cell Metabolism provides key quantitative data on its effects in a high-fat diet (HFD) model.
Table 1: Effect of MOTS-c on Body Weight in High-Fat Diet (HFD) Fed Mice
| Treatment Group (8 weeks) | Initial Body Weight (g, Mean ± SEM) | Final Body Weight (g, Mean ± SEM) | Weight Gain (g, Mean ± SEM) |
| Control Diet | ~28 ± 0.5 | ~35 ± 1.0 | ~7 |
| Control Diet + MOTS-c | ~28 ± 0.5 | ~36 ± 1.2 | ~8 |
| High-Fat Diet (HFD) | ~28 ± 0.5 | ~50 ± 1.5 | ~22 |
| HFD + MOTS-c (0.5 mg/kg/day) | ~28 ± 0.5 | ~38 ± 1.3 | ~10 |
| Data are approximated from graphical representations in Lee et al., Cell Metabolism, 2015.[5] MOTS-c treatment remarkably prevented HFD-induced obesity.[5] |
Table 2: Effect of MOTS-c on Glucose Tolerance in Mice
| Treatment Group | Glucose Challenge (1g/kg) | Outcome |
| Control | Intraperitoneal Glucose Tolerance Test (IPGTT) | Normal glucose clearance. |
| MOTS-c (5 mg/kg/day, 7 days) | Intraperitoneal Glucose Tolerance Test (IPGTT) | Significantly enhanced glucose clearance , indicative of improved insulin sensitivity.[5] |
| This demonstrates that MOTS-c improves the body's ability to handle a glucose load, a key factor in preventing diabetes.[5] |
Key Experimental Protocols
The following protocols are based on methodologies described in foundational in vivo studies of MOTS-c.
High-Fat Diet (HFD) Induced Obesity Model
-
Animal Model: 8-week old male CD-1 or C57BL/6 mice.[5]
-
Diet: Mice are fed a high-fat diet with 60% of calories derived from fat (e.g., Research Diets, Cat# D12492) for a period of 8 weeks or more to induce obesity and insulin resistance.[5] A control group is fed a matched standard diet (e.g., 10% kcal from fat).
-
MOTS-c Administration: Synthetic MOTS-c peptide is dissolved in a sterile vehicle (e.g., saline). The solution is administered daily via intraperitoneal (IP) injection at a specified dose (e.g., 0.5 mg/kg/day).[5]
-
Monitoring: Body weight and food intake are recorded regularly (e.g., daily or weekly).[5] At the end of the study, metabolic parameters like fasting glucose, insulin levels, and tissue lipid accumulation are assessed.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Preparation: Mice are fasted overnight (e.g., for 6-16 hours) to establish a baseline glucose level.
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (e.g., 1 g/kg of body weight) dissolved in sterile saline is injected intraperitoneally.[5]
-
Blood Sampling: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance. A lower AUC indicates more efficient glucose clearance and better insulin sensitivity.
Comparison with Alternatives
Metformin (B114582)
Metformin is a first-line drug for type 2 diabetes that shares some mechanistic similarities with MOTS-c. Both are known to activate the AMPK pathway.[1][9] However, their primary sites of action and upstream mechanisms differ. Metformin primarily acts on the liver to reduce glucose production, whereas MOTS-c's main target is skeletal muscle, where it enhances glucose uptake.[3][5] A key advantage of MOTS-c is its potential to avoid the hepatotoxicity associated with metformin. While direct, quantitative head-to-head preclinical studies are limited, their distinct primary targets suggest they could have different or potentially complementary therapeutic profiles.
Other Mitochondrial-Derived Peptides (MDPs)
Humanin is another well-studied MDP with cytoprotective and metabolic regulatory functions.[10] Both MOTS-c and Humanin are being investigated for their roles in aging and metabolic disease.[10] However, MOTS-c is distinguished by its unique retrograde signaling to the nucleus to directly regulate gene expression in response to metabolic stress, a feature that sets it apart from other known MDPs.[4]
Table 3: Qualitative Comparison of MOTS-c and Alternatives
| Feature | MOTS-c | Metformin | Humanin (MDP) |
| Primary Origin | Mitochondria | Synthetic Biguanide | Mitochondria |
| Primary Target Organ | Skeletal Muscle[5] | Liver | Various (Cytoprotective) |
| Key Mechanism | Folate Cycle -> AICAR -> AMPK[1] | Complex I Inhibition -> AMPK | Binds to cell surface receptors |
| Primary Effect | Enhances glucose uptake & utilization[5] | Reduces hepatic glucose production | Anti-apoptotic, Neuroprotective |
| Reported Advantage | May avoid hepatotoxicity | Established clinical use | Broad cytoprotective effects |
Conclusion
MOTS-c represents a novel therapeutic avenue originating from the mitochondrion itself. Preclinical data strongly support its role in enhancing metabolic health, particularly in the context of diet-induced obesity and insulin resistance. Its primary action on skeletal muscle via the AMPK pathway provides a distinct mechanism compared to existing therapies like metformin. While further research, especially clinical trials in humans, is necessary to fully validate its therapeutic potential, the existing experimental evidence positions MOTS-c as a highly promising candidate for the development of new treatments for metabolic and age-related diseases.
References
- 1. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circulating levels of MOTS-c in patients with breast cancer treated with metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOTS-c Peptide and Its Role in Metabolic Health | Social Life Magazine [sociallifemagazine.com]
- 9. Circulating levels of MOTS-c in patients with breast cancer treated with metformin | Aging [aging-us.com]
- 10. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mitochondrial-Derived Peptides: Humanin, MOTS-c, and SHLPs
A Guide for Researchers, Scientists, and Drug Development Professionals
Mitochondrial-derived peptides (MDPs) are a novel class of bioactive molecules encoded by short open reading frames within the mitochondrial genome.[1] These peptides have emerged as critical regulators of cellular homeostasis, with profound implications for aging and age-related diseases. This guide provides a comparative analysis of three prominent families of MDPs: Humanin (HN), MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), and the Small Humanin-like Peptides (SHLPs). We present a synthesis of experimental data, detail key experimental protocols for their study, and visualize their complex signaling networks.
Data Presentation: A Quantitative Comparison of MDPs
The following tables summarize key quantitative parameters for Humanin, MOTS-c, and the SHLP family of peptides, offering a side-by-side view of their biochemical properties and biological activities.
| Table 1: Biochemical and Biophysical Properties of MDPs | |||
| Parameter | Humanin (HN) | MOTS-c | SHLPs (Exemplified by SHLP2) |
| Amino Acid Length | 24 | 16 | 26 |
| Molecular Weight (Da) | 2687.27 | 2174.62 | 3017.55 |
| Receptor Binding Affinity (Kd) | 1-10 µM for GP130/CNTFR/WSX-1 complex[2] | Not fully characterized | Not fully characterized |
| Binding Affinity to Intracellular Targets (Kd) | 220 ± 60 µM for Bid[3] | Direct binding to CK2α has been demonstrated[4] | Not fully characterized |
| Table 2: Comparative Efficacy in Preclinical Models | |||
| Disease Model | Humanin (or its analogues) | MOTS-c | SHLPs (SHLP2/3) |
| Alzheimer's Disease | 100 µmol/L (intrahippocampal) increased dendritic complexity in Aβ42-injected rats.[5] A potent analogue, S14G-HN, showed neuroprotective activity at 1nM in vitro.[6] | Data not available | Data not available |
| Type 2 Diabetes | Improves glucose tolerance and insulin (B600854) sensitivity in animal models. | 15 mg/kg daily injection for 3 weeks decreased fasting glucose levels and improved glucose homeostasis in a rat model of T2D.[7] | SHLP2, when infused intracerebrally, increased glucose uptake and suppressed hepatic glucose production in mice.[8] |
| Ischemic Injury | HNG analogue (2 mg/kg) reduced myocardial infarct size by 41% in female minipigs.[5] | Data not available | Data not available |
| Apoptosis Inhibition | Reduces staurosporine-induced apoptosis in NIT-1 β cells. | Data not available | SHLP2 and SHLP3 (100 nM) significantly reduced staurosporine-induced apoptosis in NIT-1 β cells.[8] |
Key Signaling Pathways of Mitochondrial-Derived Peptides
MDPs exert their pleiotropic effects by modulating a variety of intracellular signaling cascades. Humanin primarily signals through the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, while MOTS-c is a potent activator of the AMPK pathway. The signaling networks for the SHLP family are still under active investigation but are thought to overlap with those of Humanin.
Humanin Signaling Pathway
MOTS-c Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. caspase3 assay [assay-protocol.com]
- 7. iitg.ac.in [iitg.ac.in]
- 8. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of MOTS-c: A Comparative Analysis in Preclinical Disease Models
For researchers, scientists, and drug development professionals, the mitochondrial-derived peptide MOTS-c has emerged as a promising therapeutic candidate across a spectrum of diseases. This guide provides an objective comparison of MOTS-c's performance with established alternatives in key disease models, supported by experimental data and detailed methodologies. While direct head-to-head preclinical studies are limited, this analysis consolidates available quantitative data to offer valuable insights into the potential of MOTS-c.
Executive Summary
MOTS-c, a 16-amino-acid peptide encoded by the mitochondrial genome, has demonstrated significant therapeutic effects in preclinical models of metabolic disorders, cardiovascular diseases, osteoporosis, and neurodegenerative diseases. Its primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism. This guide summarizes the quantitative data from key studies, outlines the experimental protocols used to generate these findings, and visualizes the underlying biological pathways and experimental workflows.
Metabolic Disorders: A Head-to-Head Look at Obesity and Insulin (B600854) Resistance
MOTS-c has shown considerable promise in combating diet-induced obesity and improving insulin sensitivity. Preclinical studies in mice fed a high-fat diet (HFD) have demonstrated its ability to prevent weight gain and enhance glucose metabolism.[1][2]
Comparative Performance Data: MOTS-c vs. Metformin (B114582)
While direct comparative studies are scarce, a qualitative comparison suggests MOTS-c may offer an advantage over metformin, a first-line treatment for type 2 diabetes, by potentially avoiding hepatotoxicity.[3] The following tables present quantitative data from separate studies on MOTS-c and metformin in HFD-fed mouse models to facilitate an indirect comparison.
Table 1: Efficacy of MOTS-c in a High-Fat Diet (HFD) Induced Obesity Mouse Model [1]
| Parameter | Control (HFD) | MOTS-c (0.5 mg/kg/day) | % Change vs. Control |
| Body Weight Gain (g) | ~18 g | ~8 g | ↓ 55.6% |
| Fasting Glucose (mg/dL) | ~150 mg/dL | ~120 mg/dL | ↓ 20% |
| Fasting Insulin (ng/mL) | ~4.5 ng/mL | ~1.5 ng/mL | ↓ 66.7% |
Table 2: Efficacy of Metformin in a High-Fat Diet (HFD) Induced Obesity Mouse Model [4]
| Parameter | Control (HFD) | Metformin (0.25% in diet) | % Change vs. Control |
| Body Weight Gain (g) | ~20 g | ~15 g | ↓ 25% |
| Glucose Intolerance (AUC) | Markedly elevated | Markedly improved | Data not quantified |
Experimental Protocols
High-Fat Diet (HFD) Induced Obesity Model (MOTS-c Study): [1]
-
Animal Model: Male CD-1 mice, 8 weeks old.
-
Diet: High-fat diet (60% kcal from fat) or a matched control diet.
-
Treatment: Daily intraperitoneal (IP) injections of MOTS-c (0.5 mg/kg/day) or vehicle for 8 weeks.
-
Key Outcome Measures: Body weight, food intake, fasting glucose, and insulin levels were measured. Glucose tolerance tests (GTT) were also performed.
High-Fat Diet (HFD) Induced Obesity Model (Metformin Study): [4]
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet (45 kcal% fat).
-
Treatment: Metformin was mixed into the HFD at 0.25% or 0.5% for 9 weeks.
-
Key Outcome Measures: Body weight, food intake, and glucose intolerance were assessed.
Signaling Pathway and Experimental Workflow
The primary mechanism by which MOTS-c exerts its metabolic benefits is through the activation of the AMPK pathway.
References
- 1. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to MOTS-c: Reproducibility and Validation in Metabolic Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the mitochondrial-derived peptide MOTS-c, focusing on the reproducibility and validation of its effects on metabolic regulation. We delve into the quantitative data from key preclinical studies, outline detailed experimental protocols for validation, and visualize the established signaling pathways.
MOTS-c, a 16-amino acid peptide encoded by the mitochondrial genome, has emerged as a significant regulator of metabolic homeostasis.[1][2][3] Its discovery has opened new avenues for understanding mitochondrial signaling and its therapeutic potential in metabolic diseases such as obesity and type 2 diabetes.[1][2][4] Studies have consistently demonstrated that MOTS-c can improve insulin (B600854) sensitivity, prevent diet-induced obesity, and enhance physical performance, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2][5][6]
This guide aims to provide an objective comparison of findings from various studies, offering a foundation for researchers to design and validate their own experiments involving MOTS-c.
Comparative Efficacy of MOTS-c in Preclinical Models
The metabolic benefits of MOTS-c have been documented in several preclinical studies, primarily in mouse models of diet-induced obesity and aging. The following tables summarize the quantitative outcomes from these key studies to provide a clear comparison of its efficacy under different experimental conditions.
Table 1: Effect of MOTS-c on High-Fat Diet (HFD)-Induced Obesity in Mice
| Study Reference | Mouse Strain | Diet | MOTS-c Dosage | Treatment Duration | Key Findings |
| Lee et al. (2015) | CD-1 | 60% HFD | 0.5 mg/kg/day, IP | 3 weeks | Prevented HFD-induced obesity; no effect on body weight in mice on a normal diet.[5] |
| Kim et al. (2019) | C57BL/6J | HFD (from 5 weeks of age) | 2.5 mg/kg, IP, BID | 3 days | Significantly lower blood glucose levels compared to control.[7] |
| Reynolds et al. (2020) | C57BL/6J | HFD | 15 mg/kg, 3x/week | - | Improved physical performance in HFD-fed mice. |
Table 2: Effect of MOTS-c on Insulin Sensitivity and Glucose Metabolism
| Study Reference | Model | MOTS-c Dosage | Treatment Duration | Key Findings |
| Lee et al. (2015) | C57BL/6 mice | 5 mg/kg/day, IP | 7 days | Significantly enhanced glucose clearance in a glucose tolerance test (GTT).[5] |
| Lee et al. (2015) | Middle-aged (12 months) C57BL/6 mice | - | - | Reversed age-dependent skeletal muscle insulin resistance.[5] |
| Kim et al. (2019) | Diet-induced obese mice | 2.5 mg/kg, IP, BID | 3 days | Improved insulin sensitivity.[7] |
Clinical Insights: The MOTS-c Analog CB4211
While research on MOTS-c itself is preclinical, a MOTS-c analog, CB4211, has undergone clinical evaluation for nonalcoholic fatty liver disease (NAFLD) and obesity.
Table 3: Phase 1b Clinical Trial of CB4211 in Obese Subjects with NAFLD
| Parameter | Dosage | Treatment Duration | Key Findings |
| Safety & Tolerability | 25 mg, subcutaneous, once daily | 4 weeks | Generally safe and well-tolerated; most common adverse events were mild to moderate injection site reactions.[8][9] |
| Liver Injury Biomarkers | 25 mg, subcutaneous, once daily | 4 weeks | Statistically significant reductions in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[8][9] |
| Body Weight & Glucose | 25 mg, subcutaneous, once daily | 4 weeks | Trend towards reduced body weight and a reduction in fasting glucose levels.[8][9] |
Experimental Protocols for Validation Studies
To ensure the reproducibility of MOTS-c studies, standardized and detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the literature.
In Vivo Validation: Glucose Tolerance Test (GTT) in Mice
This protocol is essential for assessing the effect of MOTS-c on glucose homeostasis in a whole-organism context.
-
Animal Model: C57BL/6 mice are commonly used.
-
Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
MOTS-c Administration: Administer MOTS-c or a vehicle control via intraperitoneal (IP) injection at the desired dosage (e.g., 5 mg/kg/day) for a specified period (e.g., 7 days).[5]
-
Fasting: Fast the mice overnight (typically 12-16 hours) before the GTT.
-
Baseline Glucose Measurement: Record the baseline blood glucose level from the tail vein using a glucometer.
-
Glucose Challenge: Administer a bolus of glucose (typically 1 g/kg body weight) via oral gavage or IP injection.[5]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
In Vitro Validation: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes
This cell-based assay is used to directly measure the effect of MOTS-c on glucose uptake in muscle cells.
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 48-72 hours.
-
Serum Starvation: Before the assay, starve the myotubes in serum-free DMEM for 3-4 hours.
-
MOTS-c Treatment: Treat the cells with the desired concentration of MOTS-c or vehicle control for a specified time.
-
2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to the cells at a final concentration of 100-200 µg/ml and incubate for 30 minutes at 37°C.[10]
-
Cell Lysis and Measurement: Wash the cells with ice-cold PBS, lyse the cells, and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~485/535 nm).[10]
-
Data Normalization: Normalize the fluorescence readings to the total protein content of each sample.
Mechanistic Validation: Western Blot for AMPK Activation
This protocol is used to confirm the activation of the AMPK signaling pathway by MOTS-c.
-
Sample Preparation: Prepare protein lysates from MOTS-c-treated and control cells or tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK, Thr172) and total AMPK (t-AMPK).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. Quantify the band intensities and calculate the p-AMPK/t-AMPK ratio to determine the level of AMPK activation.
Visualizing the Molecular Mechanisms of MOTS-c
To further clarify the established understanding of MOTS-c's function, the following diagrams illustrate its primary signaling pathway and a general experimental workflow for its validation.
References
- 1. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c Peptide and Its Role in Metabolic Health | Social Life Magazine [sociallifemagazine.com]
- 3. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidesciences.com [peptidesciences.com]
- 7. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. patientworthy.com [patientworthy.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to MOTS-c and Other Peptides in Longevity Research
In the advancing field of longevity science, a variety of peptides are being investigated for their potential to extend healthspan and lifespan. Among these, the mitochondrial-derived peptide MOTS-c has garnered significant attention. This guide provides a comparative analysis of MOTS-c against other prominent peptides in longevity research—Humanin (B1591700), GDF11, and FOXO4-DRI—focusing on their mechanisms of action, supporting experimental data, and methodologies for their use in a research setting.
Overview of Peptides in Longevity Research
Mitochondrial-derived peptides (MDPs) like MOTS-c and Humanin are naturally occurring molecules encoded by the mitochondrial genome that play crucial roles in cellular signaling and metabolism.[1][2][3] Growth differentiation factor 11 (GDF11) is a member of the transforming growth factor-beta (TGF-β) superfamily with controversial rejuvenating effects.[4][5] In contrast, FOXO4-DRI is a synthetic peptide designed to selectively eliminate senescent cells, a key target in aging research.[6][7]
Quantitative Comparison of Longevity and Healthspan Effects
The following tables summarize the quantitative data from preclinical studies on the effects of MOTS-c, Humanin, GDF11, and FOXO4-DRI on various longevity and healthspan parameters.
Table 1: Effects on Lifespan
| Peptide | Model Organism | Lifespan Extension | Reference |
| MOTS-c | Mice | Trend towards 6.4% increase in median lifespan | [8] |
| Humanin | C. elegans | ~7.3% increase in average lifespan (from 17.7 to 19.0 days) | [9][10] |
| GDF11 | Mice | No significant extension in a model of premature aging | [5][11][12] |
| FOXO4-DRI | N/A | Data primarily focuses on senescent cell clearance, not direct lifespan extension. |
Table 2: Effects on Healthspan and Cellular Markers
| Peptide | Parameter | Model Organism | Quantitative Effect | Reference |
| MOTS-c | Physical Performance (Treadmill) | Aged Mice | 2-fold increase in running duration and distance | [8] |
| Insulin (B600854) Sensitivity | Aged Mice | Restored to levels of young mice | [8] | |
| Humanin | Body Composition | Middle-aged Mice | Decrease in visceral fat, increase in lean body mass | [13] |
| Cognitive Function | Aged Mice | Improved cognition, reduced microglial activation | [14] | |
| GDF11 | Cardiac Hypertrophy | Aged Mice | Reversed age-related cardiac hypertrophy in some studies | [15] |
| Skeletal Muscle Regeneration | Mice | Inhibited muscle regeneration in some reports | [4][16] | |
| FOXO4-DRI | Senescent Cell Clearance | Human Chondrocytes (in vitro) | Removed >50% of senescent cells | [17] |
| Apoptosis of Senescent Cells | Mouse Leydig Cells (in vitro) | Increased apoptosis rate from 10% to 27% | [18] |
Signaling Pathways and Mechanisms of Action
The longevity-promoting effects of these peptides are mediated by distinct signaling pathways.
MOTS-c Signaling Pathway
MOTS-c primarily acts as a metabolic regulator by activating the AMP-activated protein kinase (AMPK) pathway. This activation enhances glucose uptake and fatty acid oxidation, mimicking the effects of exercise at a cellular level.[1][19]
Caption: MOTS-c signaling pathway.
Humanin Signaling Pathway
Humanin exerts its pro-longevity effects primarily through its anti-apoptotic and cytoprotective actions. It can interact with various receptors and signaling molecules to inhibit cell death pathways. In the context of longevity in C. elegans, its effect is dependent on the DAF-16/FOXO transcription factor, a key player in the insulin/IGF-1 signaling pathway.[9][20]
Caption: Humanin's pro-longevity signaling.
GDF11 Signaling Pathway
GDF11 signals through the transforming growth factor-β (TGF-β) pathway by binding to activin type II receptors (ActRIIA/B), which then recruit and phosphorylate type I receptors (ALK4/5). This leads to the phosphorylation of Smad2/3 proteins, which then complex with Smad4 and translocate to the nucleus to regulate gene expression.[21][22]
Caption: GDF11 signaling cascade.
FOXO4-DRI Mechanism of Action
FOXO4-DRI is a senolytic peptide that works by disrupting the interaction between the transcription factor FOXO4 and the tumor suppressor protein p53 in senescent cells. This disruption leads to the nuclear exclusion of p53, which then translocates to the mitochondria to induce apoptosis, thereby selectively eliminating senescent cells.[6][17][18]
Caption: FOXO4-DRI's senolytic mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for in vivo studies with these peptides.
MOTS-c Administration in Mice
-
Objective: To assess the effect of MOTS-c on healthspan parameters in aged mice.
-
Peptide Preparation: Reconstitute lyophilized MOTS-c in sterile phosphate-buffered saline (PBS).
-
Animal Model: Aged C57BL/6 mice (e.g., 22-24 months old).
-
Administration: Intraperitoneal (IP) injection.
-
Dosage: 15 mg/kg body weight, administered daily or intermittently (e.g., 3 times per week).[1][23]
-
Duration: 2 weeks for short-term studies or longer for lifespan analysis.[1]
-
Outcome Measures:
-
Physical Performance: Treadmill running time and distance, grip strength.
-
Metabolic Parameters: Glucose tolerance tests, insulin sensitivity tests, body composition analysis (e.g., via micro-CT).[13]
-
Humanin (HNG analogue) Administration in Mice
-
Objective: To evaluate the effect of a potent Humanin analogue (HNG) on metabolic health in middle-aged mice.
-
Peptide Preparation: Dissolve HNG in sterile water.
-
Animal Model: Middle-aged female C57BL/6N mice (e.g., 18 months old).
-
Administration: Intraperitoneal (IP) injection.
-
Dosage: 4 mg/kg body weight, administered twice weekly.
-
Duration: 14 months for long-term healthspan studies.
-
Outcome Measures:
-
Metabolic Health: Body weight, food intake, body composition (visceral and subcutaneous fat, lean body mass), plasma levels of IGF-I and leptin.[13]
-
Inflammatory Markers: Measurement of circulating inflammatory cytokines.
-
GDF11 Administration in Mice
-
Objective: To determine the effect of GDF11 on lifespan in a mouse model of premature aging.
-
Peptide Preparation: Reconstitute recombinant GDF11 (rGDF11) in a vehicle solution (e.g., PBS).
-
Animal Model: Zmpste24-deficient mice (a model of progeria).
-
Administration: Daily intraperitoneal (IP) injection.
-
Dosage: 0.1 mg/kg body weight.[11]
-
Duration: Commencing at the onset of accelerated aging symptoms until end of life.
-
Outcome Measures:
-
Primary: Lifespan.
-
Secondary: Body weight, general health monitoring.
-
FOXO4-DRI Administration in Mice
-
Objective: To assess the in vivo senolytic efficacy of FOXO4-DRI.
-
Peptide Preparation: Dissolve FOXO4-DRI in phosphate-buffered saline (PBS) to a stock solution of 5 mg/ml.
-
Animal Model: Naturally aged or fast-aging (e.g., XpdTTD/TTD) mice.
-
Administration: Intraperitoneal (IP) injection.
-
Dosage: 5 mg/kg body weight, administered three times on alternate days.
-
Outcome Measures:
-
Senescent Cell Burden: Quantification of senescence markers (e.g., SA-β-gal staining, p16INK4a expression) in various tissues.
-
Healthspan Parameters: Improvements in fur density, physical activity (running wheel), and renal function.[6]
-
Conclusion
MOTS-c and Humanin, as naturally occurring mitochondrial-derived peptides, show promise in improving metabolic health and extending healthspan in preclinical models, primarily by modulating metabolism and reducing apoptosis. FOXO4-DRI represents a targeted therapeutic approach to clear senescent cells, a fundamental driver of aging. The role of GDF11 in longevity remains contentious, with conflicting reports on its efficacy. Further research, particularly head-to-head comparative studies in mammalian models, is necessary to fully elucidate the therapeutic potential of these peptides in promoting healthy aging. The provided protocols and pathway diagrams serve as a foundational resource for researchers designing and interpreting studies in this exciting area of longevity science.
References
- 1. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial‐derived peptide MOTS‐c: a player in exceptional longevity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Chronic Endurance Exercise on Serum Levels of MOTS-c and Humanin in Professional Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of growth differentiation factor 11 in development, physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDF11 administration does not extend lifespan in a mouse model of premature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptidesciences.com [peptidesciences.com]
- 7. phillydaily.com [phillydaily.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. The mitochondrial derived peptide humanin is a regulator of lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
- 16. researchgate.net [researchgate.net]
- 17. Senolytic Peptide FOXO4-DRI Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FOXO4-DRI alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice | Aging [aging-us.com]
- 19. oatext.com [oatext.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Growth differentiation factor 11: a “rejuvenation factor” involved in regulation of age-related diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Downstream Targets of MOTS-c
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream molecular targets of the mitochondrial-derived peptide (MDP) MOTS-c, alongside two other key metabolic modulators: the fellow MDP Humanin (B1591700) and the widely-used anti-diabetic drug metformin (B114582). This objective analysis is supported by available experimental data to aid in the evaluation of their respective mechanisms of action and therapeutic potential.
At a Glance: Comparative Overview of MOTS-c and Alternatives
| Feature | MOTS-c | Humanin | Metformin |
| Primary Mechanism | Inhibition of the folate-methionine cycle, leading to AICAR accumulation and subsequent AMPK activation.[1] | Binds to cell surface receptors (GP130/IL6ST, FPRL1) to activate multiple signaling cascades. | Inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio and subsequent AMPK activation. |
| Key Signaling Pathway | Folate-AICAR-AMPK | AKT, ERK1/2, STAT3, and to some extent, AMPK | AMPK |
| Primary Target Tissues | Skeletal muscle, adipose tissue | Broad, including neurons, cardiomyocytes, and immune cells | Liver, skeletal muscle |
| Key Downstream Effects | Enhanced insulin (B600854) sensitivity, increased glucose uptake, increased fatty acid oxidation, regulation of gene expression (antioxidant response).[1][2] | Cytoprotection, anti-apoptosis, anti-inflammatory effects, and metabolic regulation. | Decreased hepatic gluconeogenesis, increased muscle glucose uptake, and systemic improvement in insulin sensitivity. |
Delving Deeper: A Head-to-Head Analysis of Downstream Signaling
The signaling pathways initiated by MOTS-c, Humanin, and metformin, while converging on some common metabolic outcomes, are initiated by distinct upstream events and engage different downstream effectors.
MOTS-c: A Central Role for the Folate-AICAR-AMPK Axis
MOTS-c exerts its effects primarily by targeting the folate-methionine cycle. This leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), a natural analog of AMP, which in turn allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] Activated AMPK then phosphorylates a cascade of downstream targets to orchestrate a coordinated metabolic response. Furthermore, under conditions of metabolic stress, MOTS-c can translocate to the nucleus and modulate the expression of genes containing antioxidant response elements (AREs) through its interaction with transcription factors such as NRF2.[3][4]
Humanin: A Pleiotropic Peptide with Diverse Signaling Actions
In contrast to the focused mechanism of MOTS-c, Humanin engages multiple cell surface receptors, including the GP130/IL6ST complex and the formyl peptide receptor-like 1 (FPRL1), to initiate a broader range of intracellular signaling cascades.[5][6] This leads to the activation of several key pro-survival and metabolic pathways, including the PI3K/AKT, MAPK/ERK1/2, and JAK/STAT3 pathways.[5][6] While some studies suggest Humanin can also activate AMPK, this does not appear to be its primary mode of action.[7]
Metformin: The Established AMPK Activator
Metformin's primary molecular action is the inhibition of complex I of the mitochondrial respiratory chain. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which is a potent activator of AMPK.[8] The subsequent activation of AMPK in key metabolic tissues, particularly the liver and skeletal muscle, mediates the majority of metformin's therapeutic effects, including the suppression of hepatic gluconeogenesis and the enhancement of insulin-stimulated glucose uptake in muscle.[8][9]
Quantitative Comparison of Downstream Target Activation
Direct comparative studies with standardized quantitative data for MOTS-c, Humanin, and metformin are limited. The following tables summarize available data from individual studies, highlighting the experimental context.
Table 1: Effects on AMPK Activation
| Compound | Cell/Tissue Type | Concentration/Dose | Fold Change in p-AMPK/AMPK | Reference |
| MOTS-c | HEK293 cells | 10 µM | Time- and dose-dependent increase | [10] |
| MOTS-c | C2C12 myotubes | - | Significantly increased | [4] |
| Humanin | Mouse bone marrow macrophages | - | Significantly induced | [5] |
| Metformin | C2C12 myoblasts | 400µM - 1mM | Dose-dependent increase | [11][12] |
| Metformin | Human skeletal muscle (in vivo) | Therapeutic doses | Significant increase in AMPKα2 activity | [13] |
Table 2: Effects on Glucose Uptake and GLUT4 Translocation
| Compound | Cell/Tissue Type | Concentration/Dose | Effect on Glucose Uptake/GLUT4 Translocation | Reference |
| MOTS-c | Myocytes | Overexpression | Increased glucose uptake | [1] |
| MOTS-c | D12 adipocytes | 100 µM | Prompts GLUT4 translocation | [14][15][16] |
| Metformin | L6 muscle cells | 800 µM | Increased GLUT4 in plasma membrane | - |
Table 3: Effects on Other Key Downstream Targets
| Compound | Target | Cell/Tissue Type | Effect | Reference |
| MOTS-c | NRF2 | MLE-12 cells | Increased content and nuclear translocation | [17][18] |
| Humanin | p-AKT | Old mouse hippocampus | Increased phosphorylation | [5] |
| Humanin | p-ERK1/2 | HEK293 cells | Rapid increase in phosphorylation | [5] |
| Metformin | Hepatic Gluconeogenesis | Perfused rat liver | Flux from lactate (B86563) to glucose halved | [9][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the literature.
Quantification of AICAR Levels by LC-MS/MS
-
Objective: To measure the intracellular accumulation of AICAR following treatment with an investigational compound.
-
Methodology:
-
Sample Preparation: Cells are lysed, and proteins are precipitated. The supernatant containing metabolites is collected.
-
Chromatography: The sample is injected into a liquid chromatography system to separate AICAR from other cellular components.
-
Mass Spectrometry: The separated sample is introduced into a mass spectrometer for detection and quantification of AICAR based on its mass-to-charge ratio.
-
Data Analysis: AICAR levels are quantified by comparing the signal to a standard curve of known AICAR concentrations.
-
GLUT4 Translocation Assay (Immunofluorescence)
-
Objective: To visualize and quantify the movement of GLUT4 from intracellular vesicles to the plasma membrane.
-
Methodology:
-
Cell Culture: Adipocytes or muscle cells are grown on coverslips.
-
Treatment: Cells are treated with the compound of interest (e.g., MOTS-c).
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and permeabilized to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody specific for GLUT4, followed by a fluorescently labeled secondary antibody.
-
Imaging: The localization of GLUT4 is visualized using fluorescence microscopy.
-
Quantification: The intensity of fluorescence at the plasma membrane is quantified to determine the extent of GLUT4 translocation.
-
Western Blot for AMPK Phosphorylation
-
Objective: To measure the activation of AMPK by detecting its phosphorylation at Threonine 172.
-
Methodology:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of total protein in each sample is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes phosphorylated AMPK (p-AMPK), followed by a secondary antibody conjugated to an enzyme that produces a detectable signal. A separate blot is performed with an antibody for total AMPK as a loading control.
-
Detection and Quantification: The signal from the p-AMPK and total AMPK bands is detected and quantified. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
-
Conclusion
MOTS-c, Humanin, and metformin are all potent modulators of cellular metabolism with significant therapeutic potential. While they share the common downstream effector of AMPK, their upstream mechanisms of action and the breadth of their signaling networks differ significantly. MOTS-c acts through a unique pathway involving the folate cycle and AICAR accumulation, positioning it as a novel regulator of metabolic homeostasis. Humanin demonstrates pleiotropic effects through the activation of multiple pro-survival signaling pathways. Metformin remains a cornerstone of metabolic disease therapy, primarily through its well-established role as an inhibitor of mitochondrial respiration and a potent activator of AMPK.
For researchers and drug development professionals, the choice of which molecule to investigate or develop further will depend on the specific therapeutic indication and the desired molecular targets. The distinct signaling profiles of these compounds offer a range of opportunities for targeted interventions in metabolic and age-related diseases. Further head-to-head comparative studies with robust quantitative data are warranted to fully elucidate their relative potencies and therapeutic windows.
References
- 1. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Mechanism of Humanin Against Oxidative Stress in Aging-Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of metformin on lactate uptake and gluconeogenesis in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin regulates myoblast differentiation through an AMPK-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. genscript.com [genscript.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. diabetesjournals.org [diabetesjournals.org]
A Cross-Species Comparative Guide to MOTS-c Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial-derived peptide MOTS-c's function across various species, supported by experimental data. We delve into its conserved signaling pathways, metabolic effects, and the experimental methodologies used to elucidate its function.
At a Glance: MOTS-c's Role in Metabolic Regulation
MOTS-c, a 16-amino acid peptide encoded by the mitochondrial 12S rRNA, has emerged as a critical regulator of metabolic homeostasis. Its primary functions include enhancing insulin (B600854) sensitivity, promoting glucose utilization, and preventing age- and diet-induced obesity. The amino acid sequence of MOTS-c is highly conserved across mammalian species, suggesting a fundamental and preserved biological role.[1][2]
Quantitative Comparison of MOTS-c's Metabolic Effects
The following table summarizes the quantitative effects of MOTS-c administration in various species and models as reported in the scientific literature.
| Parameter | Species/Model | Treatment Protocol | Key Quantitative Finding | Reference |
| Insulin Sensitivity | Male Mice (C57BL/6) | 5 mg/kg/day IP for 7 days | Significantly enhanced glucose clearance in a glucose tolerance test. | [2] |
| Middle-aged Male Mice (12 months) | 5 mg/kg IP for 7 days | Restored muscle insulin sensitivity to levels of young (3 months) mice. | [3] | |
| Weight Management | Male Mice (CD-1) on High-Fat Diet | 0.5 mg/kg/day IP for 8 weeks | Prevented high-fat diet-induced obesity. | [2] |
| Ovariectomized Female Mice | 5 mg/kg IP for 5 weeks | Reduced fat accumulation in white adipose tissue and liver. | [3] | |
| Glucose Homeostasis | Male Mice on High-Fat Diet | 0.5 mg/kg/day IP for 3 weeks | Improved glucose homeostasis. | [3] |
| Diabetic Rats | 15 mg/kg/day for 3 weeks | Improved glucose handling. | [4] | |
| Exercise Performance | Untrained Mice | Single dose of 15 mg/kg | Increased total running time by 12% and distance by 15%. | |
| Plasma Levels | Obese Children and Adolescents | Observational study | Plasma MOTS-c levels were lower compared to controls (472.61 ± 22.83 vs 561.64 ± 19.19 ng/mL). | [3] |
Signaling Pathways of MOTS-c: A Comparative Overview
The primary mechanism of MOTS-c action in mammals involves the activation of the AMP-activated protein kinase (AMPK) pathway. This activation is a consequence of MOTS-c's inhibition of the folate cycle, which leads to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an AMPK activator.[2][5] Activated AMPK then promotes glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.[1][6]
Recent research in avian species, such as chickens, has revealed both conservation and divergence in MOTS-c function. While the MOTS-c coding sequence shows high similarity to mammals, a key nucleotide deletion results in a divergent amino acid sequence.[7][8] Functionally, while the AMPK pathway is still implicated, studies in chicken hepatocytes also point to the activation of the AKT signaling pathway.[8]
Detailed Experimental Protocols
In Vivo Rodent Studies (Mice/Rats)
A common experimental workflow for evaluating the in vivo effects of MOTS-c is outlined below.
1. Animal Models and Housing:
-
Species: C57BL/6 mice are commonly used for studies on diet-induced obesity and insulin resistance. Sprague-Dawley rats are also utilized.
-
Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for fasting experiments.
2. MOTS-c Administration:
-
Route: Intraperitoneal (IP) injection is the most common route of administration.
-
Dosage: Dosages in mice and rats range from 0.5 mg/kg/day to 15 mg/kg/day, depending on the study's duration and objectives.[2][3][4]
-
Vehicle: MOTS-c is typically dissolved in sterile saline for injection.
3. Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT/ITT): To assess glucose homeostasis and insulin sensitivity, GTT and ITT are performed after a period of fasting. Glucose is administered via IP injection, and blood glucose levels are measured at various time points.
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat and lean mass) can be assessed using techniques like DEXA scans.
-
Food and Water Intake: Daily food and water consumption are measured to control for confounding effects on body weight.
4. Tissue Collection and Analysis:
-
Tissues: Key metabolic tissues such as skeletal muscle (e.g., gastrocnemius, soleus), liver, and adipose tissue (epididymal white adipose tissue, brown adipose tissue) are collected.
-
Western Blotting:
-
Objective: To quantify the protein levels of key signaling molecules (e.g., phosphorylated AMPK, total AMPK, GLUT4).
-
Protocol Outline:
-
Tissue homogenization in lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification using a BCA assay.
-
Separation of proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking the membrane with non-fat milk or bovine serum albumin.
-
Incubation with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-GLUT4) overnight at 4°C.
-
Incubation with HRP-conjugated secondary antibodies.
-
Detection of protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometric analysis to quantify protein expression, often normalized to a loading control like GAPDH or β-actin.
-
-
-
Quantitative PCR (qPCR):
-
Objective: To measure the mRNA expression of genes involved in metabolism and mitochondrial biogenesis.
-
Protocol Outline:
-
RNA extraction from tissues using a suitable kit.
-
Reverse transcription of RNA to cDNA.
-
qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analysis of gene expression using the ΔΔCt method, with normalization to a housekeeping gene.
-
-
-
Histology: Tissues can be fixed in formalin, embedded in paraffin, and sectioned for staining (e.g., Hematoxylin and Eosin) to assess tissue morphology and lipid accumulation.
Conclusion and Future Directions
The available evidence strongly supports a conserved role for MOTS-c in regulating metabolic homeostasis across mammalian species, primarily through the AMPK signaling pathway. Its beneficial effects on insulin sensitivity, weight management, and glucose metabolism make it a promising therapeutic target for metabolic diseases. However, the discovery of a divergent MOTS-c sequence and the implication of the AKT pathway in avian species highlight the need for further comparative studies to fully understand the evolutionary trajectory and species-specific functions of this mitochondrial-derived peptide. Future research should focus on direct, side-by-side comparisons of MOTS-c's effects in a wider range of species, including non-human primates, to better predict its therapeutic potential and safety in humans.
References
- 1. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases [mdpi.com]
- 2. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Mitochondria-derived peptide MOTS-c restores mitochondrial respiration in type 2 diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the Avian Mitochondrial-Derived Peptide MOTS-c and Its Potential Role as a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of MOTS-c's Effects: A Comparative Guide for Researchers
An in-depth analysis of the mitochondrial-derived peptide MOTS-c, its signaling pathways, and a comparison with other metabolic modulators, providing researchers, scientists, and drug development professionals with a comprehensive overview of its specificity and therapeutic potential.
First identified in 2015, MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has garnered significant attention for its role in metabolic regulation and cellular stress responses.[1][2] Unlike most peptides, which are encoded in the nuclear DNA, MOTS-c originates from the mitochondria, positioning it as a key signaling molecule in mitochondrial-nuclear communication.[1][2] Its primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1][3] This guide provides a comparative analysis of MOTS-c's effects with other mitochondrial-derived peptides (MDPs) and metabolic modulators, supported by experimental data and detailed protocols to aid in the evaluation of its specificity.
Comparative Analysis of MOTS-c and Other Metabolic Modulators
To understand the specificity of MOTS-c, it is essential to compare its effects with other molecules that modulate similar pathways. The following table summarizes the available quantitative data from various studies. It is important to note that direct head-to-head comparative studies for many of these parameters are limited, and the data presented is often compiled from different experimental setups.
| Feature | MOTS-c | Humanin | SHLPs (Small Humanin-like Peptides) | Metformin (B114582) |
| Primary Target/Mechanism | Inhibits Folate-AICAR pathway, leading to AMPK activation.[4][5] | Binds to cell surface receptors (e.g., gp130/WSX-1/CNTFR).[6] | Varied; some interact with mitochondrial proteins.[6] | Inhibits mitochondrial respiratory chain complex I, leading to AMPK activation.[7] |
| Effect on Insulin (B600854) Sensitivity | Enhances insulin sensitivity and glucose uptake in skeletal muscle.[8][9] | Improves insulin sensitivity.[10][11] | Some SHLPs (e.g., SHLP2) may enhance insulin sensitivity.[7] | Increases insulin sensitivity, primarily in the liver.[12] |
| Effect on Mitochondrial Biogenesis | Promotes mitochondrial biogenesis through the AMPK-PGC-1α axis.[1][13] | May support mitochondrial integrity.[6] | Effects on mitochondrial biogenesis are not well-characterized. | Can activate AMPK, which can indirectly promote mitochondrial biogenesis. |
| Anti-Apoptotic Effects | Exhibits cytoprotective effects.[14] | Potent anti-apoptotic effects by interfering with Bax translocation.[10][11] | Some SHLPs (e.g., SHLP2, SHLP3) may mitigate apoptosis.[6] | Can induce apoptosis in cancer cells, but generally protects normal cells from apoptosis. |
| Regulation of Inflammation | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increases anti-inflammatory cytokine (IL-10).[1][13] | Can modulate inflammatory responses. | Limited data available. | Exhibits anti-inflammatory properties. |
| Nuclear Translocation | Translocates to the nucleus under stress to regulate gene expression.[2][3] | Primarily acts at the cell surface and within the cytoplasm. | Not known to translocate to the nucleus. | Does not translocate to the nucleus. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: MOTS-c signaling pathway illustrating its dual action in the cytoplasm and nucleus.
Caption: A typical experimental workflow for comparing the metabolic effects of MOTS-c.
Caption: Logical relationship of MOTS-c's primary functions.
Detailed Experimental Protocols
To ensure the reproducibility and rigorous evaluation of MOTS-c's effects, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in this guide.
Western Blot Analysis for AMPK Phosphorylation
This protocol is essential for quantifying the activation of the AMPK pathway following treatment with MOTS-c or other modulators.
-
Cell Culture and Treatment:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Treat differentiated myotubes with desired concentrations of MOTS-c, Humanin, or metformin for a specified time course (e.g., 30 minutes to 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system and quantify band intensities using densitometry software.
-
Assessment of Mitochondrial Respiration
This protocol allows for the evaluation of MOTS-c's impact on mitochondrial function.[15][16]
-
Tissue Preparation:
-
Isolate fresh tissue (e.g., cardiac or skeletal muscle) from control and treated animals.
-
Homogenize the tissue in a respiration buffer.
-
-
High-Resolution Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add the tissue homogenate to the chambers.
-
Measure basal respiration (LEAK state) and then add ADP to measure oxidative phosphorylation (OXPHOS) capacity.
-
Subsequently, add a protonophore (e.g., FCCP) to determine the electron transport system (ETS) capacity.
-
Finally, add inhibitors of the respiratory complexes (e.g., rotenone (B1679576) and antimycin A) to measure residual oxygen consumption.
-
-
Data Analysis:
-
Normalize oxygen flux to the amount of tissue or protein.
-
Calculate respiratory control ratios (RCR) and other relevant parameters.
-
In Vitro Glucose Uptake Assay
This assay measures the direct effect of MOTS-c on glucose transport into cells.
-
Cell Culture and Differentiation:
-
Differentiate C2C12 myoblasts into myotubes as described previously.
-
-
Glucose Starvation and Treatment:
-
Starve the myotubes in glucose-free DMEM for 2-4 hours.
-
Treat the cells with MOTS-c, a positive control (e.g., insulin), and a negative control for 30-60 minutes.
-
-
Glucose Uptake Measurement:
-
Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose to the cells and incubate for a short period (e.g., 10-30 minutes).
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the amount of internalized glucose analog using a fluorescence plate reader or a scintillation counter.
-
Conclusion
MOTS-c is a promising mitochondrial-derived peptide with specific effects on metabolic regulation, primarily through the activation of the AMPK pathway. While it shares some functional overlap with other MDPs like Humanin and metabolic modulators such as metformin, its distinct mechanism of action, including its ability to translocate to the nucleus and directly regulate gene expression, highlights its unique therapeutic potential. However, the current body of research lacks extensive direct, quantitative comparative studies. Future investigations employing standardized, head-to-head comparisons are necessary to fully elucidate the specificity of MOTS-c's effects and to guide its development as a targeted therapeutic agent for metabolic and age-related diseases.
References
- 1. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Biomarker Potential of Humanin and Mots-c Expression and Telomere Length in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesciences.com [peptidesciences.com]
- 6. oatext.com [oatext.com]
- 7. Frontiers | Mitochondrial-Derived Peptides in Diabetes and Its Complications [frontiersin.org]
- 8. Mitochondrial Micro-Peptides: Exploring Humanin, MOTS‑c, and SHLPs in Research and Beyond - Newspatrolling.com [newspatrolling.com]
- 9. The mitochondrial-derived peptide MOTS-c relieves hyperglycemia and insulin resistance in gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. MOTS-c (human) |AMPK activator | Hello Bio [hellobio.com]
- 12. Circulating levels of MOTS-c in patients with breast cancer treated with metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Showdown: MOTS-c Versus Other Metabolic Regulators in Preclinical Studies
For researchers, scientists, and drug development professionals, the landscape of metabolic regulation is a dynamic field of exploration. Among the promising candidates, the mitochondrial-derived peptide MOTS-c has emerged as a significant player. This guide provides an objective comparison of MOTS-c's performance against other key metabolic regulators—metformin, AICAR, and Tesamorelin—supported by available preclinical data and detailed experimental methodologies.
This comparative analysis delves into the mechanisms of action, and effects on glucose metabolism, insulin (B600854) sensitivity, and lipid metabolism, offering a comprehensive overview for researchers navigating the complexities of metabolic drug development.
At a Glance: Comparative Efficacy of Metabolic Regulators
The following tables summarize quantitative data from various preclinical studies, providing a comparative snapshot of the effects of MOTS-c, metformin, AICAR, and Tesamorelin on key metabolic parameters. It is important to note that these data are compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vivo Effects on Glucose Homeostasis in Murine Models
| Regulator | Model | Dosage | Duration | Key Outcomes |
| MOTS-c | High-Fat Diet (HFD) Mice | 0.5 mg/kg/day | 14 days | Prevented HFD-induced weight gain and insulin resistance.[1][2] |
| Gestational Diabetes Mellitus (GDM) Mice | Daily administration during pregnancy | --- | Significantly alleviated hyperglycemia, improved insulin sensitivity and glucose tolerance.[3] | |
| Metformin | db/db Mice | 250 mg/kg/day | --- | Decreased random-fed and fasting blood glucose levels by 20%.[4] |
| Rat and Mouse Models | --- | --- | Improves insulin sensitivity and reduces hyperglycemia.[5] |
Table 2: In Vitro Effects on Cellular Metabolism
| Regulator | Cell Line | Concentration | Duration | Key Outcomes |
| MOTS-c | C2C12 Myotubes | --- | --- | Enhances glucose uptake.[3] |
| AICAR | C2C12 Myotubes | 2 mM | 1 hour | Increased AMPK phosphorylation at Thr172.[6] |
Table 3: Effects on Adipose Tissue and Lipid Metabolism
| Regulator | Model/Cell Line | Key Outcomes |
| MOTS-c | High-Fat Diet (HFD) Mice | Increased fat oxidation.[7] |
| Tesamorelin | HIV-positive subjects with central adiposity | Increased mean VAT and SAT density, suggesting improved fat quality.[8] |
Delving into the Mechanisms: Signaling Pathways Unveiled
The metabolic effects of these regulators are orchestrated through distinct signaling pathways. Understanding these pathways is crucial for targeted drug development.
MOTS-c: A Mitochondrial Messenger
MOTS-c, a peptide encoded by the mitochondrial genome, primarily exerts its effects through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This activation is thought to occur indirectly through the inhibition of the folate cycle, leading to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which then activates AMPK.
Metformin: The Veteran Antidiabetic
Metformin, a biguanide, is a first-line therapy for type 2 diabetes. Its primary mechanism involves the inhibition of mitochondrial respiratory chain complex I in the liver.[9] This leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMPK.[9] Activated AMPK then suppresses gluconeogenesis, the production of glucose in the liver.
AICAR: The Direct AMPK Agonist
AICAR is a cell-permeable adenosine (B11128) analog that, once inside the cell, is phosphorylated to ZMP. ZMP mimics AMP and directly activates AMPK, making AICAR a widely used research tool to study the effects of AMPK activation.[9]
Tesamorelin: A Growth Hormone Axis Modulator
Tesamorelin is a synthetic analogue of growth hormone-releasing hormone (GHRH). It stimulates the pituitary gland to release growth hormone (GH), which in turn stimulates the liver to produce insulin-like growth factor 1 (IGF-1).[10] This cascade ultimately leads to effects on lipid metabolism, including the reduction of visceral adipose tissue.
Under the Microscope: Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparison of these metabolic regulators.
In Vivo Experiment: Hyperinsulinemic-Euglycemic Clamp in Mice
This procedure is the gold standard for assessing insulin sensitivity in vivo.
Objective: To measure whole-body insulin sensitivity.
Protocol:
-
Animal Preparation: Mice are anesthetized, and catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for 5-7 days.
-
Fasting: Mice are fasted overnight (12-14 hours) before the clamp procedure.
-
Basal Period: A continuous infusion of [3-³H]glucose is administered for 2 hours to measure basal glucose turnover. A blood sample is taken at the end of this period.
-
Clamp Period: A primed-continuous infusion of insulin is initiated. Simultaneously, a variable infusion of 20% glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).
-
Blood Sampling: Blood samples are taken at regular intervals to monitor blood glucose levels.
-
Data Analysis: The glucose infusion rate required to maintain euglycemia is calculated and serves as a measure of insulin sensitivity.
In Vitro Experiment: Western Blot for AMPK Phosphorylation in C2C12 Myotubes
This assay is used to quantify the activation of AMPK in response to a given compound.
Objective: To determine the level of AMPK activation by measuring its phosphorylation at Threonine 172.
Protocol:
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are treated with the metabolic regulator (e.g., MOTS-c, AICAR) at various concentrations and for different durations.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK.
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using a chemiluminescence detection system.
-
Quantification: The intensity of the bands is quantified using densitometry, and the ratio of phosphorylated AMPK to total AMPK is calculated.[11]
In Vitro Experiment: Oil Red O Staining for Lipid Accumulation in 3T3-L1 Adipocytes
This method is used to visualize and quantify lipid accumulation in adipocytes.
Objective: To assess the effect of a metabolic regulator on adipogenesis and lipid storage.
Protocol:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes.
-
Treatment: Differentiated adipocytes are treated with the metabolic regulator of interest.
-
Fixation: Cells are washed with PBS and fixed with 10% formalin.
-
Staining: Cells are washed with water and then with 60% isopropanol. Subsequently, they are stained with Oil Red O working solution for 10-20 minutes.[12]
-
Washing and Counterstaining: The staining solution is removed, and the cells are washed with water. The nuclei can be counterstained with hematoxylin.
-
Visualization and Quantification: The stained lipid droplets (red) and nuclei (blue) are visualized under a microscope. For quantification, the stain is extracted with 100% isopropanol, and the absorbance is measured at approximately 492 nm.[12]
Conclusion
The comparative analysis of MOTS-c with metformin, AICAR, and Tesamorelin reveals a complex and multifaceted landscape of metabolic regulation. While all four compounds demonstrate significant effects on metabolism, their mechanisms of action and primary targets differ. MOTS-c's unique origin as a mitochondrial-derived peptide and its broad effects on both glucose and lipid metabolism position it as a compelling candidate for further investigation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies, contributing to a deeper understanding of these potent metabolic regulators and paving the way for novel therapeutic strategies.
References
- 1. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial-derived peptide MOTS-c relieves hyperglycemia and insulin resistance in gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Prior Treatment with AICAR Causes the Selective Phosphorylation of mTOR Substrates in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. Tesamorelin Improves Fat Quality Independent of Changes in Fat Quantity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tydes.is [tydes.is]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validating MOTS-c as a Biomarker for Metabolic Health: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome, a constellation of conditions including insulin (B600854) resistance, central obesity, dyslipidemia, and hypertension, represents a significant and growing public health concern. The identification of sensitive and specific biomarkers is paramount for early diagnosis, risk stratification, and the development of novel therapeutic interventions. Mitochondrial-derived peptides (MDPs) have recently emerged as a novel class of signaling molecules with profound effects on metabolic homeostasis. Among these, MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) has garnered considerable attention for its potential as a biomarker and therapeutic agent in metabolic diseases.[1][2][3] This guide provides a comprehensive comparison of MOTS-c with established biomarkers of metabolic health, supported by experimental data and detailed protocols.
MOTS-c: Mechanism of Action and Rationale as a Metabolic Biomarker
MOTS-c is a 16-amino-acid peptide encoded by a short open reading frame within the mitochondrial 12S rRNA gene.[1] Its primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][4] By activating AMPK, MOTS-c enhances insulin sensitivity, promotes fatty acid oxidation, and improves glucose utilization in skeletal muscle, the primary site for glucose disposal.[1][4] Preclinical studies have demonstrated that MOTS-c administration can prevent diet-induced obesity and insulin resistance in mice.[1] Furthermore, circulating levels of MOTS-c have been shown to decline with age and in certain metabolic disease states, including type 2 diabetes, suggesting its potential as a biomarker of metabolic health.[5][6]
Comparative Analysis of MOTS-c with Established Metabolic Biomarkers
This section compares MOTS-c with established and other emerging biomarkers of metabolic health. While direct head-to-head comparisons of diagnostic performance are still emerging in the literature, this guide synthesizes available data on correlations with clinical endpoints and individual biomarker performance.
Quantitative Biomarker Comparison
The following table summarizes the key characteristics and reported performance of MOTS-c in comparison to fasting insulin, HOMA-IR, and adiponectin.
| Biomarker | Description | Primary Mechanism of Action/Association with Metabolic Health | Reported Correlation with Metabolic Parameters | Diagnostic Performance (AUC for Metabolic Syndrome) |
| MOTS-c | 16-amino-acid mitochondrial-derived peptide. | Activates AMPK, enhancing insulin sensitivity and glucose uptake.[1][4] | Negatively correlated with fasting insulin and HOMA-IR in some populations.[4] Levels are often lower in individuals with type 2 diabetes.[3] | Data on diagnostic accuracy for metabolic syndrome is still emerging. One study in the context of Multiple Sclerosis reported an AUC of 0.782.[2] |
| Fasting Insulin | Hormone produced by pancreatic β-cells that regulates glucose homeostasis. | Elevated levels (hyperinsulinemia) are a hallmark of insulin resistance. | Positively correlated with BMI, waist circumference, and HOMA-IR. | AUC values vary depending on the study and population, generally considered a good predictor. |
| HOMA-IR | Homeostatic Model Assessment of Insulin Resistance, calculated from fasting glucose and insulin. | A widely used index to quantify insulin resistance. | Strongly correlated with direct measures of insulin resistance. | Considered a robust and widely used index for assessing insulin resistance.[7] |
| Adiponectin | Adipokine secreted by adipose tissue. | Exerts insulin-sensitizing and anti-inflammatory effects.[8] | Levels are inversely correlated with obesity, insulin resistance, and risk of type 2 diabetes.[8][9] | A meta-analysis reported a moderate accuracy for identifying metabolic syndrome with an AUC of 0.81.[10] |
Conceptual Comparison with Other Metabolic Peptides
| Feature | MOTS-c | GLP-1 Receptor Agonists (e.g., Semaglutide) | AOD-9604 |
| Origin | Mitochondrial DNA | Endogenously produced in the gut (incretin hormone) | Fragment of human growth hormone |
| Primary Mechanism | Intracellular signaling (AMPK activation) | Hormonal (receptor-mediated) | Direct lipolysis in adipocytes |
| Effect on Appetite | No direct effect | Suppresses appetite | No direct effect |
| Primary Metabolic Effect | Enhances insulin sensitivity and cellular metabolism.[1] | Promotes insulin secretion, slows gastric emptying. | Stimulates fat breakdown. |
Experimental Protocols
Detailed methodologies for the quantification of MOTS-c and comparator biomarkers are crucial for reproducible and reliable research.
Quantification of MOTS-c via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized representation based on commercially available ELISA kits. Researchers should always refer to the specific manufacturer's instructions.
Principle: A competitive inhibition enzyme immunoassay. MOTS-c in the sample competes with a fixed amount of biotin-labeled MOTS-c for binding sites on a monoclonal antibody pre-coated onto a microplate. The amount of bound biotinylated MOTS-c is inversely proportional to the concentration of MOTS-c in the sample.
Materials:
-
MOTS-c ELISA Kit (containing pre-coated microplate, standards, biotin-labeled MOTS-c, HRP-avidin, wash buffer, TMB substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells.
-
Competitive Reaction: Add 50 µL of biotin-labeled MOTS-c to each well. Mix gently and incubate for 45-60 minutes at 37°C.
-
Washing: Aspirate and wash each well with wash buffer three times.
-
Enzyme Conjugate Addition: Add 100 µL of HRP-avidin to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the aspiration and wash step five times.
-
Substrate Reaction: Add 90 µL of TMB substrate to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 5 minutes.
-
Calculation: Calculate the concentration of MOTS-c in the samples by comparing the O.D. of the samples to the standard curve.
Quantification of Adiponectin via ELISA
This protocol is a generalized representation of a sandwich ELISA for adiponectin.
Principle: A sandwich enzyme immunoassay. An antibody specific for adiponectin is pre-coated onto a microplate. Adiponectin in the sample is captured by the immobilized antibody. A second, biotinylated anti-adiponectin antibody is then added, followed by HRP-conjugated streptavidin. The amount of bound enzyme is proportional to the concentration of adiponectin in the sample.
Procedure:
-
Standard and Sample Addition: Add 100 µL of standard or appropriately diluted sample to each well. Incubate for 2 hours at room temperature.
-
Washing: Aspirate and wash each well with wash buffer four times.
-
Detection Antibody Addition: Add 100 µL of biotinylated anti-adiponectin antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the aspiration and wash step four times.
-
Enzyme Conjugate Addition: Add 100 µL of HRP-streptavidin solution to each well. Incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the aspiration and wash step four times.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 10-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm.
-
Calculation: Calculate the concentration of adiponectin in the samples by comparing the O.D. of the samples to the standard curve.
Calculation of HOMA-IR
Principle: HOMA-IR is calculated from fasting plasma glucose and fasting plasma insulin concentrations to provide an estimate of insulin resistance.
Procedure:
-
Sample Collection: Collect a fasting blood sample (minimum 8-hour fast).
-
Biochemical Analysis: Measure fasting plasma glucose and fasting plasma insulin concentrations using standard laboratory methods.
-
Calculation: Use the following formula: HOMA-IR = (Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)) / 405
Note: If glucose is measured in mmol/L, the formula is: HOMA-IR = (Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)) / 22.5
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MOTS-c signaling pathway in metabolic regulation.
Caption: General workflow for biomarker validation.
Conclusion
MOTS-c is a promising novel biomarker for metabolic health with a distinct mechanism of action centered on the regulation of mitochondrial function and cellular energy homeostasis. While more direct comparative studies are needed to definitively establish its superiority over existing biomarkers, the available evidence suggests that MOTS-c provides unique insights into the metabolic state and may serve as a valuable tool in both research and clinical settings. Its role as a potential therapeutic target further underscores the importance of continued investigation into this fascinating mitochondrial-derived peptide. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and development in this exciting field.
References
- 1. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The correlation between mitochondrial derived peptide (MDP) and metabolic states: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 6. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Adiponectin: An Indicator for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correlation between insulin-based and C-peptide based homeostatic model assessment of insulin resistance in adults without diabetes in a sub-Saharan African setting: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of MOTS-c Across Diverse Research Models: A Guide for Researchers
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a critical regulator of metabolic homeostasis.[1][2] Unlike traditional peptides derived from nuclear DNA, MOTS-c originates from the mitochondria, highlighting the organelle's role as an active signaling hub.[3][4] Under conditions of metabolic stress, MOTS-c can move from the mitochondria to the nucleus, where it influences the expression of genes related to antioxidant defense and energy metabolism.[2][5] Its ability to mimic the effects of exercise by enhancing insulin (B600854) sensitivity and regulating metabolism has made it a significant subject of research in aging, obesity, and diabetes.[3][6][7] This guide provides an objective comparison of MOTS-c's efficacy in various research models, supported by experimental data and detailed protocols.
Data Presentation: Efficacy of MOTS-c in Preclinical Models
The following table summarizes the key quantitative findings from various in vivo and in vitro studies on MOTS-c.
| Research Model | Condition / Disease Model | MOTS-c Dosage & Administration | Key Quantitative Findings |
| In Vivo Models | |||
| C57BL/6 & CD-1 Mice | High-Fat Diet (HFD)-Induced Obesity | Daily Intraperitoneal (IP) Injections (e.g., 2.5 mg/kg or 15 mg/kg) | Prevented HFD-induced weight gain and hepatic lipid accumulation.[1][8][9] Did not affect the weight of mice on a normal diet.[2][10] Improved glucose homeostasis and prevented hyperinsulinemia.[2][9] |
| Old Mice (22-24 months) | Age-Dependent Insulin Resistance & Frailty | 15 mg/kg/day IP for 2 weeks | Increased physical capability by two-fold (treadmill running capacity).[11] Improved grip strength, gait, and walking performance.[8][12] |
| Middle-Aged Mice (12 months) | Age-Related Physical Decline | 15 mg/kg/day IP for 2 weeks | Significantly enhanced physical performance on rotarod and treadmill tests.[12] |
| Ovariectomized Mice | Post-Menopausal Metabolic Dysfunction | Not specified | Reduced weight gain and insulin resistance associated with experimental menopause.[13] |
| Non-obese Diabetic (NOD) Mice | Type 1 Diabetes | Systemic MOTS-c therapy | Postponed the onset of diabetes, improved blood glucose levels, and reduced islet infiltration.[14] |
| In Vitro Models | |||
| C2C12 (Mouse Myoblasts) | Cellular Differentiation & Metabolism | 10 and 100 nM | Increased cell survival and stimulated ERK phosphorylation.[15] Promoted differentiation by increasing the expression of muscle regulatory factors.[15] |
| L6 (Rat Myoblasts) | Cellular Differentiation & Metabolism | 10 and 100 nM | Did not increase cell survival or ERK phosphorylation.[15] Did not show an increase in the expression of muscle regulatory factors.[15] |
| INS-1E (Rat Insulinoma) | Pancreatic Beta Cell Function | Not specified | Decreased insulin secretion and gene expression.[16] Increased insulin receptor gene expression, suggesting higher insulin sensitivity.[16] |
| αTC-1 (Mouse Alpha Cells) | Pancreatic Alpha Cell Function | Not specified | Increased glucagon (B607659) secretion and gene expression.[16] |
| Human Studies | |||
| Healthy Young Males | Acute Exercise | Stationary Bicycle Exercise | MOTS-c levels increased nearly 12-fold in skeletal muscle and approximately 50% in blood plasma after exercise.[12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative protocols for key in vivo and in vitro experiments involving MOTS-c.
High-Fat Diet (HFD)-Induced Obesity in Mice
This model is widely used to study MOTS-c's effects on metabolic syndrome, obesity, and insulin resistance.[1][2]
-
Animal Model: Male C57BL/6J or CD-1 (ICR) mice, typically 5-8 weeks of age at the start of the study.[9][17]
-
Housing and Acclimation: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature) and allowed to acclimate for at least one week before the experiment.
-
Dietary Regimen: Mice are randomly assigned to a control group (normal chow diet) or a high-fat diet group (typically 60% of calories from fat). The diet is administered for a period ranging from 8 weeks to several months.[9]
-
MOTS-c Administration:
-
Preparation: Synthetic MOTS-c peptide is reconstituted in a sterile vehicle, such as saline or bacteriostatic water.[18]
-
Route and Dosage: Administered via daily intraperitoneal (IP) injections at doses ranging from 2.5 mg/kg to 15 mg/kg.[14][17] A vehicle-only injection is given to control animals.
-
-
Key Measurements and Assays:
-
Metabolic Monitoring: Body weight and food consumption are recorded daily or weekly.[9]
-
Glucose Homeostasis: Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) are performed to assess insulin sensitivity. This involves measuring blood glucose levels at set intervals after an injection of glucose or insulin.[9]
-
Biochemical Analysis: At the end of the study, blood is collected to measure plasma levels of insulin, lipids, and inflammatory markers.[17]
-
Tissue Analysis: Skeletal muscle, liver, and adipose tissue are harvested. Tissues may be flash-frozen for Western blot (to measure protein levels like p-AMPK and GLUT4) or fixed for histological analysis (e.g., H&E staining to assess hepatic lipid accumulation).[9]
-
In Vitro Muscle Cell Differentiation and Metabolism
Cell culture models allow for the direct investigation of MOTS-c's molecular mechanisms in specific cell types, such as myoblasts.[15]
-
Cell Lines: Murine C2C12 myoblasts or rat L6 myoblasts are commonly used.[15]
-
Cell Culture:
-
Proliferation: Cells are cultured in a growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) at 37°C with 5% CO2.[9]
-
Differentiation: To induce differentiation from myoblasts to myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once cells reach 80-90% confluency. The medium is replaced every 2-3 days for up to 10 days.[9]
-
-
MOTS-c Treatment: Reconstituted MOTS-c is added to the culture medium at physiological concentrations (e.g., 10-100 nM) for various durations depending on the assay.[15]
-
Key Assays:
-
Cell Viability/Proliferation: MTT assays are used to measure the effect of MOTS-c on cell survival and proliferation.[15]
-
Gene Expression: Real-time quantitative PCR (RT-qPCR) is used to measure mRNA levels of genes involved in muscle differentiation (e.g., MyoD, myogenin).
-
Protein Analysis: Western blotting is used to detect the levels and phosphorylation status of key signaling proteins, such as AMPK and ERK.[15]
-
Metabolic Assays: Glucose uptake assays (using radiolabeled glucose) or lipid accumulation assays (e.g., Oil Red O staining) are performed to assess the direct metabolic effects of MOTS-c on the cells.[15]
-
Signaling Pathways and Visualizations
MOTS-c exerts its effects through several interconnected signaling pathways, with the activation of AMP-activated protein kinase (AMPK) being a central mechanism.[5][19]
MOTS-c Signaling Pathway
MOTS-c primarily acts on skeletal muscle.[1] Its cellular actions involve the inhibition of the folate-methionine cycle, which leads to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).[8][9][13] AICAR is an endogenous activator of AMPK, the master regulator of cellular energy.[13][19] Activated AMPK promotes catabolic processes that generate ATP, such as glucose uptake (via translocation of GLUT4 to the cell membrane) and fatty acid oxidation, while inhibiting anabolic processes.[5][19] Under stress, MOTS-c also translocates to the nucleus to regulate gene expression directly.[6][20]
Caption: MOTS-c signaling cascade in skeletal muscle.
Experimental Workflow: HFD Mouse Model
The diagram below outlines a typical experimental workflow for investigating the effects of MOTS-c in a diet-induced obesity mouse model. This workflow ensures a controlled comparison between different treatment and diet groups.
References
- 1. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation [frontiersin.org]
- 3. MOTS-c as Potential Exercise Mimetic – Fight Aging! [fightaging.org]
- 4. swolverine.com [swolverine.com]
- 5. polarispeptides.com [polarispeptides.com]
- 6. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exercise, Mitohormesis, and Mitochondrial ORF of the 12S rRNA Type-C (MOTS-c) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidesciences.com [peptidesciences.com]
- 9. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. univenfm.co.za [univenfm.co.za]
- 11. News and Research: MOTS-c as an exercise mimetic [geneticlifehacks.com]
- 12. MOTS-c Upregulation Mimics Exercise to Improve Health and Extend Life in Mice – Fight Aging! [fightaging.org]
- 13. MOTS-c: an equal opportunity insulin sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 16. MOTS-c regulates pancreatic alpha and beta cell functions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. peptideprotocol.info [peptideprotocol.info]
- 19. polarispeptides.com [polarispeptides.com]
- 20. cascadebusnews.com [cascadebusnews.com]
Safety Operating Guide
Proper Disposal of MOTS-c (Human) Acetate: A Guide for Laboratory Professionals
The responsible management and disposal of laboratory reagents are critical for ensuring a safe and compliant work environment. This guide provides detailed procedures for the proper disposal of MOTS-c (Human) Acetate, a mitochondrial-derived peptide, aligning with general best practices for peptide and chemical waste management in a research setting.
Immediate Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety glasses or goggles, and a lab coat when handling MOTS-c (Human) Acetate in its lyophilized or reconstituted form, and during all disposal procedures.[2]
Spill Management: In the event of a spill, contain the area. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated, and the site thoroughly washed. All materials used for spill cleanup must be disposed of as hazardous waste.[3]
Core Disposal Principles
The fundamental principle for the disposal of any laboratory chemical, including MOTS-c (Human) Acetate, is strict adherence to local, state, and federal regulations.[2][4] These regulations are often enforced at the institutional level by the Environmental Health and Safety (EH&S) department. Therefore, consulting your institution's specific EH&S guidelines is a mandatory first step.[2][5]
Step-by-Step Disposal Procedures
The following steps provide a general framework for the safe disposal of MOTS-c (Human) Acetate waste.
Step 1: Waste Segregation and Collection
All materials contaminated with MOTS-c (Human) Acetate must be segregated from general waste streams.[2] This includes:
-
Liquid Waste: Unused or expired solutions, experimental buffers containing the peptide, and the initial rinsate from cleaning contaminated labware.[1][5]
-
Solid Waste: Contaminated personal protective equipment (gloves, etc.), pipette tips, vials, and absorbent materials from spill cleanups.[1][3]
Collect these materials in designated, leak-proof, and chemically compatible hazardous waste containers.[4][5][6]
Step 2: Container Labeling
Properly label all waste containers. The label should clearly state:
-
"Hazardous Waste"[5]
-
The full chemical name: "MOTS-c (Human) Acetate"
-
Any other chemical constituents in the waste mixture (e.g., buffers, solvents)
-
The accumulation start date
Accurate labeling is crucial for safe handling and compliant disposal by your institution's waste management personnel.[2]
Step 3: Chemical Inactivation (Optional but Recommended)
For added safety, chemical inactivation of the peptide before collection is a recommended practice.[5] Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can effectively degrade peptides.[3]
-
For Liquid Waste: In a chemical fume hood, add a 10% bleach solution to the liquid peptide waste. Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete inactivation.[3][5]
-
For Solid Waste: Immerse contaminated solid items in a 10% bleach solution for at least 30 minutes.[3] After decontamination, decant the bleach solution and manage it as liquid chemical waste.[3]
Step 4: Disposal of Empty Containers
Empty MOTS-c (Human) Acetate vials should be managed as follows:
-
Thoroughly rinse the container with an appropriate solvent (e.g., water, buffer) at least three times.[6]
-
Deface or remove the original label to prevent misuse.
-
Once triple-rinsed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[3]
Step 5: Final Disposal
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[4][7] This area should be under the control of laboratory personnel and clearly marked.[4][6] Do not allow waste to accumulate beyond regulated time or volume limits (e.g., typically not exceeding 55 gallons or for more than 90-120 days, though this can vary).[4][7][8]
Coordinate with your institution's EH&S department for the pickup and final disposal of the hazardous waste.[2] They will work with licensed hazardous waste disposal contractors to ensure compliant treatment and disposal.
Quantitative Data Summary
| Waste Type | Collection Container | Labeling Requirements | Key Disposal Steps |
| Liquid MOTS-c Waste | Leak-proof, chemically compatible hazardous waste container | "Hazardous Waste", "MOTS-c (Human) Acetate", list of all components, accumulation start date | Collect all solutions and rinsate. Optional: Inactivate with 10% bleach solution for at least 30 minutes. Store in a designated satellite accumulation area. Arrange for EH&S pickup. Do not pour down the sink. [1] |
| Solid MOTS-c Waste | Designated, leak-proof hazardous waste container | "Hazardous Waste", "Contaminated with MOTS-c (Human) Acetate", accumulation start date | Collect all contaminated labware and PPE. Optional: Decontaminate by soaking in 10% bleach for at least 30 minutes. Store in a designated satellite accumulation area. Arrange for EH&S pickup. |
| Empty MOTS-c Vials | N/A (after decontamination) | Deface or remove the original label | Triple-rinse with a suitable solvent. Collect all rinsate as liquid hazardous waste. Dispose of the rinsed container as regular lab glass/plastic per institutional policy.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of MOTS-c (Human) Acetate and associated materials.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling MOTS-c (Human) Acetate
For researchers, scientists, and drug development professionals, ensuring the integrity of novel compounds like MOTS-c (Human) Acetate while maintaining stringent safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that plays a significant role in metabolic regulation and longevity research.[1][2] As a research peptide, proper handling is crucial to ensure experimental accuracy, prevent contamination, and protect laboratory personnel.[3] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal guidelines for MOTS-c (Human) Acetate.
Essential Personal Protective Equipment (PPE)
When handling MOTS-c (Human) Acetate, as with most peptides, a standard set of personal protective equipment is required to minimize exposure and contamination.[4][5]
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents accidental skin contact and protects the sample from contamination.[3] |
| Body Protection | Laboratory coat or protective gown | Shields clothing and skin from potential splashes or spills.[3][4] |
| Eye Protection | Safety goggles or glasses | Protects eyes from accidental splashes during reconstitution or handling of solutions.[3][6] |
| Foot Protection | Closed-toe footwear | Standard requirement in a laboratory environment to protect against spills and falling objects.[3] |
| Respiratory Protection | Appropriate respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust particles.[6][7] |
Operational Procedures for Safe Handling
The following step-by-step guide ensures the safe and effective handling of MOTS-c (Human) Acetate from storage to use.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Lyophilized MOTS-c should be stored in a tightly sealed container in a freezer at -20°C for long-term stability.[5][7] For short-term storage (under 2 weeks), it may be kept at 4°C in a refrigerator.[5]
-
Protect the product from moisture and light.[5]
2. Reconstitution:
-
Before opening, allow the vial of lyophilized MOTS-c to reach room temperature in a desiccator to prevent condensation, which can degrade the peptide.[4][7]
-
Clean the vial stopper with an alcohol swab.
-
It is recommended to reconstitute the lyophilized MOTS-c in sterile, distilled water.[1]
-
Slowly inject the sterile diluent down the side of the vial to avoid foaming.[5]
-
Gently swirl the vial to dissolve the peptide. Do not shake, as this can denature the product.[5]
3. Handling of Solutions:
-
Once reconstituted, store the MOTS-c solution at 2-8°C in a refrigerator and use it within a few weeks for optimal stability.[8] Do not freeze reconstituted solutions.[5]
-
Create single-use aliquots to avoid repeated freeze-thaw cycles if longer-term storage in solution is necessary, though this is generally not recommended.[4]
-
When working with the solution, always use aseptic techniques to prevent microbial contamination.
Chemical Spill and Emergency Protocol
In the event of a spill, a clear and immediate response is crucial to ensure safety. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill in the laboratory.
Disposal Plan
Proper disposal of MOTS-c (Human) Acetate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused MOTS-c should be disposed of according to local, state, and federal regulations for chemical waste. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Materials: All materials that have come into contact with MOTS-c, such as vials, pipette tips, and gloves, should be treated as chemical waste.
-
Waste Collection: Place all contaminated disposable materials in a designated, sealed, and clearly labeled waste container.
-
Consult Safety Officer: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[6]
References
- 1. prospecbio.com [prospecbio.com]
- 2. MOTS-c - Wikipedia [en.wikipedia.org]
- 3. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. methodpeptides.com [methodpeptides.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. bachem.com [bachem.com]
- 8. peptidedosages.com [peptidedosages.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
